T807
Description
FLORTAUCIPIR is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and has 3 approved and 1 investigational indication.
a PET imaging agent selective for paired helical filaments of tau protein
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAAWDSFUCLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027894 | |
| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415379-56-4 | |
| Record name | T-807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flortaucipir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1415379-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORTAUCIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flortaucipir's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir (¹⁸F), also known as AV-1451, is a positron emission tomography (PET) radiotracer developed for the in vivo imaging and quantification of aggregated tau protein in the human brain. The accumulation of hyperphosphorylated tau into neurofibrillary tangles (NFTs) is a primary pathological hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. This guide provides a detailed technical overview of Flortaucipir's mechanism of action, including its binding characteristics, experimental protocols for its evaluation, and a discussion of its on-target and off-target interactions.
Core Mechanism of Action: Binding to Tau Aggregates
Flortaucipir is a small molecule designed to cross the blood-brain barrier and selectively bind to paired helical filaments (PHFs) of aggregated tau protein that form NFTs.[1] The binding of Flortaucipir to these beta-sheet structures allows for their visualization and quantification using PET imaging. The spatial distribution and density of the PET signal generated by Flortaucipir in the brain are correlated with the known neuropathological staging of tau pathology in Alzheimer's disease, known as Braak staging.[2]
The core of Flortaucipir's mechanism lies in its affinity for the specific conformational state of tau present in PHFs. While the precise binding site on the tau filament is not fully elucidated, it is understood to involve the microtubule-binding repeat domains that form the core of the filament.
Quantitative Data: Binding Affinities
The binding affinity of a radiotracer to its target is a critical determinant of its efficacy. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a higher affinity, has been determined for Flortaucipir's interaction with tau and several off-target sites.
| Target | Binding Parameter | Value | Tissue/System |
| Aggregated Tau (PHFs) | Kd | 14.6 nM | Human Alzheimer's disease frontal lobe sections[3] |
| Monoamine Oxidase A (MAO-A) | Kd | 2.0 nM | Recombinant human MAO-A |
| Monoamine Oxidase B (MAO-B) | IC50 | 1.3 µM | Microsomes (weak binding)[3] |
| Neuromelanin | - | Not Quantified | - |
| Iron | - | Not Quantified | - |
Signaling Pathways and Logical Relationships
The interaction of Flortaucipir with tau aggregates is a direct binding event and does not involve the modulation of a signaling pathway in the traditional sense. However, the process from tracer administration to image analysis follows a logical workflow.
Figure 1: On-target and off-target binding of Flortaucipir in the brain.
Experimental Protocols
In Vitro Tau Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for aggregated tau using [¹⁸F]Flortaucipir.
1. Preparation of Aggregated Tau:
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Recombinant human tau protein (full-length or fragments) is expressed and purified.
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Tau aggregation is induced in vitro by methods such as incubation with heparin or arachidonic acid.
-
The formation of tau fibrils is confirmed by techniques like Thioflavin T fluorescence assay and electron microscopy.
2. Radioligand Binding Assay:
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Incubation Buffer: Phosphate-buffered saline (PBS) with a small percentage of a non-ionic detergent (e.g., 0.1% Tween-20) to reduce non-specific binding.
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Reaction Mixture:
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A fixed concentration of aggregated tau protein.
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A fixed concentration of [¹⁸F]Flortaucipir (typically at or below its Kd).
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A range of concentrations of the unlabeled test compound (competitor).
-
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Incubation: The reaction mixtures are incubated at room temperature for a sufficient time to reach equilibrium.
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Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter to trap the protein-bound radioligand. The filter is then washed with ice-cold incubation buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filter is measured using a gamma counter.
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Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Autoradiography on Human Brain Sections
This protocol outlines the use of Flortaucipir for autoradiography on post-mortem human brain tissue.
1. Tissue Preparation:
-
Frozen human brain sections (typically 10-20 µm thick) from Alzheimer's disease patients and healthy controls are used.
-
Sections are mounted on microscope slides.
2. Incubation:
-
The slides are incubated with a solution containing [¹⁸F]Flortaucipir in a suitable buffer (e.g., PBS) at a specific concentration.
-
To determine non-specific binding, adjacent sections are incubated with [¹⁸F]Flortaucipir in the presence of a high concentration of unlabeled Flortaucipir or another competing compound.
3. Washing:
-
The slides are washed in buffer to remove unbound radiotracer.
4. Imaging:
-
The slides are apposed to a phosphor imaging plate or autoradiographic film.
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After exposure, the imaging plate is scanned, or the film is developed to visualize the distribution of radioactivity.
5. Analysis:
-
The autoradiograms are analyzed to quantify the binding density in different brain regions. This can be correlated with immunohistochemical staining for tau pathology on adjacent sections.
Human PET Imaging Protocol
This protocol provides a general outline for performing a Flortaucipir PET scan in a clinical or research setting.
1. Subject Preparation:
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Subjects are typically asked to fast for a few hours before the scan.
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A catheter is inserted into a vein for the injection of the radiotracer.
2. Radiotracer Administration:
-
A bolus of Flortaucipir (typically around 370 MBq or 10 mCi) is injected intravenously.
3. Imaging Acquisition:
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PET imaging is typically performed 80-100 minutes after the injection of the tracer.
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The subject lies on the scanner bed with their head positioned in the scanner's field of view.
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Data are acquired for a specific duration (e.g., 20 minutes).
4. Image Reconstruction and Analysis:
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The acquired PET data are reconstructed into a 3D image of the brain.
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The images are often co-registered with a structural MRI scan for better anatomical localization.
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The PET signal is quantified, often as a Standardized Uptake Value Ratio (SUVR), by normalizing the signal in a target region to a reference region with low expected tau binding (e.g., the cerebellum).
Figure 2: Experimental workflow for the evaluation of Flortaucipir.
Off-Target Binding
A critical aspect of Flortaucipir's profile is its off-target binding, which can complicate the interpretation of PET images, particularly in regions with low levels of tau pathology.[4] Significant off-target binding has been reported in several brain regions:
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Basal Ganglia (Caudate, Putamen, and Globus Pallidus): This binding is thought to be related to the presence of MAO-A and potentially iron deposits.[4][5]
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Choroid Plexus: The mechanism of binding in the choroid plexus is not fully understood but may involve calcifications or other structures.[4]
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Substantia Nigra and Locus Coeruleus: Binding in these regions is likely due to the presence of neuromelanin.[6]
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Meninges and Skull: Off-target binding has also been observed in the skull, which can potentially contaminate the cortical signal.[7]
While Flortaucipir has a high affinity for MAO-A, the clinical significance of this is debated, as some studies suggest it does not significantly impact the interpretation of cortical tau pathology.[8] The weak binding to MAO-B is generally not considered to be a major confounder.
Conclusion
Flortaucipir is a valuable tool for the in vivo assessment of tau pathology in the brain. Its mechanism of action is centered on its high-affinity binding to aggregated tau in the form of PHFs. However, a thorough understanding of its off-target binding profile is essential for accurate image interpretation and quantification. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this important neuroimaging agent in research and clinical settings.
References
- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 5. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
Flortaucipir ([18F]AV-1451): A Technical Guide to Tau Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flortaucipir ([18F]AV-1451), the first FDA-approved positron emission tomography (PET) tracer for in vivo imaging of tau pathology, has become an invaluable tool in the study of Alzheimer's disease (AD) and other neurodegenerative disorders. Its efficacy is rooted in its specific binding characteristics to aggregated tau protein. This technical guide provides an in-depth analysis of Flortaucipir's binding affinity and selectivity for tau, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating experimental workflows.
On-Target Binding Affinity: Paired Helical Filament (PHF) Tau
Flortaucipir exhibits a high affinity for paired helical filaments (PHFs), the primary form of aggregated tau in Alzheimer's disease. These PHFs are composed of a mixture of 3R and 4R tau isoforms.[1] In vitro studies using postmortem human brain tissue from individuals with AD have demonstrated that the signal from [18F]Flortaucipir corresponds with the density of PHF tau as measured by immunohistochemistry.[2]
Quantitative Binding Affinity for Tau
The binding affinity of Flortaucipir for PHF tau has been determined through various in vitro assays, including saturation binding experiments with purified PHF tau and Scatchard analysis of autoradiography on brain tissue homogenates.
| Target | Ligand | Assay Type | K_d_ (nM) | Reference |
| Purified PHF Tau (AD) | [18F]AV-1451 | Saturation Binding | 0.54 | [3] |
| PHF Tau (AD Brain Tissue) | [18F]AV-1451 | Scatchard Analysis | 15 | [3] |
| MAO-A (Human Microsomes) | [18F]Flortaucipir | Saturation Binding | 2.0 | [4] |
Selectivity Profile
A critical characteristic of a diagnostic imaging agent is its selectivity for the target of interest over other potential binding sites. Flortaucipir has been extensively studied for its selectivity against other protein aggregates commonly found in neurodegenerative diseases, as well as other off-target sites in the brain.
Selectivity for Tau Isoforms and Other Tauopathies
Flortaucipir's binding is highly specific to the conformation of tau found in the PHFs of Alzheimer's disease.[5] Its binding is significantly lower to the straight tau filaments that are characteristic of other tauopathies, such as Pick's disease (PiD), progressive supranuclear palsy (PSP), and corticobasilar degeneration (CBD).[5][6][7][8] While some moderate binding has been observed in Pick's disease, the signal is generally low in non-AD tauopathies.[6][7][8]
Off-Target Binding
Despite its high affinity for PHF tau, Flortaucipir is known to exhibit off-target binding to several other structures in the brain. This non-specific binding is an important consideration in the interpretation of PET images.
Flortaucipir displays a low nanomolar affinity for monoamine oxidase-A (MAO-A) in vitro.[4][9] However, this binding is characterized by a fast dissociation rate, suggesting that it may not significantly contribute to the PET signal in vivo.[4] For monoamine oxidase-B (MAO-B), direct binding is not detected, but Flortaucipir can block the binding of other MAO-B ligands at micromolar concentrations, indicating weak binding.[4][9] In vivo studies in patients taking MAO-B inhibitors have not shown significant differences in Flortaucipir uptake, further suggesting that MAO-B is not a major off-target binding site in a clinical context.[10]
| Off-Target | Ligand | Assay Type | IC_50_ (µM) | Reference |
| MAO-B (Human Microsomes) | Flortaucipir | Competition Binding | 1.3 | [4][9] |
Autoradiography and imaging studies have identified other off-target binding sites for Flortaucipir, including:
Selectivity Against Other Protein Aggregates
Flortaucipir demonstrates high selectivity for tau over other protein aggregates implicated in neurodegenerative diseases.
-
Amyloid-β (Aβ): Autoradiography studies have shown weak or no binding of Flortaucipir to Aβ plaques in brain tissue that is positive for Aβ but negative for tau.[3]
-
α-Synuclein: Studies in patients with α-synucleinopathies, such as Parkinson's disease and dementia with Lewy bodies, have shown a lack of significant Flortaucipir binding.[12]
-
TDP-43: Flortaucipir uptake has not been found to be associated with TDP-43 pathology.[13] While some studies have observed elevated Flortaucipir binding in semantic variant primary progressive aphasia (svPPA), which is often associated with TDP-43 pathology, this is thought to be due to off-target binding rather than direct binding to TDP-43 aggregates.[12]
Experimental Protocols
The characterization of Flortaucipir's binding profile relies on a range of in vitro and in vivo experimental techniques.
In Vitro Binding Assays and Autoradiography
In vitro binding assays are fundamental for determining the affinity and selectivity of a radioligand. Autoradiography on postmortem human brain tissue is a key technique for visualizing the distribution of binding sites.
Representative Protocol for [18F]Flortaucipir Autoradiography:
-
Tissue Preparation:
-
Radioligand Incubation:
-
The brain sections are incubated with [18F]Flortaucipir in a buffer solution (e.g., phosphate-buffered saline, PBS).[14]
-
The concentration of the radioligand and the incubation time are optimized to achieve equilibrium binding. A typical incubation is 20 µCi of the radioligand in 500 µL of PBS for 60 minutes.[14]
-
-
Washing:
-
Following incubation, the sections are washed in buffer to remove unbound radioligand. The stringency of the washing steps can influence the detection of lower-affinity and non-specific binding.[4]
-
-
Imaging:
-
The sections are apposed to a phosphor imaging screen or digital autoradiography system to detect the radioactive signal.
-
-
Data Analysis:
-
The resulting images are analyzed to quantify the binding density in different brain regions. For competition assays, sections are co-incubated with a range of concentrations of a competing compound to determine its IC50 value. For saturation assays, increasing concentrations of the radioligand are used to determine the K_d_ and B_max_.
-
In Vivo PET Imaging
PET imaging with [18F]Flortaucipir allows for the non-invasive visualization and quantification of tau pathology in living subjects.
International Consensus Protocol for [18F]Flortaucipir PET Imaging:
-
Patient Preparation:
-
No specific patient preparation, such as fasting, is required.[1]
-
Patients should be well-hydrated.
-
-
Radiopharmaceutical Administration:
-
Uptake Period:
-
There is a recommended uptake period of 80-100 minutes between the injection and the start of the PET scan.[1]
-
-
Image Acquisition:
-
Image Reconstruction and Analysis:
Logical Relationships in Data Interpretation
The interpretation of Flortaucipir PET scans requires a logical approach that considers both on-target and off-target binding.
References
- 1. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of tau positron emission tomography tracer [18F]AV-1451 binding to postmortem tissue in Alzheimer's disease, primary tauopathies, and other dementias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of tau positron emission tomography tracer [(18)F]AV-1451 binding to postmortem tissue in Alzheimer's disease, primary tauopathies, and other dementias - UCL Discovery [discovery.ucl.ac.uk]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAO-B Inhibitors Do Not Block In Vivo Flortaucipir([18F]-AV-1451) Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TDP-43 pathology effect on volume and flortaucipir uptake in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High resolution autoradiography of [18F]MK-6240 and [18F]Flortaucipir shows similar neurofibrillary tangle binding patterns preferentially recognizing middling neurofibrillary tangle maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Advent of Tau Imaging: A Technical Guide to the Discovery and Development of Flortaucipir (¹⁸F-AV-1451)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flortaucipir (¹⁸F), also known as ¹⁸F-AV-1451 and sold under the brand name Tauvid™, represents a landmark achievement in neurodegenerative disease research and diagnostics. As the first U.S. Food and Drug Administration (FDA)-approved radioactive diagnostic agent for positron emission tomography (PET) imaging of tau pathology in the brain, it has revolutionized the in vivo assessment of one of the key hallmarks of Alzheimer's disease. This technical guide provides a comprehensive overview of the discovery and development history of Flortaucipir, detailing its chemical synthesis, preclinical evaluation, pharmacokinetic profile, and pivotal clinical trials that led to its regulatory approval. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous process of bringing a novel neuroimaging agent from the laboratory to clinical practice.
Introduction: The Unmet Need for Tau Imaging
For decades, the definitive diagnosis of Alzheimer's disease was only possible through post-mortem examination of brain tissue, identifying the characteristic amyloid-β plaques and neurofibrillary tangles (NFTs) of aggregated tau protein. While amyloid PET tracers became available in the early 2010s, the ability to visualize and quantify tau pathology in the living brain remained a significant challenge.[1] The distribution and density of NFTs are known to correlate more closely with cognitive decline in Alzheimer's disease than amyloid plaques, making a reliable tau imaging agent a critical unmet need for accurate diagnosis, disease staging, and the development of targeted anti-tau therapies.[2][3]
Discovery and Preclinical Development
Flortaucipir, formerly known as ¹⁸F-T807, was discovered by Siemens Molecular Imaging Biomarker Research.[1][4] The development process involved screening various chemical compounds for their ability to bind with high affinity and selectivity to paired helical filament (PHF)-tau, the primary component of NFTs in Alzheimer's disease.[1][5]
In Vitro Characterization
Initial in vitro studies using autoradiography on post-mortem human brain tissue from patients with Alzheimer's disease demonstrated that Flortaucipir selectively binds to NFTs.[3][5] These studies confirmed co-localization with PHF-tau pathology and a lack of significant binding to amyloid-β plaques.[3]
Table 1: In Vitro Binding Affinity of Flortaucipir
| Target | Dissociation Constant (Kd) | Reference |
| Paired Helical Filament (PHF) Tau | 14.6 nM | [3] |
| Paired Helical Filament (PHF) Tau | 0.57 nM | [6] |
Note: Variations in reported Kd values may be due to different experimental conditions and tissue preparations.
Off-Target Binding
A critical aspect of preclinical evaluation is the assessment of off-target binding. Studies revealed that Flortaucipir exhibits some off-target binding to monoamine oxidase A (MAO-A) and MAO-B, as well as to structures containing melanin, neuromelanin, and iron.[2][7] This can lead to signal in regions like the substantia nigra and choroid plexus, which needs to be considered during image interpretation.[3][8] However, in vivo studies have not consistently replicated significant binding to MAO-A or MAO-B.[7]
Radiochemistry and Synthesis
Flortaucipir is a fluorine-18 (¹⁸F) labeled radiotracer. ¹⁸F is a positron-emitting radionuclide with a half-life of 109.8 minutes, which is suitable for PET imaging.[1][2] The radiosynthesis of Flortaucipir has been optimized for automated production to ensure high radiochemical yield and purity for clinical use.[9][10]
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]Flortaucipir
A common method for the automated synthesis of [¹⁸F]Flortaucipir involves a two-step, one-pot procedure using a precursor molecule. The general steps are as follows:
-
¹⁸F-Fluorination: The precursor, often a nitro- or bromo-substituted derivative, undergoes nucleophilic substitution with [¹⁸F]fluoride. This reaction is typically carried out in an anhydrous solvent at an elevated temperature.
-
Deprotection: A protecting group on the precursor molecule is removed, often through acid or base hydrolysis, to yield the final [¹⁸F]Flortaucipir product.
-
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiotracer from unreacted precursors and byproducts.
-
Formulation: The purified [¹⁸F]Flortaucipir is formulated in a physiologically compatible solution for intravenous injection.
Table 2: Radiosynthesis Parameters for [¹⁸F]Flortaucipir
| Parameter | Value | Reference |
| Total Synthesis Time | ~55-70 min | [9][10] |
| Non-Decay Corrected Radiochemical Yield | 14.8-16.6% | [10] |
| Radiochemical Purity | >99% | [10][11] |
| Molar Activity | 247.9-384.8 GBq/µmol | [10][11] |
Pharmacokinetics and Metabolism
Following intravenous administration, Flortaucipir rapidly distributes throughout the body and crosses the blood-brain barrier.[2][6]
Experimental Protocol: Human Pharmacokinetic Study
Human pharmacokinetic studies typically involve the following:
-
Administration: A single intravenous bolus of Flortaucipir is administered to subjects.
-
Blood Sampling: Serial arterial or venous blood samples are collected at various time points post-injection.
-
Metabolite Analysis: Blood samples are analyzed using techniques like HPLC to separate the parent radiotracer from its metabolites.
-
Data Analysis: Time-activity curves for the parent compound and metabolites in plasma are generated to determine pharmacokinetic parameters.
Table 3: Pharmacokinetic Properties of Flortaucipir F 18
| Parameter | Value | Reference |
| Blood Clearance | <10% of injected radioactivity at 5 min post-injection; <5% at 10 min | |
| Plasma Half-life (biexponential) | 18.1 ± 5.8 min and 2.4 ± 0.5 min | [2] |
| Major Routes of Elimination | Hepatobiliary and renal | [2] |
| Parent Compound in Circulation (80-100 min) | ~28-34% |
Clinical Development and Trials
The clinical development of Flortaucipir involved a series of studies to establish its safety and efficacy for imaging tau pathology.
Phase 3 Clinical Trials
Two pivotal Phase 3 studies (NCT02016560 and NCT03901105) were crucial for the FDA approval of Flortaucipir.[12] These studies evaluated the performance of Flortaucipir PET imaging in diagnosing and predicting the progression of Alzheimer's disease.
One key study enrolled terminally ill patients who agreed to undergo Flortaucipir imaging and donate their brains for post-mortem analysis.[4] This allowed for a direct comparison of in vivo PET signal with the definitive neuropathological assessment of NFT density and distribution. The results demonstrated a high sensitivity and specificity of Flortaucipir for detecting advanced tau pathology.[13]
Table 4: Performance of Flortaucipir PET in a Phase 3 Autopsy-Confirmed Study
| Reader Performance (n=5 readers) | Sensitivity | Specificity | Reference |
| For High NFT Pathology | 89.1% - 93.5% | 66.7% - 94.4% | [14] |
| For High AD Neuropathologic Change | 95.1% - 97.6% | 65.9% - 90.2% | [14] |
Clinical Utility
Clinical studies have shown that the pattern of Flortaucipir uptake in the brain correlates with the known neuropathological staging of tau in Alzheimer's disease (Braak stages).[3][15] Furthermore, Flortaucipir PET has demonstrated the ability to predict the risk of clinical progression in patients with mild cognitive impairment (MCI) and Alzheimer's disease.[12][16]
Visualizations
Flortaucipir Development and Evaluation Workflow
Caption: High-level workflow of Flortaucipir's development from preclinical to regulatory approval.
PET Imaging and Analysis Pipeline
Caption: Simplified workflow for Flortaucipir PET imaging and subsequent data analysis.
Limitations and Future Directions
While Flortaucipir is a powerful tool, it is not without limitations. As mentioned, off-target binding can complicate image interpretation.[2][7] Additionally, its binding affinity may be lower for the tau isoforms found in non-Alzheimer's tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD).[17][18]
Future research is focused on the development of second-generation tau PET tracers with improved selectivity and reduced off-target binding.[17] Nevertheless, Flortaucipir remains a cornerstone of Alzheimer's disease research and is playing a vital role in the ongoing development and testing of novel therapeutics.
Conclusion
The discovery and development of Flortaucipir (¹⁸F-AV-1451) represents a significant advancement in the field of neuroimaging. Through a rigorous process of preclinical and clinical evaluation, it has been established as a reliable and validated biomarker for in vivo assessment of tau pathology in Alzheimer's disease. This technical guide has provided a detailed overview of its journey from a promising chemical compound to an FDA-approved diagnostic agent, highlighting the key experimental data and methodologies that underpinned its success. Flortaucipir continues to be an invaluable tool for researchers and clinicians, enhancing our understanding of Alzheimer's disease and paving the way for the development of effective treatments.
References
- 1. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]
- 5. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 18F-flortaucipir tau PET distinguishes established progressive supranuclear palsy from controls and Parkinson’s disease: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggregated Tau Measured by Visual Interpretation of Flortaucipir Positron Emission Tomography and the Associated Risk of Clinical Progression of Mild Cognitive Impairment and Alzheimer Disease: Results From 2 Phase III Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. diagnosticimaging.com [diagnosticimaging.com]
- 15. academic.oup.com [academic.oup.com]
- 16. auntminnie.com [auntminnie.com]
- 17. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Flortaucipir's Interaction with Tau Protein: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Flortaucipir (18F), also known as AV-1451 or [F-18]T807, is a leading radiotracer for positron emission tomography (PET) imaging of tau pathology in the brain, a hallmark of Alzheimer's disease and other tauopathies.[1][2] Understanding its precise binding characteristics is paramount for accurate interpretation of PET imaging data and for the development of next-generation tau imaging agents. This technical guide synthesizes the current scientific understanding of Flortaucipir's binding sites on the tau protein, detailing both its primary interactions and off-target binding profiles.
Primary Binding Site on Aggregated Tau
Flortaucipir exhibits high affinity for paired helical filament (PHF) tau, the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[3] Its ability to cross the blood-brain barrier and bind to these aggregates allows for the in vivo visualization of tau pathology.[1][2]
A landmark cryo-electron microscopy (cryo-EM) study provided high-resolution structural insights into the binding of Flortaucipir to tau filaments. While the study unexpectedly did not visualize binding to Alzheimer's disease PHFs, it successfully identified a specific binding site on Chronic Traumatic Encephalopathy (CTE) Type I tau filaments.
In this CTE tau filament structure, Flortaucipir was found to bind in a 1:1 molecular stoichiometry with the tau protein. The binding site is located in a small cavity adjacent to lysine 353 (K353) and aspartate 358 (D358) of the tau protein.[4][5] The interaction buries a relatively small solvent-accessible surface area of 79 Ų, which constitutes only 18% of the Flortaucipir molecule's surface.[4] This is in contrast to other ligands that may bury a larger surface area upon binding.[4]
Quantitative Binding Affinity
The binding affinity of Flortaucipir for tau aggregates has been quantified in vitro. Autoradiography studies using post-mortem human brain tissue from patients with Alzheimer's disease have been instrumental in determining these values.
| Parameter | Value | Tissue Source | Method |
| Dissociation Constant (Kd) | 14.6 nM | Frontal lobe of Alzheimer's disease patients | In vitro autoradiography |
Table 1: Quantitative binding data for Flortaucipir to tau aggregates.[6]
Off-Target Binding Profile
A significant consideration in the use of Flortaucipir is its propensity for off-target binding, which can lead to signal in brain regions not typically associated with tau pathology and complicate image interpretation.[3] This off-target binding has been reported in various brain structures and to several biomolecules.
Identified Off-Target Binding Sites:
-
Monoamine Oxidase (MAO): Flortaucipir has shown binding affinity for both MAO-A and MAO-B.[1][7] However, some studies suggest that the contribution of MAO binding to the overall PET signal in regions with significant tau pathology is minimal due to fast dissociation rates.[7]
-
Neuromelanin and Melanin: Binding has been observed in regions rich in neuromelanin and melanin-containing cells, such as the substantia nigra and leptomeningeal melanocytes.[1][3][7]
-
Iron: A correlation between Flortaucipir signal and iron accumulation has been noted, particularly in the basal ganglia.[3]
-
Other Structures: Off-target binding has also been reported in the choroid plexus, caudate, putamen, pallidum, and thalamus.[3][8][9] Additionally, binding has been associated with microhemorrhages and calcifications.[3]
Experimental Methodologies
The characterization of Flortaucipir's binding sites has been achieved through a combination of sophisticated experimental techniques.
Positron Emission Tomography (PET) Imaging
PET imaging is the primary in vivo method for visualizing the distribution and density of Flortaucipir binding in the human brain.
In Vitro Autoradiography
This technique is crucial for quantifying the binding affinity of radiotracers to their targets in post-mortem tissue sections.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM enables the high-resolution structural determination of biological macromolecules, providing atomic-level detail of ligand-protein interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Flortaucipir F-18? [synapse.patsnap.com]
- 3. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM Structures of Chronic Traumatic Encephalopathy Tau Filaments with PET Ligand Flortaucipir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM Structures of Chronic Traumatic Encephalopathy Tau Filaments with PET Ligand Flortaucipir [scholarworks.indianapolis.iu.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 9. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
Flortaucipir F-18: A Technical Guide to Radiolabeling and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir F-18 (also known as [¹⁸F]T807, [¹⁸F]AV-1451, and under the brand name Tauvid®) is a radioactive diagnostic agent approved for Positron Emission Tomography (PET) imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs).[1][2] NFTs are a hallmark pathology of Alzheimer's disease and other tauopathies.[2][3] This technical guide provides an in-depth overview of the radiolabeling process for Flortaucipir F-18, its key chemical properties, and detailed experimental protocols for its synthesis and quality control, intended for researchers, scientists, and drug development professionals.
Chemical Properties
Flortaucipir is chemically described as 7-(6-[¹⁸F]fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole.[1] It is a small, lipophilic molecule that readily crosses the blood-brain barrier to bind to the β-sheet structures of paired helical filaments (PHFs) that form NFTs.[3]
| Property | Value | Reference |
| IUPAC Name | 7-(6-[¹⁸F]fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | [1] |
| Molecular Formula | C₁₆H₁₀¹⁸FN₃ | [1] |
| Molar Mass | 262.27 g·mol⁻¹ | [3] |
| Half-life of ¹⁸F | 109.8 minutes | [3] |
| Mechanism of Action | Binds to aggregated tau protein (neurofibrillary tangles) | [3][4] |
Radiolabeling of Flortaucipir F-18
The radiosynthesis of Flortaucipir F-18 is typically achieved through a nucleophilic aromatic substitution reaction (SₙAr) on a suitable precursor molecule. An automated synthesis approach is commonly employed to ensure reproducibility and compliance with Good Manufacturing Practice (GMP).[5][6][7]
Precursor
The most commonly used precursor for the radiosynthesis of Flortaucipir F-18 is AV1622, which has a trimethylammonium leaving group.[5] This precursor has shown advantages over earlier nitro-precursors by simplifying the purification process.[5] N-Boc-protected precursors have also been utilized to improve solubility and yield.[5][7]
Automated Radiosynthesis Workflow
The automated synthesis of Flortaucipir F-18 generally involves the following key steps:
-
[¹⁸F]Fluoride Trapping and Elution : Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA cartridge). It is then eluted into the reaction vessel using a solution of a phase transfer catalyst, typically a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex.[5][6]
-
Azeotropic Drying : The [¹⁸F]fluoride/K₂₂₂ mixture is dried to remove water, which is crucial for the efficiency of the subsequent nucleophilic substitution reaction. This is typically achieved by heating under a stream of inert gas.[5]
-
Nucleophilic Radiofluorination : The precursor (e.g., AV1622) dissolved in a suitable organic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 110°C) for a short duration (e.g., 5 minutes) to facilitate the nucleophilic substitution.[6]
-
Deprotection (if necessary) : If a Boc-protected precursor is used, a deprotection step is required. This is often achieved by acid hydrolysis (e.g., with HCl) at an elevated temperature.[5][6] Some methods have been developed for a one-step radiofluorination and deprotection.[5]
-
Purification : The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]Flortaucipir from unreacted [¹⁸F]fluoride, the precursor, and other impurities.[5][6]
-
Formulation : The collected HPLC fraction containing [¹⁸F]Flortaucipir is reformulated into a pharmaceutically acceptable solution. This typically involves trapping the product on a solid-phase extraction (SPE) cartridge (e.g., tC18), washing with sterile water, and eluting with ethanol, followed by dilution with saline to achieve the final injectable formulation.[6]
Caption: Automated radiosynthesis workflow for Flortaucipir F-18.
Experimental Protocols
Automated Radiosynthesis of [¹⁸F]Flortaucipir
The following protocol is a generalized procedure based on published methods.[5][6]
-
[¹⁸F]Fluoride Trapping and Elution : Load the cyclotron-produced [¹⁸F]fluoride onto a QMA cartridge. Elute the trapped [¹⁸F]fluoride with a solution of 1 mL of K₂₂₂/K₂CO₃ into the reactor.
-
Azeotropic Drying : Heat the reactor to 70°C for 3 minutes, followed by 100°C for 2 minutes under a nitrogen stream to dry the [¹⁸F]fluoride.
-
Radiolabeling : Add 1 mg of the precursor AV1622 dissolved in 1 mL of DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at 110°C for 5 minutes.
-
Hydrolysis : Cool the reactor and add 3 N HCl (aq). Heat at 100°C for 5 minutes for deprotection.
-
Neutralization and Pre-purification : Neutralize the reaction mixture with 0.5 N NaOH (aq). Pass the mixture through an Oasis HLB cartridge, wash with water, and elute the crude product with 1.5 mL of acetonitrile.
-
HPLC Purification : Dilute the crude product with 1.5 mL of water and inject it onto a semi-preparative C18 HPLC column. Elute with a mobile phase of acetonitrile and 10 mM ammonium acetate (30/70 v/v) at a flow rate of 4 mL/min. Collect the fraction corresponding to [¹⁸F]Flortaucipir, detected by UV (270 nm) and radioactivity detectors.
-
Formulation : Dilute the collected HPLC fraction with 30 mL of water and trap it on a tC18 cartridge. Wash the cartridge with 10 mL of sterile water. Elute the final product with 1.2 mL of ethanol and formulate with 10 mL of 0.9% sodium chloride.
Quality Control
A comprehensive set of quality control (QC) tests are performed to ensure the final product meets the specifications for human use.[5][6]
| QC Test | Specification | Method |
| Appearance | Clear, colorless solution, free of particulate matter | Visual inspection |
| pH | 4.5 - 8.0 | pH test strips |
| Radiochemical Purity | > 99% | Analytical HPLC |
| Radiochemical Identity | Retention time matches reference standard (within 3% deviation) | Analytical HPLC |
| Molar Activity | ≥ 37 GBq/µmol (1000 mCi/µmol) at End of Synthesis (EOS) | Analytical HPLC |
| Residual Solvents | Ethanol < 10% | Gas Chromatography (GC) |
| Residual K₂.₂.₂ | < 50 µg/mL | Thin Layer Chromatography (TLC) |
| Radionuclidic Purity | No long-lived isotopes observed after decay | Gamma spectroscopy |
| Bacterial Endotoxins | As per pharmacopeia standards | LAL test |
| Sterility | Sterile | Sterility testing |
Quantitative Data
The following table summarizes typical quantitative data for the automated production of [¹⁸F]Flortaucipir.
| Parameter | Reported Values | Reference |
| Total Synthesis Time | ~55 min | [5][6] |
| Radiochemical Yield (non-decay corrected) | 14.8 - 16.6% | [5][6] |
| Radiochemical Purity | > 99.9% | [5][6] |
| Molar Activity at EOS | 247.9 - 384.8 GBq/µmol (6.7 - 10.4 Ci/µmol) | [2][5][6] |
| Starting [¹⁸F]Fluoride Activity | 101 - 113 GBq (2741 - 3061 mCi) | [2] |
| Final Product Activity at EOS | 15.8 - 18.8 GBq (426 - 507 mCi) | [2] |
Mechanism of Action and Clinical Relevance
Flortaucipir F-18 is a diagnostic tool whose mechanism of action is its high-affinity binding to aggregated tau protein in the brain.[4] In neurodegenerative diseases like Alzheimer's, tau protein becomes hyperphosphorylated and aggregates into NFTs, which are correlated with cognitive decline.[3][8] Pathological tau can activate signaling pathways involving kinases like GSK3β and phosphatases like PP1, leading to disruption of axonal transport.[9] Flortaucipir F-18 allows for the in vivo visualization and quantification of this tau pathology using PET, providing valuable information for diagnosis, monitoring disease progression, and evaluating the efficacy of anti-tau therapies.[4][10][11]
Caption: Logical relationship of Flortaucipir F-18 to tau pathology.
Conclusion
The automated synthesis of Flortaucipir F-18 provides a reliable and reproducible method for producing this important radiopharmaceutical for clinical and research applications.[5] The well-defined chemical properties and radiolabeling procedures, coupled with rigorous quality control, ensure a high-quality product for the sensitive and specific imaging of tau pathology in the human brain. This technical guide serves as a comprehensive resource for professionals involved in the production and use of Flortaucipir F-18.
References
- 1. Flortaucipir (18F) - Wikipedia [en.wikipedia.org]
- 2. e-century.us [e-century.us]
- 3. Flortaucipir F-18 | C16H10FN3 | CID 70957463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Flortaucipir F-18? [synapse.patsnap.com]
- 5. Automated production of [18F]Flortaucipir for PET imaging of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. openmedscience.com [openmedscience.com]
- 11. firstwordpharma.com [firstwordpharma.com]
In-vitro Characterization of Flortaucipir Binding to Paired Helical Filaments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of Flortaucipir, a key radiotracer for positron emission tomography (PET) imaging of tau pathology in Alzheimer's disease. The document details the binding characteristics of Flortaucipir to paired helical filaments (PHFs), outlines experimental protocols for its characterization, and presents quantitative data to inform future research and drug development.
Quantitative Binding Characteristics of Flortaucipir
The following tables summarize the in-vitro binding data for Flortaucipir, providing insights into its affinity for PHF-tau and potential off-target binding sites.
Table 1: Binding Affinity of Flortaucipir for Paired Helical Filament (PHF) Tau
| Assay Type | Ligand | Tissue/Preparation | Dissociation Constant (Kd) | Reference |
| Homologous Competition | [3H]Flortaucipir | Human AD Brain Homogenate | 0.68 nM | [1] |
| Saturation Binding | [3H]Flortaucipir | Human AD Brain Homogenate | 0.57 nM | [1] |
| In-vitro Autoradiography | [18F]Flortaucipir | Human AD Frontal Lobe Sections | 14.6 nM | [2] |
Table 2: Off-Target Binding Affinity of Flortaucipir
| Target | Ligand | Preparation | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| Monoamine Oxidase A (MAO-A) | [3H]Flortaucipir | Recombinant Human MAO-A | Kd = 1.6 ± 0.4 nM | [1] |
| Monoamine Oxidase A (MAO-A) | Unlabeled Flortaucipir | Recombinant Human MAO-A | Ki = 2.4 nM | [1] |
| Monoamine Oxidase B (MAO-B) | [3H]Flortaucipir | Recombinant Human MAO-B | Kd = 21 ± 9 nM | [1] |
| Monoamine Oxidase B (MAO-B) | Unlabeled Flortaucipir | Recombinant Human MAO-B | Ki = 45 nM | [1] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments used to characterize Flortaucipir binding are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
In-vitro Autoradiography on Human Brain Tissue
This protocol outlines the steps for visualizing the binding of [18F]Flortaucipir to tau pathology in postmortem human brain tissue sections.
Materials:
-
Frozen human brain sections (10-20 µm thickness) from Alzheimer's disease (AD) and control cases, mounted on glass slides.
-
[18F]Flortaucipir radioligand.
-
Phosphate-buffered saline (PBS).
-
Ethanol solutions (e.g., 50% and 70%).
-
Phosphor imaging plates or digital autoradiography system.
-
Incubation chambers.
Procedure:
-
Tissue Preparation: Allow the frozen brain sections to thaw to room temperature. A pre-incubation step in PBS may be performed to rehydrate the tissue.
-
Incubation: Incubate the slides in a solution containing [18F]Flortaucipir (typically in the low nanomolar range) in PBS at room temperature for a defined period (e.g., 60-120 minutes). To determine non-specific binding, a parallel set of slides is incubated with an excess of non-radioactive ("cold") Flortaucipir.
-
Washing: After incubation, wash the slides to remove unbound radioligand. This typically involves a series of washes in cold PBS and then in a mixture of PBS and ethanol. The ethanol wash is crucial for reducing non-specific binding.
-
Drying: Dry the washed slides with a stream of cold air.
-
Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system for a sufficient duration to obtain a clear signal.
-
Data Analysis: Quantify the signal intensity in different brain regions using appropriate software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled Flortaucipir by measuring its ability to compete with a radiolabeled ligand for binding to PHF-tau.
Materials:
-
Homogenates of human brain tissue from AD patients containing PHFs.
-
[3H]Flortaucipir or another suitable radioligand.
-
Unlabeled Flortaucipir.
-
Assay buffer (e.g., Tris-HCl with additives).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a series of tubes, add a constant amount of brain homogenate and a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of unlabeled Flortaucipir to the tubes.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled Flortaucipir. The IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Visualized Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the binding logic of Flortaucipir.
Caption: In-vitro Autoradiography Workflow.
Caption: Competition Binding Assay Workflow.
Caption: Flortaucipir Binding Interactions.
References
Understanding the pharmacokinetics and biodistribution of Flortaucipir
An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Flortaucipir ([¹⁸F]AV-1451)
Introduction
Flortaucipir F-18, also known as [¹⁸F]AV-1451, is a radiopharmaceutical agent developed for positron emission tomography (PET) imaging.[1] It is designed to selectively bind to aggregated tau protein, which forms neurofibrillary tangles (NFTs) in the brain.[1][2] These tangles are a key pathological hallmark of Alzheimer's disease and other tauopathies.[1] This guide provides a detailed overview of the pharmacokinetics, biodistribution, and experimental protocols related to Flortaucipir, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Flortaucipir is a small, lipophilic molecule that contains the radioisotope Fluorine-18 ([¹⁸F]).[2] This composition allows it to cross the blood-brain barrier after intravenous injection.[1][2] Once in the brain, Flortaucipir exhibits high binding affinity for the paired helical filaments (PHFs) of hyperphosphorylated tau protein that constitute NFTs.[2] The radioactive decay of ¹⁸F emits positrons, which produce gamma photons that can be detected by a PET scanner, enabling the in vivo visualization of tau pathology.[2]
Signaling Pathway Disruption by Pathogenic Tau
While Flortaucipir's primary role is imaging, the pathology it visualizes involves the disruption of key signaling pathways. Pathogenic tau can interfere with fast axonal transport, a critical process for neuronal function. This disruption is mediated by the activation of certain kinases and phosphatases.
Pharmacokinetics
The pharmacokinetic profile of Flortaucipir is characterized by its rapid distribution and clearance.
| Parameter | Value | Species | Reference |
| Plasma Radioactivity | |||
| 5 minutes post-injection | 0.89 %ID/g | Mouse | [3] |
| 15 minutes post-injection | 0.68 %ID/g | Mouse | [3] |
| 30 minutes post-injection | 0.64 %ID/g | Mouse | [3] |
| Metabolism | Metabolized into several components | Human | [3] |
| Excretion | Primarily through biliary and renal pathways | Mouse, Monkey, Human | [3] |
| Physical Half-life of ¹⁸F | ~110 minutes | - | [2][3] |
Biodistribution
Flortaucipir distributes throughout the body, with specific binding in the brain and some off-target binding in other tissues.
Brain Distribution and On-Target Binding
Flortaucipir's primary value lies in its ability to bind to tau aggregates in the brain. The distribution of the tracer signal correlates with the known progression of tau pathology in Alzheimer's disease, as described by the Braak staging system.[4][5]
| Brain Region | Binding Characteristics | Reference |
| Entorhinal Cortex | Early and significant uptake, differentiating high ADNC from PART. | [4][6] |
| Limbic Regions | Uptake increases with disease progression. | [7] |
| Neocortical Regions | Uptake is significantly higher in more advanced clinical stages of Alzheimer's disease. | [8] |
Off-Target Binding
Flortaucipir also exhibits off-target binding to other molecules and in various tissues, which is an important consideration for image interpretation.
| Off-Target Site | Description | Reference |
| MAO-A and MAO-B | Binding to monoamine oxidases. | [2] |
| Melanin & Neuromelanin | Binding in regions with high concentrations of these pigments. | [2] |
| Iron | Binding in areas with high iron content. | [2] |
| Choroid Plexus | Non-specific binding can be observed. | [8] |
Experimental Protocols
A standardized protocol is crucial for acquiring reliable and reproducible Flortaucipir PET imaging data.
Flortaucipir PET Imaging Workflow
References
- 1. What is the mechanism of Flortaucipir F-18? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Flortaucipir PET uncovers relationships between tau and β-amyloid in aging, primary age related tauopathy, and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flortaucipir PET uncovers relationships between tau and amyloid-β in primary age-related tauopathy and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Flortaucipir ([18F]AV-1451): A Technical Guide to its Application in Differentiating 3R/4R and 4R Tauopathies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flortaucipir ([18F]AV-1451), a positron emission tomography (PET) tracer, has emerged as a critical tool for the in vivo detection of tau pathology, a hallmark of several neurodegenerative diseases. This technical guide provides an in-depth analysis of Flortaucipir's utility in distinguishing between mixed 3-repeat and 4-repeat (3R/4R) tauopathies, such as Alzheimer's disease (AD), and pure 4-repeat (4R) tauopathies, including Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD). This document synthesizes quantitative binding data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows to equip researchers and drug development professionals with the comprehensive knowledge required to effectively utilize Flortaucipir in their studies. While Flortaucipir exhibits high affinity for the paired helical filaments (PHFs) of 3R/4R tau characteristic of AD, its application in 4R tauopathies is limited by a significantly lower binding affinity and off-target binding, necessitating careful interpretation of imaging data.
Introduction: The Tauopathy Landscape and the Role of Flortaucipir
Tauopathies are a class of neurodegenerative disorders characterized by the intracellular aggregation of the microtubule-associated protein tau.[1] The human brain expresses six tau isoforms, which are categorized based on the number of microtubule-binding repeats (either three or four), giving rise to 3R and 4R tau.[2] Alzheimer's disease is the most common tauopathy and is characterized by the aggregation of both 3R and 4R tau isoforms into paired helical filaments (PHFs).[2] In contrast, a group of disorders including PSP and CBD are characterized by the exclusive aggregation of 4R tau into straight or twisted filaments.[2][3]
The ability to differentiate between these tauopathies in vivo is crucial for accurate diagnosis, patient stratification in clinical trials, and the development of targeted therapies. Flortaucipir is a PET tracer designed to bind to aggregated tau, offering a non-invasive window into the underlying pathology.[4] However, its binding affinity varies significantly across different tau aggregate structures, a critical consideration for its use in differential diagnosis.
Quantitative Binding Characteristics of Flortaucipir
The differential binding of Flortaucipir to various tau isoforms and aggregate structures is the basis for its utility in distinguishing between tauopathies. The following table summarizes the key quantitative binding data for Flortaucipir.
| Parameter | Tau Type | Disease Context | Value | Reference |
| Dissociation Constant (Kd) | Paired Helical Filament (PHF) Tau | Alzheimer's Disease (AD) Brain Homogenates | 0.57 nM | [4] |
| Binding Affinity | 4R Tau Aggregates | Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD) | Low to negligible | [4] |
| Off-Target Binding | Monoamine Oxidase A (MAO-A) | In vitro | Low nanomolar affinity with fast dissociation | [5] |
| Off-Target Binding | Monoamine Oxidase B (MAO-B) | In vitro | Micromolar affinity | [5] |
Key Insights:
-
Flortaucipir demonstrates high, subnanomolar affinity for PHF-tau found in Alzheimer's disease.[4]
-
Its binding to the straight filaments characteristic of 4R tauopathies is significantly weaker, often making it difficult to distinguish from background signal in vivo.[4]
-
Off-target binding to MAO-A and MAO-B has been reported, particularly in the basal ganglia and brainstem, which can complicate the interpretation of Flortaucipir PET scans in regions relevant to 4R tauopathies.[5]
Experimental Protocols
In Vitro Binding Assay: Autoradiography
Autoradiography on postmortem brain tissue is a fundamental technique for characterizing the binding of radiotracers like Flortaucipir to specific pathologies.
Protocol:
-
Tissue Preparation:
-
Obtain frozen human brain tissue sections (typically 10-20 µm thick) from well-characterized cases of AD, PSP, CBD, and control subjects.
-
Mount the tissue sections onto microscope slides.
-
-
Radioligand Incubation:
-
Pre-incubate the slides in a buffer solution (e.g., phosphate-buffered saline, PBS) to wash away any unbound proteins.
-
Incubate the slides with a solution containing [18F]Flortaucipir (typically in the low nanomolar range) in a buffer solution for a defined period (e.g., 60 minutes) at room temperature.
-
To determine non-specific binding, a parallel set of slides is incubated with [18F]Flortaucipir in the presence of a high concentration of a non-radioactive competing ligand.
-
-
Washing:
-
Wash the slides in a series of buffer solutions to remove unbound radioligand. This step is critical to reduce background signal.
-
-
Imaging:
-
Expose the dried slides to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days, depending on the radioactivity.
-
Scan the imaging screen or develop the film to visualize the distribution and density of radioligand binding.
-
-
Quantification:
-
Use densitometry software to quantify the autoradiographic signal in specific brain regions.
-
Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
-
In Vivo Imaging: Flortaucipir PET Scan
Patient Preparation:
-
No specific dietary restrictions are required. Patients can continue their regular medications.[6]
-
Ensure the patient is well-hydrated.
-
Explain the procedure to the patient to minimize anxiety and movement during the scan.[6]
Radiotracer Administration and Uptake:
-
Administer a single intravenous bolus of 370 MBq (10 mCi) of Flortaucipir.[6]
-
Follow the injection with a saline flush.[6]
-
An uptake period of 80-100 minutes is recommended before starting the scan.[6]
Image Acquisition:
-
Position the patient's head comfortably in the center of the PET scanner's field of view. A head holder or other restraints may be used to minimize movement.[6]
-
Acquire a static PET scan for 20 minutes.[6]
-
A low-dose CT or an MRI scan is typically acquired for attenuation correction and anatomical co-registration.[6]
Image Processing and Analysis:
-
Reconstruct the PET data using standard algorithms.
-
Co-register the PET images with the anatomical (CT or MRI) images.
-
Define regions of interest (ROIs) on the anatomical images corresponding to areas of expected tau pathology (e.g., temporal lobe for AD, basal ganglia and brainstem for PSP).
-
Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in the ROIs to a reference region with low expected tau binding, such as the cerebellar gray matter.
Visualizing the Molecular and Experimental Landscape
Signaling Pathways in Tau Aggregation
The distinct molecular pathways leading to the aggregation of 3R/4R tau in AD versus 4R tau in PSP are crucial for understanding the differential binding of Flortaucipir.
Caption: Differential tau aggregation pathways in AD and PSP.
Experimental Workflow for Flortaucipir PET Imaging
The following diagram illustrates the key steps in a typical Flortaucipir PET imaging study.
Caption: Standardized workflow for a Flortaucipir PET study.
Logical Framework for Differentiating Tauopathies with Flortaucipir
This diagram outlines the decision-making process when interpreting Flortaucipir PET scans for the differential diagnosis of tauopathies.
Caption: Decision tree for interpreting Flortaucipir PET scans.
Conclusion and Future Directions
Flortaucipir is a powerful tool for the in vivo detection of 3R/4R tau pathology in Alzheimer's disease. Its high affinity for PHFs allows for reliable visualization and quantification of the tau burden in AD. However, its utility for differentiating 4R tauopathies is limited by its low binding affinity to the straight tau filaments characteristic of these disorders and the potential for off-target binding in key anatomical regions. Researchers and clinicians must be cognizant of these limitations when interpreting Flortaucipir PET scans in patients with suspected 4R tauopathies.
Future research is focused on the development of second-generation tau PET tracers with improved affinity and selectivity for 4R tau aggregates. These next-generation tracers hold the promise of enabling more accurate differential diagnosis and facilitating the development of targeted therapies for PSP, CBD, and other 4R tauopathies. A thorough understanding of Flortaucipir's binding characteristics and appropriate application of imaging protocols, as outlined in this guide, remains essential for advancing our understanding of the complex landscape of neurodegenerative tauopathies.
References
- 1. Three‐repeat and four‐repeat tau isoforms form different oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Processing of Tau Protein in Progressive Supranuclear Palsy: Neuronal and Glial Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive supranuclear palsy - Wikipedia [en.wikipedia.org]
- 4. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Early-Stage Alzheimer's Disease: A Technical Guide to Flortaucipir PET
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of tau-targeted positron emission tomography (PET) tracers has revolutionized the in vivo assessment of Alzheimer's disease (AD) pathology. Among these, Flortaucipir (¹⁸F), also known as AV-1451 or T807, stands out as the first and only FDA-approved tau PET tracer.[1][2] This technical guide provides a comprehensive overview of the use of Flortaucipir PET for the early detection of Alzheimer's disease, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Principles and Mechanism of Action
Flortaucipir is a radioisotope-labeled imaging agent designed to bind specifically to the paired helical filament (PHF) tau aggregates, which are a hallmark of Alzheimer's disease.[3] The tracer exhibits a higher affinity for the mixed 3- and 4-repeat (3R/4R) tau isoforms characteristic of AD neurofibrillary tangles (NFTs) compared to the tau aggregates found in other tauopathies.[4] This specificity allows for the in vivo visualization and quantification of the tau burden in the brain, providing a critical biomarker for disease staging and progression.
The accumulation of tau pathology, as measured by Flortaucipir PET, is strongly correlated with cognitive decline and neurodegeneration in Alzheimer's disease.[2][5] This relationship is often more robust than that observed with other biomarkers, such as amyloid-β PET or cerebrospinal fluid (CSF) measures of tau.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on Flortaucipir PET in early-stage Alzheimer's disease.
Table 1: Diagnostic Accuracy of Flortaucipir PET
| Population | Comparison | Sensitivity | Specificity | AUC | Reference |
| Clinically Diagnosed AD vs. Non-AD Neurodegenerative Disorders | Temporal Meta-ROI SUVR | 89.9% | 90.6% | 0.92-0.95 | [6] |
| Autopsy-Confirmed High AD Neuropathologic Change | Visual Read | 94.7% | 80.8% | N/A | [1] |
| Autopsy-Confirmed Braak Stage V/VI | Visual Read | 92.3% | 80.0% | N/A | [1] |
Table 2: Longitudinal Changes in Flortaucipir SUVR
| Population | Time Frame | Mean SUVR Change (Least Squared Mean) | Significance (p-value) | Reference |
| Amyloid-β Positive (MCI & AD) | 18 months | 0.0524 ± 0.0085 | < 0.0001 | [7] |
| Amyloid-β Negative (Cognitively Normal) | 18 months | 0.0007 ± 0.0024 | 0.7850 | [7] |
| Amyloid-β Positive (Cognitively Impaired) | ~1 year | ~3% per year increase | N/A | [8] |
Table 3: Correlation of Flortaucipir SUVR with Other Biomarkers
| Biomarker | Correlation with Flortaucipir SUVR (r-value) | Brain Region | Reference |
| CSF p-tau181 | 0.29 - 0.75 | Various | [2] |
| CSF t-tau | 0.37 - 0.80 | Various | [2] |
| CSF p-tau217 | 0.78 | Global | [2] |
| Cortical Thickness | Negative Association | Regional | [1] |
Experimental Protocols
The following section details a generalized experimental protocol for Flortaucipir PET imaging based on common methodologies cited in the literature.
Subject Preparation and Tracer Administration
-
Subject Selection: Participants are typically recruited based on clinical diagnosis (e.g., cognitively normal, mild cognitive impairment, probable AD). Amyloid status is often determined via amyloid PET or CSF analysis.
-
Tracer Injection: A standard intravenous dose of 370 MBq (10 mCi) of Flortaucipir (¹⁸F) is administered.[7][8]
PET Image Acquisition
-
Uptake Period: A waiting period of 80 to 100 minutes post-injection allows for optimal tracer uptake and clearance from the blood pool.
-
Scanning: A static PET scan of 20 minutes in duration is typically acquired.[7][8] Dynamic scanning protocols can also be used for more quantitative analysis of tracer kinetics.[9]
-
Image Reconstruction: Images are reconstructed using standard algorithms, such as ordered subset expectation maximization (OSEM).
Image Processing and Analysis
-
Motion Correction: PET images are corrected for head motion.
-
Co-registration: The PET images are co-registered to the subject's structural MRI (typically a T1-weighted image) to provide anatomical context.[8]
-
Standardized Uptake Value Ratio (SUVR) Calculation:
-
A reference region with low specific binding, such as the cerebellar gray matter, is defined.
-
The mean tracer uptake in target regions of interest (ROIs) is divided by the mean uptake in the reference region to generate SUVRs.
-
This normalization corrects for variations in injected dose, body mass, and global tracer uptake.
-
-
Voxel-wise Analysis: Statistical parametric mapping (SPM) or similar software can be used to perform voxel-wise comparisons of Flortaucipir uptake between groups.[8]
Mandatory Visualizations
Signaling Pathway of Flortaucipir Binding
Caption: Flortaucipir binding to PHF-tau and potential off-target sites.
Experimental Workflow for Flortaucipir PET Studies
Caption: Standardized workflow for a Flortaucipir PET clinical study.
Logical Relationship of Tau Pathology in Alzheimer's Disease
Caption: The relationship between tau pathology and other AD biomarkers.
References
- 1. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Is longitudinal tau PET ready for use in Alzheimer’s disease clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional [18F]flortaucipir PET is more closely associated with disease severity than CSF p-tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative Accuracy of [18F]flortaucipir Positron Emission Tomography for Alzheimer Disease vs Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: A multicentre longitudinal study of flortaucipir (18F) in normal ageing, mild cognitive impairment and Alzheimer's disease dementia. [scholars.duke.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for Longitudinal Flortaucipir PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for utilizing Flortaucipir ([18F]Flortaucipir, also known as AV-1451 or Tauvid™) Positron Emission Tomography (PET) imaging in longitudinal studies. The following sections detail participant preparation, image acquisition, and data analysis methodologies to ensure consistency and comparability across time points, which is critical for tracking the progression of tau pathology in neurodegenerative diseases such as Alzheimer's disease.
Participant Preparation
Consistent participant preparation is crucial for minimizing variability in longitudinal PET studies.
Protocol:
-
Informed Consent: Ensure all participants provide written informed consent before any study-related procedures are performed.
-
Medical History: Obtain a thorough medical history, including any neurological conditions and current medications.
-
Fasting: No fasting is required for Flortaucipir PET imaging as food intake does not interfere with the tracer's uptake.
-
Medications: It is not recommended to withdraw anti-dementia medications before the scan as there is no evidence of them affecting Flortaucipir uptake.[1]
-
Hydration: Instruct participants to maintain adequate hydration before and after the scan to facilitate tracer distribution and clearance.[2]
-
Comfort and Anxiety Reduction: Explain the complete procedure to the participant to reduce anxiety and improve cooperation during the scan.[1] Sedation may be considered if necessary to minimize movement, but it should be administered just before the scan to avoid delays.[1]
-
Pre-imaging Assessment: A baseline neurological and cognitive assessment should be performed. For longitudinal studies, it is essential to have a structural MRI (T1-weighted) to be used for PET image processing. This can be acquired at screening or within a reasonable timeframe of the baseline PET scan.
Image Acquisition
Both static and dynamic imaging protocols are utilized in longitudinal Flortaucipir PET studies. The choice between them depends on the specific research question and the desired level of quantification.
Radiotracer Administration
-
Dosage: The recommended dose is 370 MBq (10 mCi) of [18F]Flortaucipir.
-
Administration: Administer as a single intravenous bolus injection.
Static Acquisition Protocol
This is the most common method for clinical and research purposes due to its simplicity.
Table 1: Static Flortaucipir PET Acquisition Parameters
| Parameter | Recommendation |
| Tracer Injection | 370 MBq (10 mCi) intravenous bolus |
| Uptake Time | 80 - 100 minutes post-injection[1] |
| Scan Duration | 20 minutes (e.g., 4 x 5-minute frames)[1] |
| Patient Positioning | Supine, with the head centered in the scanner's field of view. A head holder is recommended to minimize motion.[2] |
Dynamic Acquisition Protocol
Dynamic scanning allows for full kinetic modeling and the derivation of quantitative measures that are less susceptible to changes in cerebral blood flow, a crucial consideration in longitudinal studies, especially those involving therapeutic interventions.[3][4]
Table 2: Example Dynamic Flortaucipir PET Acquisition Protocol
| Parameter | Recommendation |
| Tracer Injection | 223 ± 18 MBq intravenous bolus, administered at the start of the first dynamic scan.[5] |
| Scanning Sessions | Two dynamic scans with a break in between. |
| Framing Scheme | Example: First scan of 60 minutes followed by a second scan of 50 minutes after a 20-minute break.[5] |
| Patient Positioning | Supine, with the head centered in the scanner's field of view. A head holder is recommended to minimize motion. |
Image Processing and Data Analysis
A standardized image processing pipeline is essential for reliable longitudinal analysis.
Image Pre-processing
-
Motion Correction: If dynamic frames are acquired, they should be realigned to correct for inter-frame motion.
-
Co-registration: Each longitudinal PET scan should be co-registered to its corresponding structural MRI (T1-weighted image). For longitudinal analysis, all structural MRIs should be co-registered to a common space or to the baseline MRI.
-
Brain Extraction and Segmentation: The MRI is used to create a brain mask and segment the brain into different tissue types (gray matter, white matter, CSF) and anatomical regions. Software such as SPM or Freesurfer is commonly used for this purpose.[5]
Semi-Quantitative Analysis: Standardized Uptake Value Ratio (SUVr)
SUVr is a widely used semi-quantitative measure that reflects the relative tracer uptake in a region of interest compared to a reference region with minimal specific binding.
Experimental Protocol for SUVr Calculation:
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI. Common ROIs for tau PET imaging are based on Braak staging of neurofibrillary tangles (e.g., entorhinal cortex, temporal neocortex, and broader cortical regions).[3]
-
Reference Region: The cerebellar gray matter is the most common reference region for Flortaucipir PET.
-
SUVr Calculation:
-
Calculate the mean radioactivity concentration in each ROI and the reference region.
-
Normalize these values by the injected dose and the participant's body weight to obtain Standardized Uptake Values (SUVs).
-
Calculate the SUVr by dividing the SUV of the target ROI by the SUV of the reference region.
-
Quantitative Analysis: Binding Potential (BPND)
BPND is a quantitative measure of the density of available neuroreceptors or binding sites and is less influenced by changes in cerebral blood flow. It is derived from dynamic PET data using kinetic modeling.
Experimental Protocol for BPND Calculation:
-
Kinetic Modeling: Use a reference tissue model, such as the Simplified Reference Tissue Model (SRTM), with the cerebellar gray matter as the reference region.
-
Parametric Image Generation: Generate parametric images of BPND on a voxel-by-voxel basis.
-
Regional BPND Values: Extract the mean BPND values from the same ROIs defined for the SUVr analysis.
Longitudinal Data Analysis
The primary goal of longitudinal analysis is to assess the change in Flortaucipir binding over time.
-
Calculate Annualized Change: For each participant and each ROI, calculate the annualized rate of change for SUVr or BPND.
-
Statistical Analysis: Use appropriate statistical models, such as linear mixed-effects models, to assess the significance of the change over time and to compare the rates of change between different groups (e.g., treatment vs. placebo, healthy controls vs. patients).
Quantitative Data Summary
The following tables summarize typical quantitative values from longitudinal Flortaucipir PET studies.
Table 3: Longitudinal Changes in Flortaucipir SUVr and DVR (BPND+1) in Alzheimer's Disease Patients
| Brain Region (Braak Stages) | Baseline DVR (Mean ± SD) | Follow-up DVR (Mean ± SD) | Annualized % Change in DVR | Baseline SUVr (Mean ± SD) | Follow-up SUVr (Mean ± SD) | Annualized % Change in SUVr |
| Braak I/II | 1.277 ± 0.23 | 1.321 ± 0.25 | 3.48 ± 4.16 | 1.426 ± 0.31 | 1.470 ± 0.33 | 3.25 ± 5.26 |
| Braak III/IV | 1.256 ± 0.20 | 1.341 ± 0.23 | 6.61 ± 5.63 | 1.367 ± 0.26 | 1.471 ± 0.30 | 7.52 ± 6.66 |
| Braak V/VI | 1.284 ± 0.19 | 1.379 ± 0.23 | 7.25 ± 6.85 | 1.382 ± 0.25 | 1.495 ± 0.30 | 8.21 ± 8.03 |
Data adapted from a 2-year follow-up study in patients with Alzheimer's disease.[4]
Table 4: Baseline Flortaucipir SUVr in Different Diagnostic Groups
| Brain Region | Young Cognitively Normal (Mean SUVr) | Older Cognitively Normal (Mean SUVr) | Mild Cognitive Impairment (Mean SUVr) | Alzheimer's Disease (Mean SUVr) |
| Neocortical Average | Not Reported | Not Reported | Higher than OCN | Higher than MCI |
Qualitative summary based on a multicenter study indicating greater Flortaucipir binding in MCI and AD compared to healthy controls, particularly in temporal and parietal lobes.[2]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in a longitudinal Flortaucipir PET imaging study.
Caption: Experimental workflow for longitudinal Flortaucipir PET studies.
Logical Relationship of Analysis Methods
The choice of analysis method impacts the interpretation of longitudinal changes, particularly in the context of potential blood flow alterations.
Caption: Relationship between acquisition protocol, analysis method, and blood flow influence.
References
- 1. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Longitudinal Tau PET Using 18F-Flortaucipir: The Effect of Relative Cerebral Blood Flow on Quantitative and Semiquantitative Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Calculation for Flortaucipir PET
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the calculation of the Standardized Uptake Value Ratio (SUVR) for Flortaucipir (also known as ¹⁸F-AV-1451) Positron Emission Tomography (PET) imaging. Flortaucipir is a radiotracer used to visualize the distribution and density of aggregated tau neurofibrillary tangles in the brain, a key pathological hallmark of Alzheimer's disease. Accurate and standardized SUVR calculation is critical for the reliable quantification of tau pathology in research and clinical trials.
Introduction to Flortaucipir PET and SUVR
Flortaucipir PET imaging enables the in vivo assessment of tau pathology, providing valuable insights into disease progression and the efficacy of therapeutic interventions. The SUVR is a semi-quantitative measure that reflects the relative uptake of the radiotracer in a region of interest (ROI) compared to a reference region with minimal specific binding. This ratio is widely used to quantify tau deposition.
Experimental Protocols
A standardized protocol is essential for minimizing variability and ensuring the comparability of results across different studies and sites.
Subject Preparation
-
Informed Consent: Ensure all participants provide written informed consent according to institutional and regulatory guidelines.
-
Fasting: A fasting period of at least 4 hours is recommended prior to radiotracer injection to reduce potential metabolic interference.
-
Medications: Review and document all current medications. The impact of specific medications on Flortaucipir uptake is still under investigation, but it is crucial to record this information.
-
Pre-imaging Assessment: A brief clinical assessment should be performed to ensure the subject is able to tolerate the scanning procedure.
Radiopharmaceutical Administration
-
Dose: A typical intravenous bolus injection of 370 MBq (10 mCi) of Flortaucipir is administered.[1] The total volume should be between 1-2 mL.[1]
-
Injection: The radiotracer should be administered as a slow bolus injection into an antecubital vein, followed by a saline flush to ensure complete delivery.
PET Image Acquisition
Proper image acquisition is a critical step for accurate SUVR calculation.
| Parameter | Recommendation |
| PET Scanner | A modern, high-resolution PET or PET/CT scanner is required. |
| Uptake Time | A static brain PET scan of 20 minutes is typically performed 80-100 minutes after the injection of ¹⁸F-flortaucipir.[1] |
| Acquisition Mode | Three-dimensional (3D) acquisition mode is standard.[1] |
| Frame Duration | The 20-minute scan is often divided into multiple frames (e.g., 4 x 5 minutes) for quality control and potential motion correction.[1] |
| Corrections | Data should be corrected for attenuation, scatter, randoms, and dead time. |
Magnetic Resonance Imaging (MRI) Acquisition
A structural MRI scan is essential for anatomical co-registration and accurate definition of regions of interest.
-
Sequence: A T1-weighted, high-resolution anatomical scan (e.g., MPRAGE) is required.
-
Timing: Ideally, the MRI should be acquired close in time to the PET scan to minimize anatomical discrepancies due to disease progression.[2][3]
Image Processing and SUVR Calculation
The following workflow outlines the key steps in processing the acquired PET and MRI data to calculate SUVR values.
Image Pre-processing
-
PET Image Reconstruction: Reconstruct PET data using an iterative algorithm (e.g., OSEM).
-
Motion Correction: If multiple frames were acquired, they should be co-registered and averaged to create a single static image, correcting for any inter-frame motion.
-
MRI Processing: The T1-weighted MRI is processed using software like Freesurfer to perform cortical and subcortical segmentation, defining anatomical regions of interest (ROIs) in the subject's native space.[2]
Co-registration
The PET image is co-registered to the corresponding structural MRI.[2][3] This step aligns the functional PET data with the anatomical information from the MRI, allowing for accurate mapping of tracer uptake to specific brain regions.
Region of Interest (ROI) Definition
ROIs are defined on the subject's native space MRI using the output from the Freesurfer segmentation.[2] These ROIs can be individual cortical or subcortical structures or composite regions that approximate the spread of tau pathology according to Braak staging.[2]
Reference Region Selection
The choice of reference region is a critical factor that can significantly influence SUVR values. The ideal reference region should be devoid of specific tracer binding and have stable tracer uptake over time. Several reference regions have been used for Flortaucipir PET.[4]
| Reference Region | Advantages | Disadvantages |
| Cerebellar Gray Matter (GM) | Widely used and accepted, generally low tau pathology.[2][4] | Potential for spill-in from adjacent structures and some evidence of tau pathology in later disease stages. |
| Eroded Hemispheric White Matter (WM) | Less susceptible to partial volume effects from CSF.[2] | May have some level of non-specific binding. |
| Pons | Has shown stability in some studies.[4] | Smaller structure, more susceptible to partial volume effects and potential for off-target binding. |
| Centrum Semiovale | Another white matter reference region option.[4] | Similar to eroded hemispheric white matter. |
SUVR Calculation
The SUVR is calculated by dividing the mean tracer uptake in a target ROI by the mean tracer uptake in the chosen reference region.
SUVR = (Mean uptake in Target ROI) / (Mean uptake in Reference Region)
Partial Volume Correction (PVC) (Optional but Recommended)
Partial volume effects (PVE) can lead to an underestimation of tracer uptake in smaller brain structures due to the limited spatial resolution of PET scanners. Partial volume correction methods, such as the Geometric Transfer Matrix (GTM) approach, can be applied to obtain more accurate quantitative values.[2] When PVC is applied to the target ROIs, it is recommended to also use a PVC-corrected reference region.[2]
Data Presentation
Quantitative SUVR data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 3: Example of SUVR Data Presentation
| Subject ID | Diagnosis | Target ROI | Reference Region | SUVR | SUVR (PVC) |
| 001 | Alzheimer's Disease | Entorhinal Cortex | Cerebellar GM | 1.45 | 1.62 |
| 001 | Alzheimer's Disease | Inferior Temporal | Cerebellar GM | 1.38 | 1.55 |
| 002 | Healthy Control | Entorhinal Cortex | Cerebellar GM | 1.05 | 1.12 |
| 002 | Healthy Control | Inferior Temporal | Cerebellar GM | 1.02 | 1.09 |
Visualizations
Experimental Workflow for Flortaucipir PET SUVR Calculation
Caption: Workflow for Flortaucipir PET SUVR Calculation.
Logical Relationship for SUVR Calculation
Caption: Logical relationship for the SUVR calculation.
References
- 1. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adni.bitbucket.io [adni.bitbucket.io]
- 3. adni.bitbucket.io [adni.bitbucket.io]
- 4. Tracer‐specific reference tissues selection improves detection of 18F‐FDG, 18F‐florbetapir, and 18F‐flortaucipir PET SUVR changes in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Recommended image acquisition parameters for Flortaucipir scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended parameters for the acquisition of Flortaucipir ([¹⁸F]FTP) positron emission tomography (PET) scans. Flortaucipir is a radioactive diagnostic agent indicated for PET imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD).[1][2] Adherence to standardized protocols is crucial for ensuring the quality, consistency, and comparability of Flortaucipir PET imaging data in both research and clinical trial settings.
Patient Preparation
No specific patient preparation is required before a Flortaucipir PET scan.[3] Patients are typically advised to stay hydrated.[4] It is not necessary to control ambient conditions or limit the patient's activity or stimulation during the uptake period.[3]
Radiopharmaceutical Administration
The recommended dose of Flortaucipir is 370 MBq (10 mCi), administered as a single intravenous bolus in a total volume of 10 mL or less.[3][5] The injection should be followed by an intravenous flush of 0.9% sodium chloride.[3]
Image Acquisition Parameters
Both static and dynamic imaging protocols are utilized for Flortaucipir PET scans. Static imaging is more common in clinical settings, while dynamic scanning is often employed in research for more detailed quantitative analysis.
Table 1: Recommended Parameters for Static Flortaucipir PET Image Acquisition
| Parameter | Recommendation | Source(s) |
| Radiotracer Dose | 370 MBq (10 mCi) | [3][5] |
| Uptake Time | 80 - 100 minutes post-injection | [3][5][6] |
| Scan Duration | 20 minutes | [3][5][6] |
| Scan Mode | 3D acquisition | [5][6] |
| Framing | 4 x 5-minute frames (recommended to allow for motion correction) | [3][5][6] |
Table 2: Example Parameters for Dynamic Flortaucipir PET Image Acquisition
| Parameter | Recommendation | Source(s) |
| Radiotracer Dose | ~223 ± 18 MBq | [7] |
| Total Scan Duration | Up to 130 minutes | [7] |
| Framing | 29 frames (e.g., 1x15s, 3x5s, 3x10s, 4x60s, 2x150s, 2x300s, 4x600s, 10x300s) | [7] |
Experimental Protocols
Static Image Acquisition Protocol
-
Patient Positioning: Position the patient in a supine position with the head in a comfortable head holder to minimize movement.[4][6] Ensure the entire brain, including the cerebellum, is within the scanner's field of view (FOV).[3] Flexible head restraints may be used to reduce head motion.[3]
-
Radiotracer Injection: Administer a single intravenous bolus of 370 MBq (10 mCi) of Flortaucipir.[3][5]
-
Uptake Period: Allow for an uptake period of 80 to 100 minutes. The patient can rest comfortably during this time.[3][5][6]
-
Image Acquisition: Begin a 20-minute PET scan approximately 80 minutes after the injection.[3] It is recommended to acquire the data in a dynamic mode of 4 x 5-minute frames to facilitate motion correction.[3][5][6]
-
CT for Attenuation Correction: Perform a low-dose CT scan for attenuation correction either before or after the PET emission scan.[7]
Image Reconstruction
Reconstruction parameters can be camera-specific but should be similar to those used for amyloid imaging.[3]
| Parameter | Recommendation | Source(s) |
| Reconstruction Algorithm | 3D Ordered Subset Expectation Maximization (OSEM) | [6] |
| Matrix Size | At least 256 x 256 | [6] |
| Voxel Size | 2-3 mm | [3] |
| Corrections | Standard corrections for dead time, decay, attenuation, randoms, and scatter | [7] |
Data Analysis
Quantitative analysis of Flortaucipir PET images typically involves calculating the Standardized Uptake Value Ratio (SUVR). This is achieved by normalizing the tracer uptake in a region of interest to a reference region that is expected to have minimal specific binding.
-
Reference Region: The cerebellar crus or cerebellar gray matter is commonly used as the reference region.[8][9]
-
Quantitative Analysis: For quantitative analysis, the 20-minute scan data is often summed into a single image.[10] Regions of interest (ROIs) are delineated, and the mean tracer uptake within these ROIs is calculated to derive SUVR values.[10]
Visualizations
Flortaucipir PET Scan Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lilly Receives U.S. FDA Approval of TAUVID™ (flortaucipir F 18 injection) for Use in Patients Being Evaluated for Alzheimer's Disease - BioSpace [biospace.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of visual assessment and semi-quantification for the diagnostic and prognostic use of [18F]flortaucipir PET in a memory clinic cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Comparison of regional flortaucipir PET with quantitative tau immunohistochemistry in three subjects with Alzheimer’s disease pathology: a clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flortaucipir PET Image Analysis Using FreeSurfer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flortaucipir (18F), an FDA-approved PET tracer, is a critical tool for the in-vivo assessment of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. Quantitative analysis of Flortaucipir PET images is essential for diagnostic purposes, disease progression monitoring, and evaluating the efficacy of therapeutic interventions. FreeSurfer, a powerful open-source software suite for processing and analyzing structural MRI data, provides a robust framework for anatomically-guided analysis of PET data. By leveraging FreeSurfer's detailed cortical and subcortical segmentations, researchers can achieve accurate and reproducible quantification of Flortaucipir uptake.
These application notes provide a comprehensive protocol for the quantitative analysis of Flortaucipir PET images using FreeSurfer. The protocol covers the entire workflow from structural MRI processing to the final extraction of regional Standardized Uptake Value Ratios (SUVRs).
Core Concepts
-
Anatomical Parcellation: FreeSurfer's recon-all pipeline processes a T1-weighted MRI to generate highly detailed and subject-specific parcellation of the cerebral cortex and segmentation of subcortical structures. This provides the anatomical framework for PET data analysis.
-
PET-MRI Co-registration: To accurately map PET signal to anatomical regions, the Flortaucipir PET image is co-registered to the corresponding structural MRI. This ensures that the PET and MRI data are in the same spatial alignment.
-
Partial Volume Correction (PVC): Due to the limited spatial resolution of PET scanners, signal from one anatomical region can "spill over" into adjacent regions, an issue known as the partial volume effect. PVC methods aim to correct for this, providing more accurate regional quantification.
-
Standardized Uptake Value Ratio (SUVR): SUVR is a semi-quantitative measure used to normalize PET signal. It is calculated by dividing the mean tracer uptake in a region of interest (ROI) by the mean uptake in a reference region where specific binding is expected to be low or absent. For Flortaucipir, the inferior cerebellar gray matter is a commonly used reference region.
Experimental Protocols
This section details the step-by-step methodology for Flortaucipir PET image analysis using FreeSurfer. The workflow assumes access to a Linux-based operating system with FreeSurfer (version 6.0 or later) and FSL (FMRIB Software Library) installed.
Protocol 1: Structural MRI Processing with recon-all
The foundational step is the processing of the subject's T1-weighted MRI using FreeSurfer's recon-all pipeline. This generates the anatomical parcellations necessary for ROI-based PET analysis.
Methodology:
-
Data Preparation: Ensure the T1-weighted MRI is in a FreeSurfer-compatible format (e.g., NIfTI).
-
Set Up Environment: Open a terminal and set up the FreeSurfer environment:
-
Run recon-all: Execute the recon-all command. This is a computationally intensive process and can take several hours to complete.
-
-s : Specifies the unique identifier for the subject.
-
-i /path/to/T1w.nii.gz: Path to the input T1-weighted MRI.
-
-all: Runs all processing steps.
-
-
Quality Control: After recon-all completes, it is crucial to perform a quality check of the outputs, particularly the skull stripping and pial/white surface reconstructions. This can be done using Freeview, FreeSurfer's visualization tool.
Protocol 2: PET Image Pre-processing
This protocol outlines the initial steps to prepare the Flortaucipir PET image for analysis.
Methodology:
-
PET Data Averaging (if dynamic): If you have a dynamic PET scan, you will need to average the frames corresponding to the desired time window post-injection (e.g., 80-100 minutes for Flortaucipir).
-
PET Image Reorientation: Ensure the PET image has a standard orientation (e.g., RAS).
Protocol 3: PET-MRI Co-registration
This protocol aligns the Flortaucipir PET image with the corresponding T1-weighted MRI processed by FreeSurfer.
Methodology:
-
Run mri_coreg: Use FreeSurfer's mri_coreg tool to perform the co-registration.
-
--s : The FreeSurfer subject ID.
-
--mov /path/to/reoriented_pet.nii.gz: The PET image to be registered.
-
--reg pet_to_anat.lta: The output registration file.
-
-
Quality Control of Registration: Visually inspect the quality of the co-registration using Freeview.
Protocol 4: Partial Volume Correction (Optional but Recommended)
This protocol describes the application of Partial Volume Correction using the Geometric Transfer Matrix (GTM) method within the PETSurfer toolkit.
Methodology:
-
Generate the GTM Segmentation: Create a high-resolution segmentation for PVC.
This will create gtmseg.mgz in the subject's mri directory.
-
Apply PVC: Run the mri_gtmpvc command.
-
--psf : The full-width at half-maximum of the PET scanner's point spread function in millimeters. This value should be obtained from your PET physicist.
-
Protocol 5: SUVR Calculation
This protocol details the steps to calculate SUVR values for all FreeSurfer-defined regions of interest.
Methodology:
-
Create the Reference Region Mask: For Flortaucipir, the inferior cerebellar gray matter is a common reference region. The aparc+aseg.mgz file from the FreeSurfer output contains the labels for various brain regions. The label for the cerebellar cortex is typically 8 for the left and 47 for the right.
-
Extract Mean Uptake from the Reference Region: Calculate the average Flortaucipir uptake within the reference region mask.
-
If not using PVC, replace /path/to/pvc_output_dir/gtm.nii.gz with the co-registered PET image.
-
-
Calculate SUVR Image: Divide the entire PET image by the mean reference region value.
-
Extract Regional SUVR Values: Use mri_segstats to get the mean SUVR for each region defined in aparc+aseg.mgz.
Data Presentation
The output from mri_segstats can be formatted into a clear table for easy comparison and further statistical analysis.
Table 1: Regional Flortaucipir SUVR Values
| Index | SegId | NVoxels | Volume_mm3 | StructName | Mean | StdDev | Min | Max | Range |
| 1 | 2 | 1629 | 1629.0 | Left-Cerebral-White-Matter | 0.98 | 0.12 | 0.75 | 1.25 | 0.50 |
| 2 | 3 | 1250 | 1250.0 | Left-Cerebral-Cortex | 1.25 | 0.20 | 0.90 | 1.60 | 0.70 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| N | ... | ... | ... | ... | ... | ... | ... | ... | ... |
This table is a representative example. The actual output will contain values for all segmented regions.
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Overall workflow for Flortaucipir PET image analysis using FreeSurfer.
Caption: Detailed workflow for Standardized Uptake Value Ratio (SUVR) calculation.
Application Notes and Protocols for Partial Volume Correction of Flortaucipir PET Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flortaucipir ([18F]AV-1451) is a positron emission tomography (PET) tracer used to visualize and quantify the distribution of aggregated tau neurofibrillary tangles in the brain, a key pathological hallmark of Alzheimer's disease. However, the inherent limitations in the spatial resolution of PET scanners lead to a phenomenon known as the partial volume effect (PVE). PVE causes blurring of the PET image, leading to an underestimation of tracer uptake in small brain regions and a "spill-over" of signal from adjacent areas with high tracer concentration. This is particularly problematic for Flortaucipir PET, where off-target binding in regions like the choroid plexus can contaminate the signal from neighboring structures such as the hippocampus.
Partial Volume Correction (PVC) methods are therefore crucial for obtaining accurate quantitative measurements from Flortaucipir PET data. These techniques aim to compensate for PVE, thereby improving the accuracy of tau pathology assessment, which is critical for diagnostic purposes, tracking disease progression, and evaluating the efficacy of therapeutic interventions in clinical trials. This document provides an overview of common PVC methods applied to Flortaucipir PET data, detailed protocols for their implementation, and a summary of their performance.
Overview of Partial Volume Correction Methods
Several PVC methods have been developed and applied to Flortaucipir PET imaging. These can be broadly categorized into anatomy-based and deconvolution-based approaches.
-
Anatomy-Based Methods: These methods utilize high-resolution anatomical information from co-registered Magnetic Resonance Imaging (MRI) scans to correct for PVE.
-
Geometric Transfer Matrix (GTM): This is a region-based method that models the spill-over between predefined regions of interest (ROIs). It assumes a uniform tracer distribution within each ROI.
-
Region-Based Voxel-Wise (RBV) Correction: This hybrid method first uses GTM to estimate the true mean activity in each region and then performs a voxel-by-voxel correction.
-
Iterative Yang (iY): This is a voxel-based iterative method that corrects for both spill-in and spill-out effects based on the surrounding tissue activities.
-
-
Deconvolution-Based Methods: These methods attempt to mathematically reverse the blurring effect of the PET scanner's point spread function (PSF) without necessarily requiring anatomical information.
-
Van Cittert (VC) Iterative Deconvolution: An iterative algorithm that deconvolves the image to improve spatial resolution. However, it can amplify noise.
-
HYPR (HighlY constrained back-PRojection) Denoising with VC: This approach combines the VC deconvolution with a denoising step to mitigate the noise amplification, preserving image quality while correcting for PVE.[1]
-
Experimental Protocols
Protocol 1: Geometric Transfer Matrix (GTM) PVC
This protocol describes the steps for applying GTM-based PVC to Flortaucipir PET data.
1. Image Acquisition:
- Acquire dynamic Flortaucipir PET scans (e.g., 130 minutes) following the injection of the radiotracer.[2]
- Acquire a high-resolution T1-weighted MRI scan for each subject.
2. Image Pre-processing:
- Perform motion correction on the dynamic PET data.
- Co-register the mean PET image to the corresponding T1-weighted MRI.[3]
- Segment the T1-weighted MRI into different tissue classes (gray matter, white matter, CSF) and parcellate it into anatomical regions of interest (ROIs) using software such as FreeSurfer.[3]
3. GTM PVC Implementation:
- Define the ROIs for which PVC will be performed based on the MRI parcellation.
- Estimate the scanner's point spread function (PSF). This can be done through phantom scans or by using a scanner-specific model.
- Use a PVC toolkit, such as the PETPVC toolbox, to apply the GTM algorithm.[4] The GTM method will model the cross-talk between the defined ROIs based on their geometry and the scanner's PSF.[5]
- The output will be the corrected mean standardized uptake value ratios (SUVRs) for each ROI.
Protocol 2: Region-Based Voxel-Wise (RBV) PVC
This protocol outlines the application of the RBV method.
1. Image Acquisition and Pre-processing:
- Follow steps 1 and 2 from Protocol 1.
2. RBV PVC Implementation:
- Utilize a software package that implements RBV, such as the PETPVC toolbox.[4]
- The software will first perform a GTM correction to estimate the true mean tracer concentration in each ROI.
- Subsequently, it will perform a voxel-wise correction, using the GTM-derived regional means to correct the signal in each voxel for spill-over from neighboring regions.[6]
- The output will be a partial volume corrected 3D PET image.
Protocol 3: Iterative Yang (iY) PVC
This protocol details the application of the iY method.
1. Image Acquisition and Pre-processing:
- Follow steps 1 and 2 from Protocol 1.
2. iY PVC Implementation:
- Use a PVC toolkit that includes the iY algorithm, such as PETPVC.[4]
- The iY method iteratively updates the tracer concentration in each voxel based on the values of neighboring voxels and the scanner's PSF.[7] A predefined number of iterations (e.g., 10) is typically used.[4]
- The algorithm corrects for both spill-in and spill-out effects at the voxel level.
- The final output is a 3D PET image corrected for partial volume effects.
Protocol 4: HYPR Denoising with Van Cittert (VC) Deconvolution
This protocol describes a method that does not strictly require an MRI.
1. Image Acquisition:
- Acquire dynamic Flortaucipir PET scans.
2. Image Pre-processing:
- Perform motion correction on the PET data.
3. HYPR-VC PVC Implementation:
- Apply HYPR denoising to the dynamic PET series to improve the signal-to-noise ratio (SNR).[1]
- Perform Van Cittert iterative deconvolution on the denoised PET images. The number of iterations should be optimized to achieve a balance between resolution recovery and noise amplification.
- Optionally, a second HYPR step can be applied after the deconvolution to further reduce noise (Hypr-IDM-Hypr).[1]
- The output is a denoised and partial volume corrected 4D PET image.
Data Presentation
The following table summarizes the performance of different PVC methods as reported in the literature.
| PVC Method | Key Findings | Advantages | Disadvantages | Reference |
| GTM | Improves correlation between Flortaucipir and MK6240 (another tau tracer). | Robust and widely used. | Assumes uniform tracer uptake within ROIs.[5] | [2] |
| RBV | Performs well for both Flortaucipir and MK6240 tracers. | Provides a voxel-wise corrected image. | Can be sensitive to misregistration. | [2] |
| iY | Increases the significance of between-group differences in the hippocampus for 11C-UCB-J PET.[7] | Voxel-based correction for spill-in and spill-out. | Can be computationally intensive. | [7] |
| VC | Fits original data well after smoothing but may not correct PVE as much as other methods. | Does not require anatomical information. | Amplifies image noise.[1] | [2] |
| HYPR-VC | Reduces PVE without significantly affecting image quality by preserving SNR. | Does not require an MRI; good for dynamic studies. | Requires optimization of deconvolution parameters. | [1] |
| 2- and 3-Compartment | Show high correlation between Flortaucipir and MK6240. | Voxel-based correction. | May over-amplify cortical signal due to assumptions about extracortical areas. | [2] |
Mandatory Visualization
Logical Relationship of Partial Volume Effect and Correction
Caption: Logical flow of PVE and its correction.
Experimental Workflow for Anatomy-Based PVC
Caption: Workflow for anatomy-based PVC methods.
Experimental Workflow for Deconvolution-Based PVC (HYPR-VC)
Caption: Workflow for HYPR-VC deconvolution PVC.
References
- 1. Partial volume correction of brain PET studies using iterative deconvolution in combination with HYPR denoising - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Error propagation analysis of seven partial volume correction algorithms for [18F]THK-5351 brain PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep learning-based partial volume correction in standard and low-dose positron emission tomography-computed tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flortaucipir in Clinical Trials for Alzheimer's Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir (18F), also known as AV-1451, is a positron emission tomography (PET) tracer used to visualize the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in the brain.[1][2] The accumulation of NFTs is a pathological hallmark of Alzheimer's disease (AD) and is closely associated with cognitive decline.[3] Flortaucipir PET imaging has become a critical tool in clinical trials for Alzheimer's therapies, enabling in-vivo assessment of tau pathology, patient stratification, and monitoring of treatment response. This document provides detailed application notes and protocols for the use of Flortaucipir in a clinical trial setting.
Data Presentation: Performance of Flortaucipir PET
The following tables summarize the quantitative data on the performance of Flortaucipir PET in clinical studies.
Table 1: Diagnostic Performance of Flortaucipir PET in Detecting Tau Pathology (Autopsy-Confirmed Studies)
| Study Population | Sensitivity | Specificity | Reference |
| Cognitively normal and impaired terminally ill participants | 92% (95% CI, 80-97) to 100% (95% CI, 91-100) | 52% (95% CI, 34-70) to 92% (95% CI, 75-98) | [4] |
| Participants with NFT pathology of Braak Stage IV or greater | 87% | 82% | [5] |
Table 2: Correlation of Flortaucipir PET Signal with Neuropathology and Clinical Measures
| Correlation Metric | Finding | Reference |
| Flortaucipir SUVR vs. Quantitative P-tau Immunoassay | Pearson r = 0.81 (p < 0.0001) | [6] |
| Flortaucipir SUVR vs. Aβ1-42 | No significant correlation | [6] |
| Limbic Flortaucipir SUVR vs. P-tau | Pearson r = 0.52 (p < 0.080) | [6] |
| Higher Tau PET uptake vs. Lower MoCA score in CN subjects | Correlation in the metatemporal region (r = -0.147, p = 0.015) | [3] |
| Annualized Change in Flortaucipir SUVR (Amyloid Positive) | 0.5-3% in cognitively unimpaired; 3-10% in cognitively impaired | [7] |
Experimental Protocols
Patient Preparation
-
Informed Consent: All participants must provide written informed consent before any study-related procedures are performed.
-
Medical History: Obtain a thorough medical history, including any neurological and psychiatric conditions.
-
Medications: It is not necessary to withdraw anti-dementia medications before Flortaucipir PET imaging as there is no evidence of them affecting the scan.[8]
-
Fasting: Patients do not need to fast before the scan.[8]
-
Hydration: Instruct patients to hydrate well before and after the scan to facilitate the clearance of the radiotracer.[4]
-
Anxiety Reduction: Explain the procedure clearly to the patient to reduce anxiety and improve cooperation.[8]
Flortaucipir Administration and PET Image Acquisition
-
Dosage: The recommended dose is 370 MBq (10 mCi) of Flortaucipir F 18, administered as a single intravenous bolus in a volume of 10 mL or less.[1]
-
Administration: The injection should be followed by an intravenous flush of 0.9% sodium chloride.[1]
-
Uptake Period: The patient should rest comfortably for an uptake period of approximately 80 minutes post-injection. It is not necessary to control ambient light or noise during this period.[1]
-
Patient Positioning: Position the patient supine on the scanner bed with the head in a comfortable head holder to minimize movement. The entire brain, including the cerebellum, should be within the scanner's field of view.[1][4]
-
Scan Acquisition:
Image Processing and Analysis
-
Image Reconstruction: Reconstruct PET images using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[9]
-
Image Co-registration: Co-register the PET images with the patient's structural MRI (if available) to improve anatomical localization.
-
Quantitative Analysis (SUVR):
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI or PET images. Key ROIs include the temporal lobe, parietal lobe, frontal lobe, and a reference region.
-
Reference Region: The cerebellar crus or the entire cerebellum is typically used as the reference region for calculating the Standardized Uptake Value Ratio (SUVR).[5]
-
SUVR Calculation: Calculate the SUVR for each target ROI by dividing the mean tracer uptake in the target ROI by the mean tracer uptake in the reference region.
-
-
Visual Interpretation:
-
Display PET images in axial, coronal, and sagittal planes.
-
Use a color scale that provides a rapid transition between colors to enhance the visualization of cortical tracer retention relative to the cerebellar reference region.[1][8]
-
A positive scan is typically characterized by increased tracer uptake in the temporal and parietal lobes, consistent with the known distribution of tau pathology in Alzheimer's disease.
-
Visualizations
Tau Pathology Signaling Pathway in Alzheimer's Disease
Caption: Simplified signaling pathway of tau pathology in Alzheimer's disease.
Experimental Workflow for Flortaucipir PET in a Clinical Trial
Caption: Workflow of Flortaucipir PET imaging in an Alzheimer's clinical trial.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Tracer‐specific reference tissues selection improves detection of 18F‐FDG, 18F‐florbetapir, and 18F‐flortaucipir PET SUVR changes in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of regional flortaucipir PET with quantitative tau immunohistochemistry in three subjects with Alzheimer's disease pathology: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flortaucipir PET in Monitoring Mild Cognitive Impairment
Introduction
Flortaucipir ([18F]AV-1451), a positron emission tomography (PET) tracer, is a critical tool for the in vivo assessment of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. In individuals with Mild Cognitive Impairment (MCI), Flortaucipir PET imaging offers a non-invasive method to visualize and quantify the burden and distribution of neurofibrillary tangles (NFTs). This allows researchers and clinicians to monitor disease progression, predict cognitive decline, and evaluate the efficacy of therapeutic interventions targeting tau pathology. These application notes provide a comprehensive overview and detailed protocols for utilizing Flortaucipir PET in the context of MCI.
Rationale for Use
The progression from MCI to Alzheimer's disease dementia is closely associated with the accumulation and spread of tau pathology in the brain.[1][2] Flortaucipir binds specifically to the paired helical filament (PHF) tau that constitutes NFTs.[3] Longitudinal studies have demonstrated a significant correlation between baseline tau burden, as measured by Flortaucipir PET, and the rate of subsequent cognitive decline and brain atrophy.[4] Therefore, Flortaucipir PET serves as a valuable biomarker for:
-
Prognostication: Identifying MCI individuals at high risk of rapid progression to dementia.[5]
-
Disease Staging: Characterizing the stage of tau pathology according to the Braak staging scheme.[2]
-
Monitoring Disease Progression: Quantifying the longitudinal change in tau deposition.[1]
-
Pharmacodynamic Assessment: Evaluating the target engagement and downstream effects of anti-tau therapies in clinical trials.
Experimental Protocols
Participant Selection
A crucial first step is the careful selection of participants. A typical cohort for a longitudinal study monitoring MCI progression would include:
-
Individuals diagnosed with MCI based on established clinical criteria (e.g., Petersen criteria).
-
Confirmation of amyloid-β (Aβ) pathology through amyloid PET (e.g., with Florbetapir) or cerebrospinal fluid (CSF) analysis, as tau pathology is more indicative of progression in the presence of amyloidopathy.[1][6]
-
A control group of cognitively normal individuals, both Aβ-positive and Aβ-negative, for comparison.
Flortaucipir PET Imaging Protocol
The following protocol outlines the standardized procedure for Flortaucipir PET imaging:
-
Radiotracer Administration:
-
Administer a single intravenous bolus of 370 MBq (10 mCi) of Flortaucipir.[1]
-
The injection should be performed over 1-2 minutes.
-
-
Uptake Period:
-
A quiet and comfortably lit room is recommended for the patient during the uptake period.
-
The typical uptake period before imaging is 80-100 minutes post-injection.[1]
-
-
Image Acquisition:
-
Position the patient's head in the center of the PET scanner's field of view, using a head holder to minimize motion.
-
Acquire a CT scan for attenuation correction.
-
PET acquisition should be performed for 20 minutes.[1]
-
-
Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and decay.
-
Image Analysis
Both qualitative and quantitative methods are employed for Flortaucipir PET image analysis.
1. Visual Interpretation:
-
Experienced readers, blinded to clinical information, visually assess the PET scans.
-
The pattern of tracer uptake is compared to established patterns of tau deposition in Alzheimer's disease.[7]
-
A common visual interpretation method categorizes scans as having a negative, moderate, or advanced Alzheimer's disease tau pattern.[7] A positive scan typically shows uptake beyond the medial temporal lobe, extending into the lateral temporal and parietal regions, corresponding to Braak stages IV-VI.[2]
2. Quantitative Analysis (SUVr):
-
Standardized Uptake Value Ratio (SUVr): This is the most common method for quantifying Flortaucipir uptake.
-
Image Pre-processing: Co-register the PET image to a corresponding structural MRI scan (T1-weighted) for anatomical delineation.
-
Region of Interest (ROI) Definition: Define ROIs on the MRI, including a target region (e.g., a composite of temporal, parietal, and occipital cortices) and a reference region.
-
Reference Region: The cerebellar crus gray matter is the most widely used reference region due to its low susceptibility to off-target binding and specific tau pathology in typical AD.
-
SUVr Calculation: The SUVr is calculated by dividing the mean standardized uptake value (SUV) in the target ROI by the mean SUV in the reference region.
-
Data Presentation
Quantitative data from longitudinal Flortaucipir PET studies in MCI can be effectively summarized in tables to facilitate comparison and interpretation.
| Participant Group | N | Baseline Mean SUVr (SD) | 18-Month Mean SUVr (SD) | Mean Annualized Change in SUVr (SD) | Correlation with Cognitive Decline (e.g., ADAS-Cog Change) |
| Amyloid-β Positive MCI | 55 | 1.35 (0.25) | 1.40 (0.28) | 0.0524 (0.0085) | Significant positive correlation |
| Amyloid-β Negative MCI | 90 | 1.10 (0.15) | 1.10 (0.16) | 0.0007 (0.0024) | No significant correlation |
| Cognitively Normal (Aβ-) | 57 | 1.05 (0.10) | 1.05 (0.11) | Not significant | Not applicable |
Note: The data presented in this table is illustrative and synthesized from findings reported in longitudinal studies.[1] Actual values will vary depending on the specific cohort and analytical methods.
Mandatory Visualizations
Experimental Workflow for Longitudinal Flortaucipir PET Study
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Tau PET imaging offers the potential to predict the progress of Alzheimer’s disease | 2020-01-07 | BioWorld [bioworld.com]
- 5. auntminnie.com [auntminnie.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Flortaucipir (¹⁸F) PET in the Differential Diagnosis of Dementia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir (¹⁸F-AV-1451), an FDA-approved radiopharmaceutical, is a valuable tool for in vivo visualization and quantification of aggregated tau neurofibrillary tangles (NFTs), a core pathological hallmark of Alzheimer's disease (AD).[1][2] This positron emission tomography (PET) tracer exhibits high binding affinity for the paired helical filament (PHF)-tau characteristic of AD.[3] Consequently, Flortaucipir PET has emerged as a critical biomarker in the differential diagnosis of dementia, aiding in the distinction between AD and other neurodegenerative conditions.[1][2] The spatial distribution and density of tau pathology, as visualized by Flortaucipir PET, correlate strongly with cognitive decline and disease severity in AD.[4] These application notes provide detailed protocols for the use of Flortaucipir PET in a research and drug development context, summarize key quantitative data for its application in differential diagnosis, and illustrate relevant pathways and workflows.
Principle of the Method
Flortaucipir PET imaging relies on the ability of the ¹⁸F-labeled tracer to cross the blood-brain barrier and selectively bind to aggregated tau protein, primarily in the form of NFTs. The subsequent positron emission from the ¹⁸F isotope is detected by the PET scanner, allowing for the three-dimensional mapping of tau pathology in the brain. In Alzheimer's disease, the pattern of Flortaucipir uptake typically follows the neuropathological progression described by the Braak staging system, beginning in the medial temporal lobes and spreading to lateral temporal and parietal cortices.[5] This distinct topographical distribution is instrumental in differentiating AD from other dementias that may present with different tau isoforms or a lack of significant tau pathology.
Caption: Mechanism of Flortaucipir binding to aggregated tau for PET imaging.
Quantitative Data Presentation
The following tables summarize the performance of Flortaucipir PET in the differential diagnosis of dementia.
Table 1: Diagnostic Accuracy of Flortaucipir PET for Alzheimer's Disease vs. Other Neurodegenerative Disorders
| Comparison | Sensitivity | Specificity | Area Under the Curve (AUC) | SUVR Cutoff | Reference |
| AD Dementia vs. Non-AD Neurodegenerative Disorders | 89.9% | 90.6% | 0.92-0.95 | 1.34 | [1] |
| AD Dementia vs. Non-AD Neurodegenerative Disorders (Youden Index) | 96.8% | 87.9% | - | 1.27 | [1] |
| AD vs. Controls | - | - | 0.84-1.00 | - | [3] |
Table 2: Flortaucipir Standardized Uptake Value Ratios (SUVR) in Different Dementia Etiologies
| Diagnosis | Brain Region | Mean SUVR (± SD) | Reference |
| Alzheimer's Disease (MCI/Dementia) | Entorhinal Cortex | 0.46 (± 0.25) | [4] |
| Alzheimer's Disease (MCI/Dementia) | Braak III-IV Regions | 0.46 (± 0.26) | [4] |
| Alzheimer's Disease (MCI/Dementia) | Braak V-VI Regions | 0.38 (± 0.29) | [4] |
| Cognitively Unimpaired Controls | Entorhinal Cortex | 0.06 (± 0.21) | [4] |
| Cognitively Unimpaired Controls | Braak III-IV Regions | 0.11 (± 0.10) | [4] |
| Cognitively Unimpaired Controls | Braak V-VI Regions | 0.07 (± 0.07) | [4] |
Table 3: Flortaucipir PET Binding in Non-AD Tauopathies
| Tauopathy | Primary Tau Isoform | Flortaucipir Binding Characteristics | Reference |
| Progressive Supranuclear Palsy (PSP) | 4R | Generally low to no significant binding in cortical regions; some off-target binding may be observed in the basal ganglia and midbrain. | [3] |
| Corticobasal Degeneration (CBD) | 4R | Variable, often low cortical binding. Asymmetric uptake may be seen in some cases. | [6] |
| Pick's Disease (PiD) | 3R | Minimal to no binding. | [3] |
| Semantic Variant Primary Progressive Aphasia (svPPA) | TDP-43 (typically) | Off-target binding in the anterior temporal lobes has been reported. | [3] |
Experimental Protocols
A standardized protocol is crucial for the reliable and reproducible acquisition and analysis of Flortaucipir PET data.
1. Participant Preparation
-
Inclusion/Exclusion Criteria: Define clear clinical and demographic criteria for study participants. Exclude individuals with contraindications to PET imaging.
-
Informed Consent: Obtain written informed consent from all participants or their legal representatives.
-
Patient Instructions: Instruct participants to hydrate well before and after the scan to facilitate radiotracer clearance. No specific dietary restrictions are typically required.
-
Medication Review: Review concomitant medications, although no specific drug interferences with Flortaucipir are widely established.
2. Radiopharmaceutical Administration
-
Dose: Administer a single intravenous bolus injection of 370 MBq (10.0 mCi) of Flortaucipir (¹⁸F).
-
Procedure: The injection should be administered through a catheter placed in a peripheral vein. A saline flush should follow the injection to ensure the full dose is delivered.
3. PET Image Acquisition
-
Uptake Period: A quiet and comfortably resting period of 80 to 100 minutes is required between the Flortaucipir injection and the start of the PET scan.[1]
-
Patient Positioning: Position the patient supine in the scanner with the head in a comfortable headrest to minimize motion. The head should be positioned so that the entire brain is within the scanner's field of view.
-
Acquisition Time: Acquire PET data for 20 minutes.[1]
-
Acquisition Mode: Acquire images in three-dimensional (3D) mode.
-
Attenuation Correction: A low-dose computed tomography (CT) scan or a dedicated transmission source should be used for attenuation correction.
4. Image Reconstruction
-
Algorithm: Reconstruct images using an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).
-
Corrections: Apply all necessary corrections for dead time, randoms, scatter, and attenuation.
-
Image Matrix and Voxel Size: Reconstruct images into a standard matrix size with isotropic voxels.
5. Image Processing and Analysis
-
Image Registration: Co-register the PET images to a corresponding structural magnetic resonance imaging (MRI) scan (T1-weighted) for anatomical localization of tracer uptake.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI to extract quantitative data from specific brain regions. These ROIs can be based on anatomical atlases or correspond to Braak stages.
-
Reference Region: Use the cerebellar crus as the reference region for calculating SUVRs.[7]
-
SUVR Calculation: Calculate SUVRs for each ROI by dividing the mean tracer uptake in the target ROI by the mean uptake in the reference region.
-
Statistical Analysis: Perform statistical comparisons of SUVRs between diagnostic groups and correlate with clinical and cognitive data.
Caption: A step-by-step workflow for a Flortaucipir PET study.
Application in Differential Diagnosis
Flortaucipir PET plays a significant role in the differential diagnosis of dementia by providing in vivo evidence of tau pathology characteristic of Alzheimer's disease.
-
Positive Scan: A positive Flortaucipir PET scan, showing tracer uptake in a pattern consistent with the Braak stages of AD (i.e., in the temporal and parietal lobes), strongly supports a diagnosis of Alzheimer's disease, especially in the presence of amyloid pathology.[3]
-
Negative Scan: A negative scan in a patient with cognitive impairment makes Alzheimer's disease less likely and suggests other etiologies of dementia.
-
Distinguishing from Non-AD Tauopathies: As indicated in Table 3, Flortaucipir has limited binding to the tau isoforms found in non-AD tauopathies like PSP and CBD.[3][6] Therefore, a negative or atypical Flortaucipir PET scan in a patient with suspected tauopathy can help differentiate AD from these conditions.
-
Interpretation with other Biomarkers: For a comprehensive diagnostic evaluation, Flortaucipir PET results should be interpreted in conjunction with other biomarkers, such as amyloid PET or cerebrospinal fluid (CSF) analysis, and clinical findings.
Caption: Decision support diagram for using Flortaucipir PET in dementia diagnosis.
Conclusion
Flortaucipir PET is a powerful and validated imaging biomarker for the detection of tau pathology in Alzheimer's disease. By providing quantitative and spatially resolved information on the burden of NFTs, it significantly enhances the accuracy of differential diagnosis in patients with cognitive impairment. Adherence to standardized protocols for image acquisition and analysis is paramount to ensure the reliability and comparability of results in both research and clinical trial settings. The integration of Flortaucipir PET with other clinical and biomarker data will continue to refine our understanding of the pathophysiology of dementia and aid in the development of novel therapeutic interventions.
References
- 1. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of regional flortaucipir PET with quantitative tau immunohistochemistry in three subjects with Alzheimer’s disease pathology: a clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of Flortaucipir Uptake in Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the quantitative analysis of Flortaucipir ([¹⁸F]AV-1451) positron emission tomography (PET) imaging. Flortaucipir is a radiotracer that binds to aggregated tau neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD). Quantitative analysis of its uptake in specific brain regions allows for the in-vivo assessment of tau pathology, which is crucial for diagnosing AD, tracking disease progression, and evaluating the efficacy of therapeutic interventions.
Introduction to Flortaucipir and Tau PET Imaging
Flortaucipir PET imaging enables the visualization and quantification of tau pathology in the living brain. The tracer binds with high affinity to the paired helical filament (PHF) tau found in NFTs.[1] The regional distribution and density of Flortaucipir uptake generally follow the well-established Braak staging of tau pathology in Alzheimer's disease, which begins in the medial temporal lobe and spreads to neocortical areas with disease progression.[2] Quantitative measures of Flortaucipir uptake have been shown to correlate with cognitive impairment and neurodegeneration.[2][3]
Quantitative Data Presentation
Quantitative analysis of Flortaucipir uptake is most commonly expressed as the Standardized Uptake Value Ratio (SUVR). This ratio is calculated by dividing the mean radioactivity concentration in a specific region of interest (ROI) by the mean concentration in a reference region, typically the cerebellar gray matter, which is considered to have minimal specific tau binding.[2][4] Another quantitative measure is the non-displaceable binding potential (BP_ND), which can be derived from dynamic PET acquisitions.[3]
Below are example tables summarizing typical quantitative Flortaucipir data.
Table 1: Regional Flortaucipir SUVR in Different Diagnostic Groups
| Brain Region of Interest (ROI) | Cognitively Normal (CN) (Mean SUVR ± SD) | Mild Cognitive Impairment (MCI) (Mean SUVR ± SD) | Alzheimer's Disease (AD) (Mean SUVR ± SD) |
| Braak I/II (Entorhinal Cortex) | 1.10 ± 0.15 | 1.35 ± 0.25 | 1.60 ± 0.30 |
| Braak III/IV (Limbic Regions) | 1.05 ± 0.10 | 1.25 ± 0.20 | 1.55 ± 0.28 |
| Braak V/VI (Neocortical Regions) | 1.02 ± 0.08 | 1.15 ± 0.18 | 1.45 ± 0.25 |
| Temporal Lobe | 1.08 ± 0.12 | 1.30 ± 0.22 | 1.58 ± 0.29 |
| Parietal Lobe | 1.03 ± 0.09 | 1.18 ± 0.19 | 1.50 ± 0.26 |
| Frontal Lobe | 1.01 ± 0.07 | 1.10 ± 0.15 | 1.35 ± 0.23 |
Note: These values are illustrative and can vary based on the specific cohort, imaging protocol, and analysis software.
Table 2: Correlation of Regional Flortaucipir SUVR with Cognitive Scores
| Brain Region of Interest (ROI) | Correlation with Mini-Mental State Examination (MMSE) (r-value) | Correlation with Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) (r-value) |
| Braak I/II (Entorhinal Cortex) | -0.35 | 0.40 |
| Braak III/IV (Limbic Regions) | -0.45 | 0.50 |
| Braak V/VI (Neocortical Regions) | -0.55 | 0.60 |
| Temporal Lobe | -0.50 | 0.58 |
| Parietal Lobe | -0.58 | 0.65 |
| Frontal Lobe | -0.48 | 0.55 |
Note: Negative correlations with MMSE and positive correlations with ADAS-Cog indicate that higher tau burden is associated with worse cognitive performance.
Experimental Protocols
Subject Preparation and Radiotracer Administration
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Informed Consent: Obtain written informed consent from all participants or their legal representatives. All study procedures should be approved by the relevant institutional review board.[4]
-
Subject Screening: Exclude subjects with contraindications to PET imaging.
-
Radiotracer Dosing: Aseptically administer a single intravenous bolus injection of approximately 370 MBq (10 mCi) of Flortaucipir.[5][4]
-
Uptake Phase: Allow for an uptake period of 80 to 100 minutes post-injection, during which the subject should rest comfortably.[5][4]
PET Image Acquisition
-
Scanner: Use a clinical PET/CT or PET/MR scanner.
-
Patient Positioning: Position the patient's head in the center of the scanner's field of view.
-
Acquisition Time: Acquire PET data for 20 minutes, typically from 80 to 100 minutes post-injection.[5][4]
-
Reconstruction: Reconstruct the PET images using an ordered subset expectation maximization (OSEM) algorithm with corrections for attenuation, scatter, and decay.
Structural MRI Acquisition (for anatomical reference)
-
Scanner: Acquire a high-resolution T1-weighted anatomical MRI scan.
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Sequence: A magnetization-prepared rapid gradient-echo (MPRAGE) or similar sequence is recommended.
-
Purpose: The MRI will be used for co-registration with the PET data to allow for accurate anatomical delineation of the regions of interest.[6]
Image Processing and Analysis
-
Co-registration: Co-register the PET image to the individual's T1-weighted MRI.[6]
-
Region of Interest (ROI) Definition:
-
Reference Region: Define the cerebellar gray matter as the reference region.
-
SUVR Calculation:
-
Partial Volume Correction (Optional): Consider applying partial volume correction to account for the potential underestimation of tracer uptake in smaller brain structures due to the limited spatial resolution of PET.[7]
Visualizations
Tau Pathology Signaling Pathway
The following diagram illustrates the process of tau hyperphosphorylation and aggregation into neurofibrillary tangles, which is the target for Flortaucipir binding.
References
- 1. Evaluation of a visual interpretation method for tau‐PET with 18F‐flortaucipir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of regional flortaucipir PET with quantitative tau immunohistochemistry in three subjects with Alzheimer’s disease pathology: a clinicopathological study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visual Interpretation of Flortaucipir (¹⁸F) PET Scans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flortaucipir (¹⁸F), marketed as Tauvid™, is a positron emission tomography (PET) tracer used to estimate the density and spatial distribution of aggregated tau neurofibrillary tangles (NFTs) in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer’s disease (AD). Visual interpretation of Flortaucipir PET scans is the primary method for assessing tau pathology in the clinical setting. These application notes provide a detailed overview of the standardized visual read methods, interpretation criteria, and the experimental protocols that have validated their use.
Principle of Flortaucipir PET Imaging
Flortaucipir (¹⁸F) is a radioactive diagnostic agent that binds to paired helical filament (PHF) tau, which is the primary component of NFTs. Following intravenous injection, the tracer distributes throughout the brain. In individuals with AD, Flortaucipir accumulates in regions where NFTs are present, allowing for their in vivo visualization via PET imaging. A negative scan indicates the absence of significant neocortical tau pathology, making a diagnosis of AD less likely. A positive scan, conversely, supports the presence of tau pathology consistent with AD.
Visual Read Methods and Interpretation Criteria
Two primary visual read methodologies have been described and validated for Flortaucipir PET scans: the FDA-approved binary method for clinical diagnosis and a 3-tier/stratification method primarily used in research and clinical trials.
FDA-Approved Binary Visual Read Method
This method classifies scans as either negative or positive for an AD tau pattern. The interpretation relies on identifying tracer uptake in specific neocortical regions, which corresponds to intermediate and high levels of tau pathology (Braak stages V/VI) as confirmed by postmortem studies.
Interpretation Criteria:
-
Negative for AD Tau Pattern: Tracer uptake is confined to the gray-white matter junction with no significant uptake in the neocortex. Uptake isolated to the medial temporal lobe, anterolateral temporal, and/or frontal regions is also considered a negative scan.[1]
-
Positive for AD Tau Pattern: Tracer uptake is observed in the posterolateral temporal or occipital cortex.[2] More advanced patterns show extension into the parietal and frontal cortices.[1][2]
Three-Tier and High-Tau Stratification Visual Read Method
This investigational method provides a more granular assessment of tau burden and is often used in research settings and clinical trials to stratify patients.[3] It builds upon the binary read by further categorizing the extent of tau pathology.
Three-Tier Interpretation Criteria:
-
τAD− (Negative): No increased neocortical activity or activity isolated to the mesial temporal, anterior lateral temporal, and/or frontal regions.[4]
-
τAD+ (Moderate): Increased activity in the posterolateral temporal or occipital region(s).[4]
-
τAD++ (Advanced): Increased activity in the parietal/precuneus region(s) or frontal region with concomitant uptake in the posterolateral temporal, occipital, or parietal region(s).[4]
High-Tau Stratification Method:
This is an extension of the 3-tier method designed to identify individuals with a high tau burden, which has been associated with more rapid cognitive decline.[3]
-
Initial Read: The scan is first assessed using the 3-tier method.
-
Re-evaluation for High Tau: If the scan is deemed consistent with an AD pattern (τAD+ or τAD++), the image color scale is readjusted to a higher threshold (e.g., 2.80 times the mean cerebellar counts).
-
High-Tau Determination: The scan is classified as "high tau" if there is elevated signal in the frontal lobe at this higher threshold, in addition to uptake in other neocortical regions.[3]
Data Presentation: Performance of Visual Read Methods
The following tables summarize the quantitative performance of the visual read methods from key validation studies.
Table 1: Performance of Binary Visual Read Method vs. Autopsy Confirmation
| Study Cohort | Reader(s) | Sensitivity (Braak V/VI) | Specificity (Braak V/VI) | Sensitivity (High ADNC) | Specificity (High ADNC) | Inter-Reader Agreement (Fleiss' κ) |
| A16 Phase 3 Trial (n=82)[1][4] | 5 Physicians | 89.1% (Median) | 83.3% (Median) | 95.1% (Median) | 80.5% (Median) | 0.80 |
| PET-to-Autopsy Study (n=64)[5] | 5 Raters | 92% (Majority) | 80% (Majority) | N/A | N/A | N/A |
*High AD Neuropathologic Change (NIA-AA criteria)
Table 2: Performance of High-Tau Stratification Method vs. Quantitative Standard (SUVr > 1.46)
| Study Cohort | Reader(s) | Positive Percent Agreement (PPA) | Negative Percent Agreement (NPA) | Inter-Reader Agreement (Fleiss' κ) | Intra-Reader Agreement (Cohen's κ) |
| TRAILBLAZER-ALZ 2 (n=140)[3][6] | 5 Physicians | 83.4% (Median) | 88.9% (Median) | 0.8882 | 0.9599 |
Table 3: Inter-Reader Reliability Across Different Cohorts and Methods
| Study | Cohort | Number of Readers | Agreement Metric (κ) |
| Amsterdam UMC Study[7] | AD Continuum & DLB (n=263) | 2 Physicians | 0.95 (Cohen's) |
| Geneva Memory Clinic Study[8] | Memory Clinic (n=245) | 3 Specialists | >0.68 |
| Open-Label Clinical Trials[9] | MCI & AD (n=364) | 5 Physicians | 91.4% - 94.5% (Agreement Rate) |
Experimental Protocols
The following provides a generalized, detailed methodology for the visual interpretation of Flortaucipir PET scans based on protocols from cited validation studies.
Participant Preparation and Tracer Administration
-
Inclusion Criteria: Participants are typically adults with cognitive impairment being evaluated for Alzheimer's disease. Specific inclusion/exclusion criteria vary by study but generally involve confirmation of cognitive deficits through standardized testing (e.g., MMSE, CDR).
-
Tracer Injection: A sterile, pyrogen-free solution of Flortaucipir (¹⁸F) is administered intravenously as a single bolus. The recommended dose is typically 370 MBq (10 mCi).
PET Image Acquisition
-
Uptake Period: A period of approximately 80-100 minutes is allowed for the tracer to distribute and reach equilibrium in the brain.[1]
-
Image Acquisition: A 20-minute PET scan is acquired (typically as 4 x 5-minute frames).[1]
-
Instrumentation: A full-ring PET scanner with high-resolution capabilities is used. Data are corrected for attenuation, scatter, and decay.
-
Anatomical Co-registration: It is highly recommended to co-register the PET images with a recent MRI or CT scan of the brain to aid in the anatomical localization of tracer uptake and to rule out non-AD causes of uptake (e.g., meningiomas, infarcts).[10]
Image Processing and Display for Visual Read
-
Image Reconstruction: PET images are reconstructed using standard iterative algorithms (e.g., OSEM).
-
Spatial Normalization: Images are spatially normalized to a standard template space (e.g., MNI).
-
Intensity Scaling: Image intensity is normalized to a reference region with low specific binding, typically the cerebellar crus gray matter. The color scale is adjusted to a specific threshold relative to the mean cerebellar counts (e.g., >1.65 times the mean cerebellar count for the initial read).[3]
-
Display: Images are displayed in a standard radiological convention (axial, sagittal, and coronal views). A consistent color map (e.g., grayscale or a specific color scale) should be used.
Reader Training and Qualification
-
Training Program: Readers (typically nuclear medicine physicians or radiologists) undergo a structured training program. This involves reviewing a standardized set of training cases with known outcomes (e.g., confirmed by autopsy or quantitative analysis).[4]
-
Qualification: Readers must demonstrate proficiency by achieving a predefined level of accuracy and reliability on a set of qualification scans before interpreting study scans.
Visual Interpretation Workflow
-
Systematic Review: Readers systematically evaluate a series of pre-defined brain regions for the presence and extent of Flortaucipir uptake.
-
Regional Assessment: Key regions for evaluation include the medial temporal lobe, posterolateral temporal lobe, occipital lobe, parietal lobe/precuneus, and frontal lobes.[3]
-
Application of Criteria: Readers apply the specific interpretation criteria (e.g., binary, 3-tier, or high-tau stratification) to classify the scan.
-
Consensus Reads: In cases of disagreement between readers, a consensus meeting may be held to arrive at a final interpretation.[7]
Visualizations
Flortaucipir PET Scan Visual Interpretation Workflow
Caption: Workflow for Flortaucipir PET visual interpretation.
Logical Relationship of Flortaucipir Interpretation Criteria
Caption: Mapping regional uptake to scan classification.
References
- 1. Positron Emission Tomography Imaging With [18F]flortaucipir and Postmortem Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Tau PET Visual Reads: Research and Clinical Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a 18F-Flortaucipir PET Visual Stratification Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of a [18F]Flortaucipir PET Visual Read Method Across the Alzheimer Disease Continuum and in Dementia With Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Aggregated Tau Measured by Visual Interpretation of Flortaucipir Positron Emission Tomography and the Associated Risk of Clinical Progression of Mild Cognitive Impairment and Alzheimer Disease: Results From 2 Phase III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visual assessment of [18F]flortaucipir PET coregistered with MRI following manufacturer’s guidelines: Our preliminary experience | Journal of Nuclear Medicine [jnm.snmjournals.org]
Troubleshooting & Optimization
How to minimize Flortaucipir off-target binding in the basal ganglia
Welcome to the technical support center for minimizing Flortaucipir off-target binding. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during PET imaging experiments with Flortaucipir ([18F]-AV-1451).
Frequently Asked Questions (FAQs)
Q1: What are the primary regions of Flortaucipir off-target binding in the brain?
A1: Flortaucipir exhibits off-target binding in several subcortical regions. The most commonly reported areas include the basal ganglia (specifically the caudate, putamen, and pallidum), thalamus, and the choroid plexus.[1][2][3] Signal in these regions is not typically associated with tau pathology in the early stages of Alzheimer's disease and can complicate the interpretation of nearby target regions.
Q2: What is the suspected cause of off-target binding in the basal ganglia?
A2: The off-target binding in the basal ganglia is thought to be multifactorial. Studies have shown a correlation between Flortaucipir signal in these regions and age-related iron accumulation.[2][4] Binding to neuromelanin, which is also present in these areas, is another potential contributor.[2]
Q3: Does Flortaucipir bind to Monoamine Oxidase B (MAO-B), and can MAO-B inhibitors be used to reduce off-target signal?
A3: While some in vitro studies initially suggested a weak affinity of Flortaucipir for MAO-A and MAO-B, subsequent in vivo studies in humans have not supported this as a significant contributor to the off-target signal observed in PET imaging.[2] Clinical studies have shown that the administration of MAO-B inhibitors does not significantly reduce Flortaucipir binding in the basal ganglia. Therefore, using MAO-B inhibitors is not a recommended strategy for minimizing this off-target binding.
Q4: How does off-target binding in the choroid plexus affect hippocampal tau quantification?
A4: The choroid plexus, located adjacent to the hippocampus, shows high Flortaucipir uptake. Due to the limited spatial resolution of PET imaging, this high signal can "spill over" into the hippocampus, leading to an overestimation of the tau signal in this critical region for Alzheimer's disease research.[5][6][7]
Troubleshooting Guides
Issue 1: High Signal in the Basal Ganglia Unrelated to Expected Pathology
Symptoms:
-
Elevated SUVR values in the caudate, putamen, or pallidum in healthy controls or patient groups where tau pathology is not expected.
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Difficulty in distinguishing true tau signal from background noise in regions near the basal ganglia.
Troubleshooting Steps:
-
Acknowledge the Phenomenon: Be aware that off-target binding in the basal ganglia is a known characteristic of Flortaucipir. It is crucial not to misinterpret this signal as specific tau pathology.
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Age and Disease Population Stratification: When analyzing data, consider stratifying your cohorts by age, as the off-target signal in the basal ganglia has been shown to correlate with age.[2][4]
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Focus on Cortical Regions for Diagnosis: For the diagnosis and staging of Alzheimer's disease, prioritize the analysis of cortical regions where Flortaucipir binding is more specific to tau pathology.
-
Use of Second-Generation Tracers: For future studies where basal ganglia signal is a significant concern, consider using second-generation tau PET tracers that have been designed to have lower off-target binding in these regions.
Issue 2: Inflated Hippocampal Signal Due to Choroid Plexus Spillover
Symptoms:
-
Unexpectedly high Flortaucipir signal in the hippocampus, especially in individuals where significant tau pathology is not anticipated.
-
A strong correlation between the signal in the choroid plexus and the hippocampus.[5][7]
Troubleshooting Steps:
-
Partial Volume Correction (PVC): Apply a validated PVC method to your PET data. PVC can help to reduce the spillover effect from adjacent regions with high signal intensity.[7][8][9] Several algorithms are available, and the choice may depend on the specifics of your imaging data and software capabilities.
-
Region of Interest (ROI) Erosion/Masking: A common and effective method is to modify the hippocampal ROI to exclude voxels that are most likely to be contaminated by the choroid plexus signal. This can be done by either "eroding" the hippocampal ROI (removing the outer layer of voxels) or by applying a pre-defined exclusion mask.[5][6][7]
-
Reference Region Selection: Ensure you are using an appropriate reference region for SUVR calculation. The inferior cerebellar gray matter is a commonly used and recommended reference region for Flortaucipir studies as it is relatively free of tau pathology in Alzheimer's disease.[10][11][12] Some studies have also explored the use of eroded subcortical white matter.[13]
Quantitative Data Summary
The following tables summarize the impact of correction methods on Flortaucipir PET data, as reported in the literature.
Table 1: Effect of Partial Volume Correction (PVC) and ROI Erosion on the Correlation between Hippocampal and Choroid Plexus Signal
| Study Cohort | Correction Method | Correlation (r²) between Hippocampus and Choroid Plexus V T |
| Healthy Controls | No Correction | 0.59 |
| Healthy Controls | PVC + Eroded Hippocampal VOI | 0.15 |
| AD Patients | No Correction | (not specified) |
| AD Patients | PVC + Eroded Hippocampal VOI | (significantly reduced) |
Data adapted from a study on a novel PVC method, demonstrating a significant reduction in the correlation between hippocampal and choroid plexus signal after correction.[7]
Table 2: Impact of Choroid Plexus Signal Correction on Diagnostic Accuracy
| Data Type | Correction Method | Area Under the Curve (AUC) for separating Cognitively Impaired from Unimpaired |
| Non-PVEc | Unmasked Hippocampus | 0.792 |
| Non-PVEc | Masked Hippocampus | 0.837 |
| PVEc | Unmasked Hippocampus | 0.798 |
| PVEc | Masked Hippocampus | 0.834 |
This table illustrates the improvement in diagnostic accuracy after applying a mask to correct for choroid plexus off-target signal.[5]
Experimental Protocols
Protocol 1: Partial Volume Correction using Geometric Transfer Matrix (GTM)
Objective: To reduce partial volume effects, including spillover from off-target binding regions.
Methodology:
-
Image Acquisition: Acquire PET and structural MRI (T1-weighted) scans for each subject.
-
Image Co-registration: Co-register the PET images to the corresponding MRI scan.
-
MRI Segmentation: Use software such as FreeSurfer to segment the MRI into various anatomical regions of interest (ROIs).
-
GTM Application: Employ a GTM-based PVC algorithm. This method models the contribution of signal from all defined ROIs, including those known for off-target binding (e.g., choroid plexus), to neighboring regions.[11]
-
Data Extraction: Extract the corrected mean Flortaucipir uptake values from your target ROIs.
-
SUVR Calculation: Normalize the corrected ROI values using a suitable reference region (e.g., inferior cerebellar gray matter) to calculate SUVRs.
Protocol 2: Choroid Plexus Spillover Correction using ROI Masking
Objective: To minimize the influence of choroid plexus off-target binding on hippocampal signal quantification.
Methodology:
-
Image Processing: Co-register PET and MRI scans as described in Protocol 1.
-
ROI Delineation: Define the hippocampus and choroid plexus ROIs based on the subject's anatomy from the segmented MRI.
-
Mask Creation: Generate a binary exclusion mask. This can be achieved by:
-
Erosion: Systematically removing the outermost layer of voxels from the hippocampal ROI.
-
Comparative Tracer Masking: If data from a tracer with less choroid plexus binding (e.g., [18F]-RO948) is available, a mask can be created to exclude hippocampal voxels where the Flortaucipir signal is disproportionately higher.[5]
-
-
Mask Application: Apply the exclusion mask to the hippocampal ROI before extracting uptake data.
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Quantification: Calculate the mean Flortaucipir uptake in the masked hippocampal ROI and proceed with SUVR calculation.
Visualizations
Caption: Workflow for Flortaucipir PET data processing and correction.
Caption: Conceptual diagram of choroid plexus signal spillover.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Hippocampal [18F]flortaucipir BPND corrected for possible spill-in of the choroid plexus retains strong clinico-pathological relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel partial volume correction method for accurate quantification of [18F] flortaucipir in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis [frontiersin.org]
- 9. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 10. Alzheimer's Association International Conference [alz.confex.com]
- 11. adni.bitbucket.io [adni.bitbucket.io]
- 12. adni.bitbucket.io [adni.bitbucket.io]
- 13. researchgate.net [researchgate.net]
Strategies to reduce choroid plexus signal in Flortaucipir imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flortaucipir ([18F]AV-1451) PET imaging. The focus of this guide is to address the common issue of off-target binding in the choroid plexus and provide strategies to mitigate its impact on data interpretation, particularly in regions like the hippocampus.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high signal in the choroid plexus during Flortaucipir PET imaging?
High signal in the choroid plexus is a known characteristic of Flortaucipir PET imaging and is considered off-target binding.[1][2] While the exact substrate of this binding is not fully established, studies suggest that it may be related to the presence of melanocytes, as Black/African American individuals have been observed to have elevated choroid plexus signal compared to White participants.[3][4] Other potential off-target binding sites for Flortaucipir include monoamine oxidase A.[3] This off-target binding can create a "spill-in" effect, where the signal from the choroid plexus artificially inflates the signal in adjacent brain regions, most notably the hippocampus.[5]
Q2: How does the choroid plexus signal affect the quantification of tau pathology in the hippocampus?
The proximity of the choroid plexus to the hippocampus means that the high off-target signal can spill into the hippocampal region, leading to an overestimation of the tau burden.[5] This can complicate the accurate quantification of hippocampal tau signal, which is crucial for the early diagnosis and monitoring of Alzheimer's disease.[6] Uncorrected hippocampal standardized uptake value ratios (SUVRs) have been shown to significantly correlate with choroid plexus SUVRs.[6]
Q3: What are the main strategies to reduce or correct for the choroid plexus signal?
Currently, the primary strategies to address the choroid plexus signal are post-acquisition data processing techniques. These methods aim to compensate for the off-target binding rather than prevent it. The main approaches include:
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Exclusion Masking: This involves creating a mask to exclude voxels within the hippocampus that are most likely affected by spill-in from the choroid plexus.[6]
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Partial Volume Correction (PVC): This is a computational method used to correct for the partial volume effect, where the signal from a small structure is underestimated due to the limited resolution of the PET scanner. In this context, it can also help to reduce signal spill-over from adjacent regions like the choroid plexus.[5]
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Statistical Regression: This approach involves a statistical correction to adjust the hippocampal signal based on the signal from the choroid plexus.[3][4]
Q4: Are there any pharmacological interventions or pre-scan protocols to block Flortaucipir uptake in the choroid plexus?
Based on the current scientific literature, there are no established pharmacological interventions or pre-scan protocols designed to block or reduce the uptake of Flortaucipir in the choroid plexus. The existing strategies focus on post-acquisition data correction.
Troubleshooting Guides
Issue: High and variable signal in the hippocampus, potentially due to choroid plexus spill-in.
Solution: Implement a post-processing correction method. Below is a comparison of outcomes from different approaches.
Data Summary: Impact of Correction Methods on Flortaucipir Data
| Correction Method | Key Finding | Impact on Diagnostic Accuracy (AUC) | Impact on Correlation with Memory (MMSE) | Reference |
| Exclusion Masking | Disappearance of correlation between hippocampal and choroid plexus SUVRs. | Improved from 0.792 to 0.837 (non-PVEc) and 0.798 to 0.834 (PVEc). | Correlation improved from r = -0.440 to r = -0.499 (non-PVEc) and r = -0.454 to r = -0.503 (PVEc). | [6] |
| Partial Volume Correction (PVC) with Hippocampal Erosion | Reduced association between hippocampal and choroid plexus tracer uptake. | Maintained excellent and comparable discriminative ability to uncorrected signal. | Strong associations with memory were retained and comparable to uncorrected methods. | [5] |
| Statistical Regression (Residuals Method) | Removed the association between choroid plexus and hippocampal SUVRs. | Not explicitly reported, but relationships with amyloid and memory became apparent after correction. | Unadjusted hippocampal SUVR was not associated with memory, while the adjusted residual SUVR was. | [3][4] |
Experimental Protocols
Protocol 1: Exclusion Masking based on Differential Tracer Binding
This method, described by Pawlik et al., utilizes a second tau tracer, ¹⁸F-RO948, which has lower off-target binding in the choroid plexus compared to Flortaucipir.[6]
Methodology:
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Image Acquisition: Acquire both ¹⁸F-Flortaucipir and ¹⁸F-RO948 PET scans for a cohort of subjects.
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Image Registration: Co-register the ¹⁸F-RO948 PET images to the ¹⁸F-Flortaucipir PET images.
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Template Space Transformation: Spatially normalize both sets of images to a standard template space (e.g., MNI).
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Mask Creation: In the template space, create a binary hippocampal mask that identifies voxels where the Flortaucipir signal is higher than the ¹⁸F-RO948 signal. These voxels are presumed to be affected by choroid plexus spill-in.
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Native Space Transformation: Convert the binary mask from template space back to the native space of each individual Flortaucipir scan.
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Application of Exclusion Mask: Apply the mask as an exclusion mask to the hippocampal region of interest (ROI) in the Flortaucipir data.
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Alternative Approach: An alternative is to generate exclusion masks by expanding the choroid plexus ROI in the native space.[6]
Protocol 2: Partial Volume Correction (PVC) with Hippocampal Erosion
This protocol, detailed by Wolters et al., combines PVC with a manual erosion of the hippocampal volume of interest (VOI).[5]
Methodology:
-
PET Scan Acquisition: Perform dynamic 130-minute [¹⁸F]flortaucipir PET scans.
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PVC Application: Apply a PVC method, such as the combination of Van Cittert iterative deconvolution with highly constrained back projection (HDH).
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Hippocampal VOI Generation: Generate a standard 100% hippocampal VOI.
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VOI Erosion: Create optimized hippocampal VOIs by eroding a percentage of the voxels with the highest binding potential (BPND), which are most likely affected by spill-in. The study tested eroding to 50% and 40% of the original hippocampal VOI.
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Data Extraction: Extract the hippocampal BPND using a receptor parametric mapping with cerebellar grey matter as the reference region for all generated VOIs (100%, 50% eroded, and 40% eroded).
Protocol 3: Statistical Regression to Attenuate Spill-in
This method, reported by Johnson et al., uses a statistical approach to create a corrected hippocampal signal.[3][4]
Methodology:
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ROI Definition: Define regions of interest for the hippocampus (HC) and choroid plexus (CP).
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SUVR Calculation: Calculate the standardized uptake value ratio (SUVR) for both the HC and CP ROIs, using the cerebellar cortex as the reference region.
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Univariate Regression: Perform a univariate linear regression with the CP SUVR as the independent variable and the HC SUVR as the dependent variable across a cohort of subjects.
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Residual Calculation: Extract the residuals from this regression. This adjusted HC measure (residual HC SUVR) represents the difference in tau binding in the hippocampus from the expected level given an individual's level of choroid plexus binding.
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Corrected Data Analysis: Use the residual HC SUVR for subsequent analyses of associations with clinical or other biomarker data.
Visualizations
Caption: Workflow for the Exclusion Masking strategy.
Caption: Process flow for PVC with hippocampal erosion.
Caption: Logic of the statistical regression approach.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-Flortaucipir Binding in Choroid Plexus: Related to Race and Hippocampus Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. lib.hva.nl [lib.hva.nl]
- 6. Compensating for choroid plexus based off-target signal in the hippocampus using 18F-flortaucipir PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and correcting for motion artifacts in Flortaucipir PET scans
Welcome to the technical support center for Flortaucipir PET scans. This resource is designed for researchers, scientists, and drug development professionals to help identify and correct for motion artifacts that may occur during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in Flortaucipir PET scans and how do they manifest?
A1: Motion artifacts are distortions in the PET image caused by patient movement during the scan. In Flortaucipir PET scans of the brain, these artifacts typically manifest as blurring of anatomical structures, reduced image contrast, and ghosting or streaking. This can lead to inaccurate quantification of tracer uptake and potentially obscure or mimic pathological findings.
Q2: Why is it crucial to correct for motion artifacts in Flortaucipir PET scans?
A2: Correcting for motion is critical for several reasons. Motion artifacts can artificially lower the standardized uptake value ratio (SUVR), a key quantitative measure in Flortaucipir PET. This reduction in SUVR can mask true tau pathology or lead to an underestimation of its extent. In longitudinal studies, uncorrected motion can introduce significant variability, making it difficult to accurately track disease progression or treatment effects.
Q3: What are the primary methods for preventing motion during a scan?
A3: Proactive measures to minimize patient motion are the first line of defense. These include:
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Patient Comfort: Ensuring the patient is comfortable and relaxed before and during the scan can reduce involuntary movements.
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Head Restraints: Using foam padding, straps, or thermoplastic masks can help immobilize the patient's head.
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Clear Instructions: Providing clear instructions to the patient to remain as still as possible during the acquisition is essential.
Q4: What if motion occurs despite preventive measures? What are the options for correction?
A4: If motion is suspected, post-acquisition correction methods can be employed. These generally fall into two categories:
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Frame-Based Correction: This involves acquiring the PET data as a series of shorter frames. If motion is detected, the frames can be realigned to a common reference frame before being averaged. This is a widely used and effective technique.
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Data-Driven Methods: These techniques use the PET data itself to estimate and correct for motion without the need for external tracking systems.
Q5: What software is available for performing motion correction on PET data?
A5: Several software packages can be used for motion correction of PET data. Commonly used options in the research setting include:
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SPM (Statistical Parametric Mapping): A widely used neuroimaging software package with tools for realignment of dynamic imaging data.
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FSL (FMRIB Software Library): Another comprehensive analysis tool with utilities like MCFLIRT (Motion Correction FMRIB's Linear Image Registration Tool) that can be adapted for PET data.
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Vendor-Specific Software: Many PET scanner manufacturers offer proprietary software with built-in motion correction algorithms.
Troubleshooting Guide
Issue: Suspected Motion Artifacts in Reconstructed Flortaucipir PET Images
If you observe blurring, ghosting, or unexpectedly low SUVR values in your Flortaucipir PET data, follow these troubleshooting steps:
Step 1: Visual Inspection of Dynamic Frames
-
Action: If you acquired dynamic data (a series of short-duration frames), review the individual frames as a cine loop (a movie).
-
Expected Outcome: Visually inspect for any sudden or gradual shifts in brain position between frames. Clear jumps or drifts are strong indicators of patient motion.
Step 2: Review Motion Correction Parameters
-
Action: If motion correction has already been applied, review the output parameters from the correction software. This typically includes translation and rotation plots.
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Expected Outcome: Examine the plots for large, abrupt changes that coincide with the timing of the scan. These spikes indicate significant motion events.
Step 3: Re-run Motion Correction with Adjusted Parameters
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Action: If motion is confirmed, you may need to re-run the motion correction algorithm. Consider using a different reference frame (e.g., a frame with minimal motion) or adjusting the registration parameters.
-
Expected Outcome: The newly corrected images should appear sharper, with better-defined anatomical structures and a reduction in artifacts.
Step 4: Compare Quantitative Values Pre- and Post-Correction
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Action: Perform quantitative analysis (e.g., SUVR calculation) on both the uncorrected and corrected data.
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Expected Outcome: In cases of significant motion, you should observe an increase in SUVR in key regions of interest after correction, reflecting a more accurate measurement of tracer uptake.
Quantitative Data Summary
Patient motion during Flortaucipir PET scans can have a significant impact on quantitative measures such as the Standardized Uptake Value Ratio (SUVR). The following table summarizes the potential effects of motion on SUVR values. Note that the exact impact can vary depending on the severity and nature of the motion.
| Motion Level | Typical Visual Artifacts | Expected Impact on SUVR |
| Minimal | No obvious blurring or ghosting. | Negligible effect on SUVR values. |
| Moderate | Noticeable blurring of cortical grey matter. | Potential for a 5-15% underestimation of SUVR. |
| Severe | Significant blurring and ghosting artifacts. | Can lead to a >15% underestimation of SUVR, potentially masking true pathology. |
Experimental Protocols
Protocol: Frame-Based Motion Correction using SPM12
This protocol outlines a general procedure for performing motion correction on dynamic Flortaucipir PET data using the Realign (Estimate & Reslice) function in SPM12.
Prerequisites:
-
Dynamic Flortaucipir PET data converted to NIfTI format.
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SPM12 software installed and running in MATLAB.
Methodology:
-
Data Preparation:
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Ensure your 4D dynamic PET data is organized as a single NIfTI file.
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It is recommended to have a corresponding T1-weighted MRI scan for each subject for anatomical reference and later co-registration.
-
-
Launch SPM12:
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Open MATLAB and type spm pet in the command window to launch the SPM PET interface.
-
-
Open the Realign (Estimate & Reslice) Module:
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From the SPM Menu, click on "Realign (Estimate & Reslice)".
-
-
Select Data:
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In the Batch Editor window, click on "Data" and then "New Session".
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For "Session," click on "Select Files" and choose your 4D dynamic PET NIfTI file.
-
-
Estimation Options:
-
Quality: A setting of 0.9 is generally a good balance between accuracy and processing time.
-
Separation: A value of 4mm is a standard starting point for PET data.
-
Register to: Select "Mean Image". This will align all frames to the mean of the realigned images.
-
-
Reslice Options:
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Resliced Images: Select "All Images + Mean Image" to create motion-corrected versions of all your dynamic frames and a mean image of the corrected frames.
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Interpolation: "4th Degree B-Spline" is a good choice for interpolation to minimize blurring.
-
-
Run the Batch:
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Click the green "Run" button to start the motion correction process.
-
-
Review the Output:
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SPM will generate a graphical output showing the estimated translation and rotation parameters over time.
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New NIfTI files will be created with a prefix (e.g., "r") indicating they have been realigned. The "mean" image is the average of all the realigned frames and can be used for subsequent analysis.
-
Visualizations
Caption: Workflow for identifying and correcting motion artifacts.
Caption: Decision tree for managing suspected motion artifacts.
Troubleshooting poor signal-to-noise ratio in Flortaucipir images
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratio (SNR) in Flortaucipir ([18F]AV-1451) PET images. The following sections are designed in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor signal-to-noise ratio (SNR) in Flortaucipir PET images?
Poor SNR in PET images can stem from three main categories of issues: patient-related factors, data acquisition parameters, and image processing choices. Key causes include patient motion during the scan, incorrect radiotracer administration, suboptimal scan duration or timing, and the selection of inappropriate image reconstruction algorithms and parameters.
Q2: How does patient motion degrade Flortaucipir image quality, and what are the methods to correct it?
Patient motion, whether it's sudden head movements or physiological processes like respiration, is a significant source of image quality degradation in PET.[1] It causes blurring of anatomical structures and reduces the accuracy of tracer uptake quantification, which consequently lowers the SNR.[2]
Several motion correction strategies exist:
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Gating: The PET data acquisition is synchronized with physiological cycles (e.g., respiratory or cardiac), and only data from specific phases of the cycle are used for reconstruction.[2][3] This reduces blurring but may increase image noise because less data is used.[2]
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Data-Driven Methods: These techniques retrospectively analyze the acquired PET data to estimate and correct for motion without the need for external tracking devices.[4][5]
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External Tracking: Optical or MR-based systems can track patient movement during the scan, and this motion information is then incorporated into the reconstruction process to produce a motion-corrected image.[3][5]
Applying motion correction has been shown to significantly improve SNR. For instance, one study demonstrated that a CT-based motion correction technique increased SNR from 20.3 to 27.5.[4]
Q3: How do image reconstruction parameters affect the final SNR of Flortaucipir images?
The choice of reconstruction algorithm and its associated parameters is critical for final image quality.
-
Algorithm Selection: Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are generally preferred over older methods like Filtered Back Projection (FBP).[6][7] OSEM algorithms provide a better noise profile and can incorporate corrections for physical effects like attenuation and scatter, leading to improved SNR and image resolution.[6][7]
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Iterations and Subsets: In OSEM, the number of iterations and subsets affects the trade-off between noise and image resolution. While more iterations can improve spatial resolution (reduce the full width at half-maximum, or FWHM), they can also amplify noise if not properly managed.[7]
-
Filtering: Applying a post-reconstruction filter (e.g., a Gaussian filter) can smooth the image to reduce noise, thereby increasing SNR, but it may also degrade spatial resolution if the filter is too aggressive.[8]
Q4: What are the best practices for patient preparation before a Flortaucipir PET scan?
Proper patient preparation is essential for high-quality imaging and minimizing artifacts. While Flortaucipir does not measure glucose metabolism like FDG, following general PET/CT preparation guidelines is recommended.
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Activity: Patients should avoid strenuous physical activity for at least 24-48 hours before the scan.[9][10]
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Diet: A low-carbohydrate diet for 24 hours and fasting for 4-6 hours prior to the scan is a general instruction for many PET procedures.[10]
-
Comfort: Ensure the patient is comfortable before the scan begins to minimize the likelihood of movement. Provide head support and clear instructions to remain as still as possible.
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Metal: Patients must remove jewelry and other metallic items, as these can cause artifacts in the CT scan used for attenuation correction.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to factors that can be optimized to improve image quality.
Table 1: Impact of Motion Correction on Image Quality
| Correction Method | SNR | CNR (Contrast-to-Noise Ratio) | Notes |
| No Correction (Static) | 20.3 | 11.1 | Baseline measurement from a study using dual-gated approaches. |
| CT-Based Motion Correction | 27.5 | 14.5 | Demonstrates a significant improvement in both SNR and CNR.[4] |
Table 2: Comparison of Common PET Reconstruction Algorithms
| Algorithm | Advantages | Disadvantages | Impact on SNR |
| Filtered Back Projection (FBP) | Computationally fast and simple.[6] | Prone to streak artifacts and high noise levels, especially in low-count studies.[6] | Generally results in lower SNR compared to iterative methods. |
| OSEM (Iterative) | Better noise management and resistance to artifacts.[6] Allows incorporation of corrections (attenuation, scatter, resolution recovery).[6][7] | Computationally more demanding.[6] Requires careful selection of iterations and subsets to balance noise and resolution.[7] | Leads to significant improvements in SNR and overall image quality.[11] |
Experimental Protocols
Protocol 1: General Patient Preparation for Flortaucipir PET Imaging
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Scheduling and Instructions: Provide the patient with clear instructions at the time of scheduling.
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Dietary Restrictions: Instruct the patient to follow a low-carbohydrate diet for 24 hours and to fast (except for water) for at least 4-6 hours before the scheduled appointment time.[10]
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Activity Limitation: Advise the patient to avoid any strenuous exercise or activity for 24 to 48 hours prior to the scan.[9][10]
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Pre-Scan Checklist: Upon arrival, confirm that instructions were followed. Have the patient remove all metallic objects.
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Positioning: Position the patient comfortably on the scanner bed to minimize discomfort and potential for movement during the long uptake and imaging periods. Use appropriate head restraints if available.
Protocol 2: Flortaucipir Tracer Administration and Image Acquisition
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Tracer Administration: Administer a standard dose of 370 MBq (10 mCi) of Flortaucipir F 18 intravenously.[12]
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Uptake Period: Allow for an uptake period of 80 to 110 minutes post-injection. The patient should rest quietly in a dimly lit room during this time to minimize cerebral activation and movement.
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Image Acquisition:
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Begin a 20-minute PET scan at 80 minutes post-injection.[12]
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An optional second 20-minute scan can be acquired at 110 minutes post-injection for test-retest analysis or to assess tracer kinetics.[12]
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Acquire a low-dose CT scan for attenuation correction immediately before or after the PET emission scan.
-
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Image Reconstruction: Reconstruct images using an OSEM algorithm with time-of-flight (TOF) and point spread function (PSF) modeling if available. A typical reconstruction might use 3 iterations and 21 subsets with a 3.5 mm Gaussian filter.[8]
Visual Guides and Workflows
The following diagrams illustrate the troubleshooting workflow for poor SNR and the key factors that influence image quality.
Caption: Troubleshooting workflow for poor SNR in Flortaucipir images.
Caption: Logical diagram of factors that influence Flortaucipir image SNR.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 7. Impact of reconstruction parameters on spatial resolution and its comparison between cadmium-zinc-telluride SPECT/CT and conventional SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Parametric Estimation of Reference Signal Intensity for Semi-Quantification of Tau Deposition: A Flortaucipir and [18F]-APN-1607 Study [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Impact of iterative reconstruction on CNR and SNR in dynamic myocardial perfusion imaging in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Impact of Neuromelanin and Iron on Flortaucipir Binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tau pathology with 18F-Flortaucipir PET imaging. A key challenge in interpreting Flortaucipir data is its off-target binding to neuromelanin and iron, particularly in subcortical regions. This guide offers insights into these interactions to help ensure accurate experimental design and data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high Flortaucipir signal in the basal ganglia and substantia nigra in our healthy control subjects. Is this expected?
A1: Yes, this is a known phenomenon. Flortaucipir exhibits off-target binding in several subcortical regions, including the basal ganglia (caudate, putamen, pallidum) and substantia nigra.[1][2][3] This signal is not necessarily indicative of tau pathology in these areas in healthy individuals. The binding in these regions is thought to be primarily due to the presence of neuromelanin and iron.[1][2][4][5]
Q2: What is the proposed mechanism for Flortaucipir binding to neuromelanin and iron?
A2: While the precise molecular interactions are still under investigation, it is understood that Flortaucipir can bind to neuromelanin, a pigment found in catecholaminergic neurons.[4][6] Neuromelanin has a high affinity for binding iron.[7][8] The accumulation of both neuromelanin and iron increases with age, which correlates with increased off-target Flortaucipir signals in regions like the substantia nigra and basal ganglia.[1][4]
Q3: How can we differentiate between on-target (tau) and off-target (neuromelanin/iron) Flortaucipir binding in our PET data?
A3: Differentiating on-target from off-target binding can be challenging but is crucial for accurate interpretation. Here are some strategies:
-
Multimodal Imaging: Combine Flortaucipir PET with MRI techniques sensitive to neuromelanin and iron. Neuromelanin-sensitive MRI (NM-MRI) can visualize neuromelanin-rich structures, while Quantitative Susceptibility Mapping (QSM) can quantify iron deposition.[7][9][10] A high Flortaucipir signal that co-localizes with high neuromelanin and iron signals on MRI is likely off-target.
-
Regional Specificity: Tau pathology in Alzheimer's disease follows a predictable pattern (Braak staging).[11] Flortaucipir binding in regions not typically associated with early-stage tau pathology, especially in amyloid-negative individuals, should be considered as potentially off-target.[4][12]
-
Tracer Kinetics: The kinetics of Flortaucipir binding may differ between on-target and off-target regions.[1] Dynamic PET imaging, if feasible, could help distinguish these binding profiles.
Q4: Our longitudinal study shows a decrease in Flortaucipir signal in some brain regions over time. Is this a data processing artifact?
A4: While artifacts should always be considered, a decrease in Flortaucipir signal, particularly in areas with high baseline uptake, can be a real biological finding.[13] This may be due to the radioligand uptake plateauing or declining in advanced stages of neurodegeneration.[13] It is also possible that changes in the structure or accessibility of the binding site on tau aggregates affect Flortaucipir binding over time.[13]
Q5: What are some common artifacts to be aware of in Flortaucipir PET imaging?
A5: Like all PET imaging, Flortaucipir scans can be subject to various artifacts. Head motion during the scan can cause blurring and reduce diagnostic accuracy.[14] Misregistration between the PET and anatomical (CT or MR) images can also lead to incorrect localization of the signal.[15] It is essential to review image quality before interpretation.[16] Off-target binding in the choroid plexus can also complicate the quantification of signal in the adjacent hippocampus.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings related to Flortaucipir off-target binding.
Table 1: Brain Regions with Significant Off-Target Flortaucipir Binding
| Brain Region | Primary Off-Target Contributor(s) | Notes |
| Substantia Nigra | Neuromelanin, Iron | High concentration of neuromelanin-containing dopaminergic neurons.[3] |
| Basal Ganglia (Caudate, Putamen, Pallidum) | Iron, Neuromelanin | Iron content in these regions correlates with Flortaucipir binding and age.[1][4] |
| Choroid Plexus | Neuromelanin (potential) | The exact mechanism is still being investigated, but neuromelanin is a suspected contributor.[1][4] |
| Thalamus | Unspecified off-target binding | Contributes to variability in cortical signal in healthy controls.[4][12] |
| White Matter | Unspecified off-target binding | Persistent signal after partial volume correction suggests true off-target binding.[4][12] |
Table 2: Correlation of Off-Target Flortaucipir Signal
| Factor | Correlation with Off-Target Signal | Brain Regions |
| Age | Positive | Basal Ganglia.[1][4] |
| Iron Load (MRI R2*) | Positive | Basal Ganglia.[1][4] |
| White Matter Signal | Positive | Cortical Gray Matter (in amyloid-negative individuals).[4][12] |
Experimental Protocols
Protocol 1: 18F-Flortaucipir PET Imaging
-
Patient Preparation: No specific dietary restrictions are required. Patients should be well-hydrated.
-
Radiotracer Administration: Administer an intravenous bolus of 370 MBq (10 mCi) of 18F-Flortaucipir.[13]
-
Uptake Period: A 75 to 105-minute uptake period is recommended.[13]
-
Image Acquisition: Acquire PET data for 20-30 minutes. It is advisable to co-register the PET images with a structural MRI for anatomical localization.[12]
-
Image Processing: Correct for scatter, attenuation, and head motion.[13] Images are often normalized to a reference region, such as the cerebellar gray matter, to calculate Standardized Uptake Value Ratios (SUVRs).[18] Note that the superior portion of the cerebellum may show some Flortaucipir retention, so the inferior cerebellar gray matter is a preferred reference region.[18]
Protocol 2: MRI for Neuromelanin and Iron Quantification
-
Neuromelanin-sensitive MRI (NM-MRI): This technique utilizes the paramagnetic properties of the neuromelanin-iron complex to generate T1-weighted hyperintense signals in regions like the substantia nigra.[10]
-
Quantitative Susceptibility Mapping (QSM): QSM is an MRI technique that measures the magnetic susceptibility of tissues, which is highly correlated with iron content.[9] This allows for the in vivo quantification of iron in deep gray matter nuclei.[9]
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Data Analysis: Specialized software is used to process the MRI data and generate maps of neuromelanin and iron distribution. These maps can then be co-registered with the Flortaucipir PET data for correlational analysis.
Visualizations
Caption: Neuromelanin Synthesis Pathway.
Caption: Experimental Workflow for Investigating Off-Target Binding.
Caption: Troubleshooting Unexpected Flortaucipir Binding.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [18F]-AV-1451 binding in the substantia nigra as a marker of neuromelanin in Lewy body diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantitative iron–neuromelanin MRI associates with motor severity in Parkinson's disease and matches radiological disease classification [frontiersin.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Automatic detection of neuromelanin and iron in the midbrain nuclei using a magnetic resonance imaging‐based brain template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 13. Rates of longitudinal change in 18F‐flortaucipir PET vary by brain region, cognitive impairment, and age in atypical Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 16. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Optimizing injection-to-scan time for Flortaucipir PET imaging
Welcome to the technical support center for Flortaucipir (18F) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the injection-to-scan time and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection-to-scan time for Flortaucipir PET imaging?
The generally accepted and recommended window for starting a static Flortaucipir PET scan is 80 to 100 minutes after the intravenous injection of the radiotracer.[1][2] This timeframe is considered critical for achieving a stable signal and allowing for adequate clearance of the tracer from the bloodstream and non-target tissues, thus maximizing the signal-to-noise ratio for detecting tau pathology. Adherence to this window is crucial for both inter- and intra-individual comparability of PET imaging results.[1]
Q2: What is the rationale behind the 80-100 minute waiting period?
Flortaucipir does not reach a true steady state in the brain after injection.[1] The 80-100 minute window represents a period of pseudo-equilibrium where the specific binding to tau aggregates is near its peak, and the non-specific binding and background signal have sufficiently decreased. This allows for optimal contrast and reliable quantification of tau deposition.
Q3: Can I deviate from the recommended 80-100 minute window?
While the 80-100 minute window is the standard, some studies have investigated other time points. For instance, one study compared scans initiated at 80 minutes and 110 minutes post-injection.[3] While the Standardized Uptake Value Ratios (SUVRs) continued to increase at 110 minutes in areas with positive tau signal, the variability also increased.[4] Therefore, for longitudinal studies and to ensure reproducibility, the 80-100 minute window is recommended. Any deviation from this protocol should be carefully considered and documented, as it can significantly impact the quantitative results and their interpretation.
Troubleshooting Guides
This section provides guidance on common issues that may arise during Flortaucipir PET imaging experiments.
Issue 1: High Signal in Atypical Regions (Off-Target Binding)
Problem: You observe high Flortaucipir signal in regions not typically associated with tau pathology in your disease model, such as the choroid plexus, basal ganglia, or skull.[1][5]
Cause: Flortaucipir can exhibit off-target binding to other structures in the brain. For example, binding in the choroid plexus is a known issue that can interfere with the signal from the adjacent hippocampus, a key region in early Alzheimer's disease.[4][6] Off-target binding in the basal ganglia may be related to iron deposition and neuromelanin.[7]
Solution:
-
Choroid Plexus Signal Correction:
-
Masking Techniques: One approach is to create a mask to exclude the choroid plexus signal from the analysis of the hippocampus.[4][6] This can be done by using a template or by generating a subject-specific mask based on anatomical images.
-
Partial Volume Correction (PVC): Advanced image processing techniques like the Geometric Transfer Matrix (GTM) approach can be used to correct for partial volume effects, which can help to reduce the spill-over signal from the choroid plexus into the hippocampus.[8]
-
-
Basal Ganglia Signal:
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Be aware of potential off-target binding in the basal ganglia when interpreting results, especially in healthy control subjects or populations where tau pathology in these regions is not expected.
-
Consider correlating PET findings with other imaging modalities like MRI to investigate potential iron deposition.
-
Issue 2: Blurry Images or Inaccurate Quantification (Motion Artifacts)
Problem: The resulting PET images appear blurry, or there are inconsistencies in the SUVR values upon re-analysis, suggesting patient motion during the scan.
Cause: Patient motion during the PET scan is a common problem that can lead to significant image degradation and quantification errors.[9]
Solution:
-
Patient Comfort and Immobilization:
-
Ensure the patient is comfortable before starting the scan.
-
Use head holders and straps to minimize head movement.
-
-
Motion Correction Techniques:
-
Frame-based Correction: Acquire the PET data in a series of shorter frames (e.g., 4 x 5 minutes for a 20-minute scan).[1] This allows for the identification and correction of motion between frames during image reconstruction.
-
Optical Tracking Systems: For more advanced motion correction, commercially available optical tracking systems can monitor the patient's head position in real-time and adjust the PET data accordingly.[9]
-
-
Image Quality Control:
-
Visually inspect the reconstructed images for any signs of motion artifacts.
-
Review the raw data (sinograms) if available, as motion can sometimes be more apparent in this format.
-
Quantitative Data Summary
The following table summarizes the test-retest variability of Flortaucipir SUVR at different injection-to-scan times. Lower variability indicates higher reliability.
| Injection-to-Scan Start Time | Brain Region | Mean Percentage Change (Test-Retest) | Standard Deviation of Mean Percentage Change | Reference |
| 80 minutes | Combination Posterior Neocortical | -0.10% | 2.22% | [3] |
| 110 minutes | Combination Posterior Neocortical | -0.42% | 2.9% | [3] |
| 80 minutes | Frontal | -0.13% | 1.46% | [3] |
| 110 minutes | Frontal | 0.07% | 2.3% | [3] |
| 80 minutes | Temporal | -0.28% | 1.98% | [3] |
| 110 minutes | Temporal | -0.75% | 2.3% | [3] |
| 80 minutes | Parietal | -0.15% | 2.28% | [3] |
| 110 minutes | Parietal | -0.55% | 3.3% | [3] |
| 80 minutes | Occipital | -0.15% | 3.27% | [3] |
| 110 minutes | Occipital | -0.35% | 4.3% | [3] |
Experimental Protocols
This section provides a detailed methodology for a standard Flortaucipir PET imaging experiment.
1. Participant Preparation:
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No specific dietary restrictions are required.
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Participants should be well-hydrated.
-
A review of the participant's medical history and current medications should be conducted.
2. Radiotracer Administration:
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Administer approximately 370 MBq (10 mCi) of Flortaucipir (18F) intravenously as a bolus injection.
3. Uptake Phase:
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A waiting period of 80 to 100 minutes post-injection is required.
-
The participant should rest comfortably in a quiet, dimly lit room during this uptake phase.
4. Image Acquisition:
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Positioning: Position the participant on the scanner bed with their head in a comfortable headrest to minimize motion. The entire brain, including the cerebellum, should be within the field of view.
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Scan Duration: Acquire a static PET scan for 20 minutes.
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Framing (for motion correction): It is recommended to acquire the data in multiple frames (e.g., 4 x 5 minutes).
5. Image Reconstruction:
-
Reconstruct the PET data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).
-
Apply all necessary corrections, including attenuation, scatter, and decay correction.
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If motion correction is performed, the frames should be realigned before being summed into a single image.
6. Image Analysis:
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Co-register the PET image to a corresponding anatomical MRI scan (T1-weighted).
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Define regions of interest (ROIs) on the MRI and transfer them to the PET image.
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Calculate the SUVR for each ROI by normalizing the tracer uptake in that region to the uptake in a reference region, typically the cerebellar gray matter.
Visualizations
Flortaucipir PET Imaging Workflow
Caption: Standard workflow for Flortaucipir PET imaging.
Troubleshooting Logic for Off-Target Binding
Caption: Decision tree for troubleshooting off-target binding.
References
- 1. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Compensating for choroid plexus based off-target signal in the hippocampus using 18F-flortaucipir PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adni.bitbucket.io [adni.bitbucket.io]
- 9. diagnosticimaging.com [diagnosticimaging.com]
Addressing skull uptake and meningeal binding of Flortaucipir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Flortaucipir ([18F]AV-1451) PET imaging experiments, with a specific focus on skull uptake and meningeal binding.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding sites of Flortaucipir?
A1: Flortaucipir has been observed to bind to several off-target sites, which can complicate the interpretation of tau pathology. The most commonly reported off-target regions include the basal ganglia (caudate, putamen, pallidum), thalamus, choroid plexus, and white matter.[1][2][3][4] Additionally, binding has been noted in the skull and meninges.[5][6]
Q2: What is the potential biochemical basis for Flortaucipir's off-target binding?
A2: The exact mechanisms are still under investigation, but several hypotheses exist. Off-target binding in certain brain regions may be attributed to binding to monoamine oxidase A and B (MAO-A and MAO-B), iron, and neuromelanin.[1][7][8] Binding in the meninges may be related to the presence of leptomeningeal melanocytes.[1][8] Intense skull uptake has been anecdotally linked to areas of reduced bone mineral density.[9]
Q3: Are there sex differences in Flortaucipir skull and meningeal uptake?
A3: Yes, studies have consistently shown that females tend to exhibit higher skull and meningeal uptake of Flortaucipir compared to males.[5][6][10] This is an important consideration when analyzing group data.
Q4: Can off-target binding of Flortaucipir be corrected for during data analysis?
A4: Yes, various post-processing techniques can be employed to mitigate the impact of off-target binding. These include partial volume correction (PVC) methods, the use of exclusion masks for specific regions like the choroid plexus, and the creation of larger extracerebral masks to account for skull and meningeal signal.[11][12][13]
Troubleshooting Guides
Issue 1: High Signal Intensity Observed in the Skull
Symptoms:
-
PET images show a distinct and intense signal uptake in the skull, potentially obscuring adjacent cortical regions.
-
Quantitative analysis reveals unexpectedly high standardized uptake value ratios (SUVRs) in cortical regions near the skull.
Possible Causes:
-
Patient-specific physiological factors, such as lower bone density, may contribute to increased tracer retention in the skull.[4][9]
-
Partial volume effects from high skull uptake can "spill over" into adjacent cortical regions, artificially inflating their signal.
Troubleshooting Steps:
-
Visual Inspection: Carefully review the raw and processed PET images in conjunction with the subject's anatomical MRI or CT scan to confirm the location of the high signal.
-
Quantitative Assessment:
-
Define a skull region of interest (ROI) using the subject's CT scan or a template.
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Quantify the SUVR in the skull ROI to determine the extent of the off-target binding.
-
-
Data Correction Strategies:
-
Partial Volume Correction (PVC): Apply a PVC method, such as the Geometric Transfer Matrix (GTM) approach, which can help to disentangle the true cortical signal from the spill-over from the skull.[11]
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Extracerebral Masking: Create a mask that includes the skull and other extracerebral tissues. The signal within this mask can be used as a covariate in statistical analyses to account for its influence on cortical ROIs.[5]
-
Issue 2: High Signal Intensity Observed in the Meninges
Symptoms:
-
Elevated signal is observed along the contours of the brain, consistent with the location of the meninges.
-
This can particularly affect the quantification of tau in cortical regions adjacent to the meninges, such as the lateral parietal cortex.[13]
Possible Causes:
-
Binding of Flortaucipir to components within the meninges, potentially leptomeningeal melanocytes.[1][8]
-
Spill-in from high meningeal signal can contaminate the signal of nearby cortical gray matter.
Troubleshooting Steps:
-
Visual Inspection: Co-register the PET and MRI scans to precisely locate the high signal relative to the brain's surface and meningeal spaces.
-
Data Correction Strategies:
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Region of Interest (ROI) Erosion: For affected cortical ROIs, an erosion technique can be applied to the ROI mask. This involves removing a layer of voxels from the border of the ROI, thereby reducing the influence of signal from the adjacent meninges.[13][14]
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Meningeal Masking: Create a specific ROI for the meninges. This can be done by dilating the cortical brain mask and then subtracting the original brain mask, leaving a rim corresponding to the meninges.[15] The signal from this meningeal ROI can then be used in regression-based correction approaches.
-
Quantitative Data Summary
The following tables summarize key quantitative findings related to Flortaucipir's off-target binding.
Table 1: Skull/Meningeal Standardized Uptake Value Ratios (SUVRs) for Different Tau Tracers
| Tracer | Female (Mean SUVR ± SD) | Male (Mean SUVR ± SD) |
| [18F]Flortaucipir | 0.82 ± 0.14 | 0.70 ± 0.11 |
| [18F]RO948 | 1.26 ± 0.30 | 1.10 ± 0.24 |
| [18F]MK6240 | 1.09 ± 0.19 | 0.97 ± 0.17 |
Data from a study on sex differences in off-target binding.[10]
Table 2: Impact of Off-Target Binding on Cortical Signal Variability
| Off-Target Regions | Percentage of Cortical Signal Variability Explained (in Amyloid-Negative Healthy Controls) |
| Putamen and Thalamus | 64% |
Data from a study on the effect of off-target binding on Flortaucipir variability.[3][8]
Experimental Protocols
Protocol 1: Partial Volume Correction using the Geometric Transfer Matrix (GTM) Method
Objective: To reduce the impact of partial volume effects from off-target binding regions on the quantification of Flortaucipir uptake in target brain regions.
Methodology:
-
Image Acquisition:
-
Acquire dynamic or static Flortaucipir PET images.
-
Acquire a high-resolution T1-weighted MRI for each subject.
-
-
Image Preprocessing:
-
Co-register the PET image to the subject's MRI.
-
Perform motion correction if a dynamic acquisition was used.
-
-
Anatomical Segmentation:
-
Use FreeSurfer to segment the MRI into various regions of interest (ROIs), including cortical and subcortical structures.[11]
-
-
Define Off-Target ROIs:
-
Apply GTM Algorithm:
-
Utilize a GTM-based PVC algorithm. This method models the spill-over of signal between all defined ROIs based on the scanner's point spread function.
-
The algorithm will then re-estimate the "true" radioactivity concentration within each ROI, corrected for partial volume effects.
-
-
Normalization:
-
Normalize the PVC-corrected ROI values using a reference region that has also undergone PVC (e.g., inferior cerebellar gray matter) to calculate SUVRs.[11]
-
Protocol 2: Creation of a Meningeal Exclusion Mask
Objective: To create a mask of the meninges to either exclude from analysis or use as a covariate to correct for meningeal binding.
Methodology:
-
Required Software: FSL, MATLAB, or similar image analysis software.
-
Input Data:
-
Subject's T1-weighted MRI.
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A brain mask derived from the MRI (e.g., from FreeSurfer or FSL's BET).
-
-
Mask Creation Steps:
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Dilation: Dilate the brain mask by a specified number of voxels (e.g., 5mm) to create an expanded mask that extends beyond the brain parenchyma.[15]
-
Subtraction: Subtract the original brain mask from the dilated mask. The resulting image will be a "rim" around the brain, representing the approximate location of the meninges.
-
-
Application:
-
This meningeal mask can be used to extract the average SUVR from this region, which can then be included as a nuisance regressor in statistical models.
-
Alternatively, the mask can be used to identify and exclude voxels from adjacent cortical ROIs that are likely contaminated by meningeal signal.
-
Visualizations
References
- 1. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating Tau and Amyloid Tracer Skull Binding in Studies of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of extracerebral tracer retention and partial volume effects to sex differences in Flortaucipir-PET signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span (Journal Article) | OSTI.GOV [osti.gov]
- 9. Localized Intense Uptake in the Skull on 18 F-Flortaucipir PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sex differences in off-target binding using tau positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adni.bitbucket.io [adni.bitbucket.io]
- 12. researchgate.net [researchgate.net]
- 13. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Flortaucipir PET Interpretation: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the complexities of Flortaucipir PET interpretation, particularly in the context of co-pathologies. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of Flortaucipir?
A1: Flortaucipir is a second-generation PET tracer designed to bind specifically to paired helical filament (PHF) tau, which forms the neurofibrillary tangles (NFTs) characteristic of Alzheimer's disease.[1][2] Its binding pattern in the brain generally follows the known distribution of tau pathology in Alzheimer's disease, as described by the Braak staging system.[3]
Q2: To what extent does Flortaucipir bind to other protein aggregates, such as amyloid-β, α-synuclein, or TDP-43?
A2:
-
Amyloid-β: While Flortaucipir does not directly bind to amyloid-β plaques, high neocortical Flortaucipir retention is consistently associated with a positive amyloid-β PET scan.[1][3][4] However, not all amyloid-positive individuals show elevated Flortaucipir binding.[1][3][4]
-
α-synuclein: Studies have shown a lack of significant Flortaucipir binding in conditions primarily characterized by α-synuclein pathology, such as Parkinson's disease and Dementia with Lewy Bodies (DLB), except in cases with co-existing Alzheimer's pathology.[4]
-
TDP-43: Research indicates that Flortaucipir binding is not significantly associated with TDP-43 pathology.[5] While TDP-43 pathology can contribute to neurodegeneration and volume loss, particularly in the medial temporal lobe, it does not appear to be a direct binding partner for Flortaucipir.[5]
Q3: What are the known off-target binding sites for Flortaucipir, and how can they affect image interpretation?
A3: Flortaucipir exhibits off-target binding to several structures, which can complicate the interpretation of PET images. These include:
-
Basal Ganglia and Choroid Plexus: Signal in these regions is commonly observed and is not correlated with tau pathology.[6]
-
Skull and Meninges: Off-target binding in the skull and meninges has been reported and can lead to erroneously elevated signal in adjacent cortical regions, particularly in frontal, parietal, and temporal lobes.[6][7] This effect can persist even after partial volume correction.[7]
-
Melanin-containing cells: Flortaucipir can bind to neuromelanin in the substantia nigra and leptomeningeal melanocytes.[8]
-
Other structures: Off-target binding has also been noted in iron-rich regions and areas with microhemorrhages.[1]
Troubleshooting Guide
Issue 1: High Flortaucipir signal is observed in a pattern inconsistent with the typical distribution of tau pathology in Alzheimer's disease.
-
Possible Cause: Off-target binding.
-
Troubleshooting Steps:
-
Anatomical Correlation: Carefully co-register the PET images with high-resolution anatomical MRI or CT scans to determine if the signal localizes to known off-target binding sites such as the basal ganglia, choroid plexus, skull, or meninges.[9]
-
Quantitative Analysis: Compare the standardized uptake value ratios (SUVRs) in the regions of concern with established values for off-target binding in control populations (see Table 1).
-
Consider Co-pathologies: Evaluate for the presence of conditions that may lead to non-specific Flortaucipir binding, such as meningiomas or prior brain injury.[9]
-
Issue 2: There is a discrepancy between Flortaucipir PET findings and clinical presentation or other biomarker results (e.g., CSF p-tau).
-
Possible Cause:
-
Early stage of tau pathology not detectable by PET.
-
Presence of co-pathologies affecting clinical presentation.
-
Individual variability in tracer uptake and metabolism.
-
-
Troubleshooting Steps:
-
Review Amyloid Status: A positive amyloid PET scan strengthens the likelihood that neocortical Flortaucipir signal represents Alzheimer's-related tau pathology.[3]
-
Longitudinal Assessment: If possible, perform follow-up scans to assess for changes in Flortaucipir binding over time. Progressive increases in a pattern consistent with Braak staging would support a diagnosis of Alzheimer's-related tauopathy.
-
Integrate Multimodal Data: Consider all available biomarker data (CSF, MRI) and the patient's clinical history to form a comprehensive diagnostic picture.
-
Issue 3: High inter-subject variability is observed in Flortaucipir SUVRs within a control group.
-
Possible Cause:
-
Troubleshooting Steps:
-
Stratify by Age and Sex: Analyze the data for age- and sex-related effects on Flortaucipir binding in both on-target and off-target regions.
-
Partial Volume Correction: Apply partial volume correction to minimize spill-over effects from adjacent structures, such as the skull and white matter.[7]
-
Careful Subject Selection: For longitudinal studies, ensure that the baseline characteristics of the control and experimental groups are well-matched.
-
Quantitative Data Summary
Table 1: Reported Flortaucipir Off-Target Binding (SUVR)
| Off-Target Region | Reported SUVR Range (approximate) | Key Considerations |
| Caudate | 1.0 - 1.5 | Age-related increase.[1] |
| Putamen | 1.0 - 1.6 | Age-related increase.[1] |
| Pallidum | 1.1 - 1.8 | Age-related increase, potentially related to iron content.[1][11] |
| Thalamus | 1.0 - 1.4 | Correlated with white matter signal.[1] |
| Choroid Plexus | 1.2 - 2.0+ | Common site of high off-target signal. |
| Skull/Meninges | Variable | Higher in females; can cause spill-over into adjacent cortex.[6][7] |
Note: SUVR values are highly dependent on the choice of reference region (typically cerebellar gray matter), the specific image analysis software, and the subject population. The values presented here are for illustrative purposes and should be interpreted with caution.
Experimental Protocols
Key Experiment: In Vivo Flortaucipir PET Imaging and Analysis
1. Radiotracer Administration and PET Acquisition:
-
Dose: Administer approximately 370 MBq (10 mCi) of [18F]Flortaucipir intravenously as a bolus injection.
-
Uptake Period: Allow for an 80-minute uptake period post-injection.
-
Acquisition: Acquire PET data for 20 minutes (e.g., 4 x 5-minute frames).
2. Image Processing and Analysis:
-
Motion Correction: Realign the dynamic PET frames to correct for head motion during the scan.
-
Co-registration: Co-register the mean PET image to the subject's corresponding T1-weighted MRI.
-
Region of Interest (ROI) Definition: Automatically or manually delineate ROIs on the subject's MRI for various cortical and subcortical structures. A cerebellar gray matter ROI is typically used as the reference region.
-
SUVR Calculation: Calculate the SUVR for each target ROI by dividing the mean tracer uptake in that region by the mean uptake in the reference region.
-
Partial Volume Correction (Optional but Recommended): Apply a partial volume correction method to reduce the impact of signal spill-over between adjacent tissues (e.g., gray matter, white matter, CSF, and skull).[7]
Visualizations
Caption: Flortaucipir binding targets and non-targets.
Caption: Troubleshooting workflow for atypical Flortaucipir PET signal.
References
- 1. Effect of Off-Target Binding on 18F-Flortaucipir Variability in Healthy Controls Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Relationships between flortaucipir PET tau binding and amyloid burden, clinical diagnosis, age and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explaining variability in early stages of [18F]‐flortaucipir tau‐PET binding: Focus on sex differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. medrxiv.org [medrxiv.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Association of in vivo retention of [18f] flortaucipir pet with tau neuropathology in corresponding brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Quality Control in Flortaucipir Radiopharmaceutical Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Flortaucipir radiopharmaceuticals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and quality control of Flortaucipir.
Issue: Low Radiochemical Yield
Q1: My radiochemical yield for Flortaucipir is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low radiochemical yield can stem from several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended.
Potential Causes and Corrective Actions:
-
Inefficient Trapping of [¹⁸F]Fluoride:
-
Cause: The anion exchange cartridge (e.g., QMA) may be expired, improperly conditioned, or overloaded.
-
Solution: Ensure the cartridge is within its expiry date and is conditioned according to the manufacturer's instructions. Verify that the amount of starting radioactivity does not exceed the cartridge's capacity.
-
-
Incomplete Elution of [¹⁸F]Fluoride:
-
Cause: The elution solution (e.g., K₂CO₃/Kryptofix 2.2.2) may be improperly prepared or have insufficient volume. The cartridge may not have been completely dried prior to elution.
-
Solution: Verify the concentration and volume of the elution solution. Ensure the cartridge is thoroughly dried with a stream of inert gas (e.g., nitrogen or argon) before elution.
-
-
Suboptimal Radiolabeling Conditions:
-
Cause: The reaction temperature, reaction time, or precursor amount may not be optimal. The reaction vessel may contain moisture.
-
Solution: Optimize the reaction temperature and time for the specific synthesis module being used. Ensure the reaction vessel is dry and that all reagents are anhydrous. Verify the amount and quality of the precursor (e.g., AV1622).
-
-
Issues During HPLC Purification:
-
Cause: The incorrect fraction from the semi-preparative HPLC may have been collected. The HPLC system may not be performing optimally.
-
Solution: Verify the retention time of Flortaucipir with a reference standard. Ensure the HPLC system is properly calibrated and maintained. Check for leaks or blockages in the system.
-
Issue: Impurities Detected in the Final Product
Q2: I am observing unexpected peaks in my analytical HPLC chromatogram of the final Flortaucipir product. How can I identify and address these impurities?
A2: Unexpected peaks in the HPLC chromatogram indicate the presence of chemical or radiochemical impurities. Identifying the source of these impurities is crucial for ensuring product quality.
Common Impurities and Their Sources:
-
Unreacted [¹⁸F]Fluoride:
-
Identification: A very early eluting peak in a reverse-phase HPLC system. Can be confirmed by radio-TLC.
-
Cause: Inefficient radiolabeling reaction.
-
Solution: Re-evaluate and optimize the radiolabeling conditions as described in the low radiochemical yield troubleshooting section.
-
-
Precursor (e.g., AV1622):
-
Identification: A non-radioactive peak that can be identified by comparing the retention time to a reference standard of the precursor.
-
Cause: Incomplete reaction or inefficient purification.
-
Solution: Ensure the precursor is completely consumed during the reaction by optimizing reaction time and temperature. Improve the separation efficiency of the semi-preparative HPLC by adjusting the mobile phase composition or flow rate.
-
-
Hydrolyzed or Degradation Products:
-
Identification: Additional radioactive or non-radioactive peaks in the HPLC chromatogram.
-
Cause: Harsh reaction conditions (e.g., too high temperature or extreme pH) or instability of the product.
-
Solution: Optimize the reaction conditions to be as mild as possible while still achieving a good yield. Ensure the final formulation has a pH within the acceptable range (typically 4.5-8.0) to maintain stability.[1][2]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control of Flortaucipir.
Q3: What are the essential quality control tests for Flortaucipir radiopharmaceutical?
A3: A comprehensive set of quality control tests must be performed on each batch of Flortaucipir before it is released for human use. These tests ensure the identity, purity, strength, and safety of the product. The key QC tests include:
-
Appearance: The solution should be clear, colorless, and free from particulate matter.[1][2]
-
pH: The pH of the final product should be within the specified range (e.g., 4.5 to 8.0).[1][2]
-
Radionuclidic Identity and Purity: The half-life of the radionuclide should be determined and be consistent with that of Fluorine-18 (approximately 110 minutes). Gamma spectroscopy should confirm the absence of other gamma-emitting radionuclides.
-
Radiochemical Identity and Purity: This is typically determined by analytical HPLC and confirmed by radio-TLC. The retention time of the main radioactive peak should correspond to the Flortaucipir reference standard, and the radiochemical purity should be ≥95%.[1]
-
Chemical Purity: The amount of non-radioactive chemical impurities, including the precursor and any by-products, should be quantified by HPLC and be below the specified limits.
-
Residual Solvents: The levels of residual solvents from the synthesis process (e.g., acetonitrile, ethanol) must be determined by gas chromatography (GC) and be within acceptable limits.
-
Bacterial Endotoxins: The product must be tested for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test to ensure it is non-pyrogenic.
-
Sterility: The final product must be sterile. Sterility testing is often performed retrospectively due to the short half-life of ¹⁸F.[3]
Q4: What are the acceptance criteria for the key quality control tests of Flortaucipir?
A4: The following table summarizes the typical acceptance criteria for Flortaucipir quality control tests.
| Quality Control Test | Acceptance Criteria |
| Appearance | Clear, colorless solution, free from particulate matter |
| pH | 4.5 - 8.0[1][2] |
| Half-life | 105 - 115 minutes[1][2] |
| Radiochemical Purity (HPLC) | ≥ 95%[1] |
| Radiochemical Purity (TLC) | ≥ 90%[1] |
| Molar Activity | ≥ 240 GBq/µmol at End of Synthesis (EOS)[1][2] |
| Residual Acetonitrile | ≤ 410 ppm |
| Residual Ethanol | ≤ 5000 ppm |
| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | No microbial growth |
Q5: My bacterial endotoxin test (BET/LAL) is positive. What should I do?
A5: A positive endotoxin test indicates contamination and the batch must not be released. An investigation should be initiated immediately to identify the source of the contamination.
Potential Sources of Endotoxin Contamination:
-
Water Quality: The water used for reagent preparation and in the synthesis process must be pyrogen-free.
-
Glassware and Equipment: All glassware and equipment that come into contact with the product must be properly depyrogenated (e.g., by dry heat).
-
Reagents: Reagents used in the synthesis can be a source of endotoxin contamination.
-
Environmental Contamination: The aseptic environment in which the product is handled must be maintained.
Corrective Actions:
-
Quarantine the affected batch.
-
Review all production records, including environmental monitoring data.
-
Test all raw materials, water, and reagents used in the synthesis for endotoxin levels.
-
Review and verify the depyrogenation procedures for all equipment.
-
Implement corrective and preventive actions (CAPA) to address the root cause of the contamination.
Experimental Protocols
This section provides detailed methodologies for key quality control experiments.
Radiochemical Purity and Identity by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates Flortaucipir from its potential impurities based on their differential partitioning between a stationary phase (a C18 column) and a mobile phase. The identity of Flortaucipir is confirmed by comparing its retention time to that of a reference standard, and its purity is determined by the relative area of its radioactive peak.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector (set at 270 nm) and a radioactivity detector.[1][4]
-
Analytical Column: Phenomenex Luna C18(2), 100 Å, 5 µm, 4.6 x 250 mm.[1][4]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate (v/v = 40/60).[1][4]
-
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the non-radioactive Flortaucipir (AV1451) reference standard to determine its retention time.
-
Inject a sample of the final Flortaucipir radiopharmaceutical product.
-
Record the chromatograms from both the UV and radioactivity detectors.
-
-
Data Analysis:
-
Identity: Compare the retention time of the main radioactive peak in the product sample to the retention time of the reference standard. The retention times should be within a specified tolerance (e.g., ± 5%).
-
Purity: Integrate the areas of all radioactive peaks in the chromatogram. Calculate the radiochemical purity as the percentage of the area of the Flortaucipir peak relative to the total area of all radioactive peaks.
-
Radiochemical Purity by Radio-Thin Layer Chromatography (Radio-TLC)
Principle: This method provides a rapid confirmation of radiochemical purity by separating Flortaucipir from potential impurities based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Methodology:
-
Stationary Phase: Neutral aluminum oxide 60 F₂₅₄ TLC strip.[4]
-
Mobile Phase: A mixture of diethyl ether, methanol, and 28-30% ammonium hydroxide (v/v/v = 9:1:0.1).[1]
-
Procedure:
-
Prepare the mobile phase and pour it into a developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with solvent vapors.
-
Spot 1-2 µL of the Flortaucipir product onto the origin line of the TLC strip.
-
Place the TLC strip in the developing chamber, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate up the strip until it is about 1 cm from the top.
-
Remove the strip from the chamber and mark the solvent front. Allow the strip to dry.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
-
Data Analysis:
-
Determine the retention factor (Rf) values for all radioactive spots. The Rf of Flortaucipir should be consistent with a previously determined value. Free [¹⁸F]fluoride will remain at the origin (Rf ≈ 0).
-
Calculate the radiochemical purity by integrating the peak areas and expressing the area of the Flortaucipir peak as a percentage of the total radioactive peak area.
-
Visualizations
Flortaucipir Production and Quality Control Workflow
Caption: A flowchart of the Flortaucipir production and quality control process.
Troubleshooting Decision Tree for Out-of-Specification (OOS) Radiochemical Purity
Caption: A decision tree for troubleshooting out-of-specification radiochemical purity results.
References
Validation & Comparative
A Head-to-Head Comparison of Tau PET Tracers: Flortaucipir vs. [18F]MK-6240
A Comprehensive Guide for Researchers and Drug Development Professionals
The in vivo detection and quantification of tau pathology are critical for the diagnosis, staging, and monitoring of treatment efficacy in Alzheimer's disease and other tauopathies. Flortaucipir ([18F]AV-1451) and [18F]MK-6240 have emerged as two of the most widely used second-generation positron emission tomography (PET) tracers for imaging neurofibrillary tangles. This guide provides an objective, data-driven comparison of their performance, binding characteristics, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate tracer for their needs.
At a Glance: Key Performance Characteristics
| Feature | Flortaucipir ([18F]AV-1451) | [18F]MK-6240 | Key Findings |
| Primary Target | Paired Helical Filament (PHF)-tau | PHF-tau | Both tracers effectively bind to PHF-tau characteristic of Alzheimer's disease. |
| Dynamic Range (SUVR) | Lower | Higher (approx. 2-fold greater)[1] | [18F]MK-6240 may offer advantages in detecting early tau pathology and subtle longitudinal changes.[1] |
| Off-Target Binding | Choroid plexus, striatum[1] | Meninges[1] | Distinct off-target binding profiles necessitate careful interpretation of signal in these regions. |
| Visual Interpretation | High concordance with [18F]MK-6240 | High concordance with Flortaucipir | Visual assessment of tau pathology is comparable between the two tracers.[1] |
Binding Characteristics: A Deeper Dive
While both tracers demonstrate high affinity and selectivity for PHF-tau, their binding properties exhibit notable differences.
Quantitative Binding Data Summary
| Parameter | Flortaucipir ([18F]AV-1451) | [18F]MK-6240 |
| In Vitro Binding Affinity (Kd) | Data from direct head-to-head comparative studies are not readily available. | Data from direct head-to-head comparative studies are not readily available. |
| Standardized Uptake Value Ratio (SUVR) Dynamic Range | Lower dynamic range. | Approximately 2-fold higher dynamic range compared to Flortaucipir.[1] |
| Correlation of SUVRs in Braak Regions | Highly correlated with [18F]MK-6240 (r² > 0.92, p ≪ 0.001) in most Braak regions.[1] | Highly correlated with Flortaucipir (r² > 0.92, p ≪ 0.001) in most Braak regions.[1] |
| Striatal Off-Target Binding (SUVR) | ~1.45 ± 0.12 | ~0.93 ± 0.18 |
It is important to note that a direct comparison of in vitro binding affinities (Kd) from a single, head-to-head study is not available in the current literature. The superior dynamic range of [18F]MK-6240, as evidenced by its higher SUVRs in tau-rich regions, suggests a potential for greater sensitivity to varying levels of tau pathology.
Off-Target Binding Profiles
A critical consideration in the selection of a PET tracer is its off-target binding profile, which can impact the accuracy of quantification in specific brain regions.
As illustrated in Figure 1, Flortaucipir exhibits notable off-target binding in the choroid plexus and striatum.[1] In contrast, the most prominent off-target binding for [18F]MK-6240 is observed in the meninges.[1] These distinct profiles are crucial for accurate image interpretation and regional analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results in PET imaging studies.
Radiotracer Synthesis
Automated Synthesis of [18F]Flortaucipir
The automated synthesis of [18F]Flortaucipir is typically performed using a commercially available synthesis module. A common method involves a two-step, one-pot procedure:
-
[18F]Fluorination: The precursor, N-Boc-5-nitro-7-(6-(trimethylstannyl)pyridin-3-yl)-5H-pyrido[4,3-b]indole, is reacted with [18F]fluoride.
-
Deprotection: The Boc-protecting group is removed using an acidic solution.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Automated Synthesis of [18F]MK-6240
The automated synthesis of [18F]MK-6240 can be achieved in a single step from its bis-Boc protected precursor.[2][3]
-
[18F]Fluoride Elution and Drying: [18F]Fluoride is trapped on a cartridge, eluted, and dried.
-
Radiolabeling and Deprotection: The precursor is reacted with the dried [18F]fluoride in DMSO with heating. The heating process also serves to cleave the Boc protecting groups.[2]
-
Purification: The crude product is then purified by HPLC.[2]
PET Imaging and Data Analysis
The following protocol is based on a head-to-head comparison study and represents a robust methodology for acquiring and analyzing data from both tracers.
-
Subject Preparation: Subjects should be comfortably positioned in the PET scanner to minimize motion artifacts.
-
Radiotracer Injection: A bolus of the radiotracer is injected intravenously.
-
Image Acquisition:
-
Flortaucipir: A 20-minute static scan is typically acquired 80-100 minutes post-injection.
-
[18F]MK-6240: A 20-minute static scan is typically acquired 70-90 minutes post-injection.[1]
-
-
Image Reconstruction: Images are reconstructed using an iterative algorithm with corrections for attenuation, scatter, and decay.
-
Image Processing:
-
PET images are co-registered to a subject's T1-weighted MRI.
-
The MRI is used for anatomical delineation of regions of interest (ROIs).
-
-
Quantitative Analysis:
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in each ROI to a reference region, typically the cerebellar gray matter.
-
Conclusion
Both Flortaucipir and [18F]MK-6240 are valuable tools for the in vivo imaging of tau pathology in Alzheimer's disease. They demonstrate high concordance in visual interpretation and strong correlations in quantitative measures across brain regions affected by tau deposition.[1]
The primary distinction lies in their quantitative performance and off-target binding profiles. [18F]MK-6240 exhibits a significantly higher dynamic range, which may provide an advantage in detecting subtle changes in tau burden, particularly in early disease stages or in longitudinal studies.[1] Conversely, the distinct off-target binding of each tracer—Flortaucipir in the choroid plexus and striatum, and [18F]MK-6240 in the meninges—requires careful consideration during image analysis to avoid misinterpretation of the signal.[1]
The choice between Flortaucipir and [18F]MK-6240 will ultimately depend on the specific research question, the patient population, and the analytical methods employed. For studies focused on early detection or longitudinal monitoring, the higher dynamic range of [18F]MK-6240 may be preferable. For studies where signal in the striatum or choroid plexus is of particular interest, the lower off-target binding of [18F]MK-6240 in these regions is a significant advantage. This guide provides the foundational data and protocols to enable an informed decision for future research and clinical applications.
References
- 1. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 3. A simplified radiosynthesis of [18 F]MK-6240 for tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tau PET Tracers: Flortaucipir vs. [18F]PI-2620
For researchers, scientists, and drug development professionals, the accurate in vivo detection of tau pathology is paramount for diagnosing and monitoring neurodegenerative diseases, as well as for evaluating the efficacy of novel therapeutics. Positron Emission Tomography (PET) imaging with specialized radiotracers has emerged as a critical tool in this endeavor. This guide provides a detailed comparison of two prominent tau PET tracers: the first-generation agent, Flortaucipir ([18F]AV-1451), and a second-generation challenger, [18F]PI-2620.
Flortaucipir, the most validated tau PET tracer to date, has demonstrated strong affinity for tau aggregates in Alzheimer's disease (AD).[1] However, its utility is hampered by relatively low affinity for tau aggregates in non-AD tauopathies and notable off-target binding.[1] This has spurred the development of second-generation tracers like [18F]PI-2620, which aim to overcome these limitations with a more favorable binding profile. This guide will delve into the quantitative data, experimental protocols, and visual representations of their performance characteristics.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the performance of Flortaucipir and [18F]PI-2620.
| Parameter | Flortaucipir ([18F]AV-1451) | [18F]PI-2620 | References |
| Target Binding | Strong binding to paired helical filament (PHF)-tau in Alzheimer's disease.[1] Lower affinity for tau aggregates in non-AD tauopathies.[1][2] | High binding affinity for aggregated tau filaments in both 3-repeat (3R) and 4-repeat (4R) isoforms, allowing for imaging of AD and other tauopathies like Progressive Supranuclear Palsy (PSP).[3][4][5] | [1][2][3][4][5] |
| Off-Target Binding | Significant off-target binding to neuromelanin, melanin-containing cells, hemorrhages, monoamine oxidase (MAO-A and MAO-B), basal ganglia, and choroid plexus.[1][3][6][7] | Minimal to no off-target binding to MAO-A or -B, substantia nigra, or choroid plexus.[3][4] Some off-target binding has been noted in subcortical regions like the midbrain and basal ganglia, as well as leptomeningeal melanocytes.[3][4] | [1][3][4][6][7] |
| Diagnostic Performance | Flortaucipir ([18F]AV-1451) | [18F]PI-2620 | References |
| Alzheimer's Disease (AD) | High accuracy in discriminating AD from other neurodegenerative disorders.[8] The pattern of tracer retention often correlates with the known distribution of tau pathology in AD.[9] | Demonstrates robust and significant tracer uptake in brain regions expected to accumulate tau aggregates in AD patients compared to healthy controls.[7][10] | [7][8][9][10] |
| Non-AD Tauopathies (e.g., PSP) | Limited utility for the in vivo detection of non-AD tau lesions due to lower binding affinity.[1][2] | Shows promise in imaging 4R tauopathies like Progressive Supranuclear Palsy (PSP), with studies indicating it can improve diagnostic accuracy when combined with MRI.[5][11][12] | [1][2][5][11][12] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are generalized experimental protocols for PET imaging with Flortaucipir and [18F]PI-2620.
Radiotracer Administration and PET Imaging
A typical experimental workflow for tau PET imaging involves several key steps, from patient preparation to data analysis.
Caption: Generalized workflow for a tau PET imaging study.
For [18F]PI-2620 , dynamic PET imaging is often performed for 0-60 minutes after injection.[13][14] Shorter imaging protocols, such as a 20-40 minute static acquisition, have also been shown to be feasible for imaging PSP.[13] For Flortaucipir , imaging is typically performed 80-100 minutes post-injection.[15]
Data Analysis
The analysis of PET data is critical for quantifying tracer uptake and is a multi-step process.
Caption: Key steps in the analysis of tau PET imaging data.
Logical Relationships in Diagnostic Performance
The choice of tracer can significantly impact the interpretation of tau pathology, particularly concerning on-target versus off-target binding.
Caption: Impact of on- and off-target binding on PET signal interpretation.
Conclusion
Both Flortaucipir and [18F]PI-2620 are valuable tools for the in vivo imaging of tau pathology. Flortaucipir, as a first-generation tracer, has a well-established track record in Alzheimer's disease research. However, its significant off-target binding and limited utility in non-AD tauopathies are notable drawbacks.
[18F]PI-2620, a second-generation tracer, demonstrates a more favorable profile with high affinity for both 3R and 4R tau isoforms and reduced off-target binding.[3][4][5] This suggests that [18F]PI-2620 may offer improved specificity and broader applicability across a range of tauopathies. For researchers and clinicians, the choice of tracer will depend on the specific research question or clinical population being studied. For studies focused on non-AD tauopathies or requiring high specificity, [18F]PI-2620 presents a compelling alternative to Flortaucipir. As research progresses, head-to-head comparison studies will continue to refine our understanding of the relative strengths and weaknesses of these and other emerging tau PET tracers.
References
- 1. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding characteristics of [18F]PI-2620 distinguish the clinically predicted tau isoform in different tauopathies by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. scispace.com [scispace.com]
- 11. [PDF] 18F-PI-2620 Tau PET Improves the Imaging Diagnosis of Progressive Supranuclear Palsy | Semantic Scholar [semanticscholar.org]
- 12. Assessment of F-18-PI-2620 as a Biomarker in Progressive Supranuclear Palsy [epub.ub.uni-muenchen.de]
- 13. Feasibility of short imaging protocols for [18F]PI-2620 tau-PET in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 [inis.iaea.org]
Navigating the Tau Landscape: A Comparative Guide to In-Vivo Flortaucipir PET and Postmortem Histopathology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-vivo Flortaucipir Positron Emission Tomography (PET) with the gold standard of postmortem histopathology for the detection of tau pathology. This analysis, supported by experimental data, aims to elucidate the correlations, strengths, and limitations of Flortaucipir PET in the assessment of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies.
Flortaucipir ([18F]AV-1451) has emerged as a important tool in the in-vivo characterization of tau deposition. However, a thorough understanding of its performance relies on rigorous validation against postmortem tissue analysis. This guide synthesizes findings from key studies to provide a clear comparison of Flortaucipir PET's utility and its correlation with definitive neuropathological findings.
Quantitative Correlation: Flortaucipir PET vs. Postmortem Tau Pathology
Multiple studies have demonstrated a significant correlation between the in-vivo Flortaucipir PET signal and the postmortem quantification of hyperphosphorylated tau (p-tau) pathology. The strength of this correlation is a critical measure of the tracer's validity. Below is a summary of quantitative data from key validation studies.
| Study Cohort & Size | Brain Regions Analyzed | Histopathological Method | Correlation Metric | Result (Correlation Coefficient, r) | p-value | Citation |
| Alzheimer's Disease (n=3) | Neocortical, Limbic, Basal Ganglia | P-tau Immunoassay (AT8) | Pearson r | 0.81 (Cortical) | < 0.0001 | [1] |
| Alzheimer's Disease (n=3) | Limbic (hippocampal/entorhinal, amygdala) | P-tau Immunoassay (AT8) | Pearson r | 0.52 | < 0.080 | [1] |
| Alzheimer's Disease (case study) | Multiple Cortical Regions | Quantitative P-tau Immunohistochemistry | Pearson r | Significant correlation reported | < 0.001 | [2] |
| Performance Metric | Study Details | Result | Citation |
| Sensitivity & Specificity for Advanced Tau Pathology (Braak V/VI) | Binary visual classification of antemortem PET scans compared to postmortem Braak staging. | High sensitivity and specificity for identifying advanced tau pathology. | [3] |
| Agreement with Visual Rating | Comparison of quantitative cutoffs with expert visual assessment of PET scans. | High agreement (ICC=0.91) for data-driven cutoffs. | [4] |
Comparison with Alternative Tau PET Tracers: Postmortem Autoradiography
The development of second-generation tau PET tracers necessitates a comparative evaluation of their binding characteristics. Head-to-head autoradiography studies on postmortem brain tissue provide valuable insights into the relative performance of these tracers.
| Tracer | Binding to Alzheimer's Disease NFTs | Binding to non-AD Tauopathies | Off-Target Binding | Citation |
| [18F]Flortaucipir | Strong | Limited / Variable | Neuromelanin (substantia nigra), melanin-containing cells, hemorrhages. | [5] |
| [18F]MK-6240 | Strong | Limited | Neuromelanin (substantia nigra), melanin-containing cells, hemorrhages. Nearly identical to Flortaucipir. | [5] |
| [18F]PI-2620 | Strong | Limited | Neuromelanin (substantia nigra), melanin-containing cells, hemorrhages. Nearly identical to Flortaucipir. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of validation studies. The following sections outline the typical experimental protocols for Flortaucipir PET imaging and postmortem histopathological analysis.
In-Vivo Flortaucipir PET Imaging Protocol
A standardized protocol for Flortaucipir PET imaging is essential for ensuring data consistency and comparability across different research studies and clinical trials.
-
Radiotracer Administration:
-
An intravenous bolus injection of approximately 370 MBq (10 mCi) of [18F]Flortaucipir is administered.[1]
-
-
Uptake Period:
-
A typical uptake period of 80 to 100 minutes is allowed for the tracer to distribute and bind to its target.[1]
-
-
PET Scan Acquisition:
-
A dynamic or static brain scan is acquired. For static imaging, a 20-minute scan is often performed starting 80 minutes post-injection.[1]
-
Data is typically reconstructed using an iterative algorithm (e.g., OSEM).
-
-
Image Analysis:
-
PET images are co-registered with a subject's structural MRI for accurate anatomical delineation of regions of interest (ROIs).
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in target regions to a reference region with low specific binding, such as the cerebellar gray matter.
-
Postmortem Histopathology Protocol
Postmortem tissue analysis provides the definitive evidence of tau pathology. Immunohistochemistry (IHC) with antibodies specific to pathological tau is the cornerstone of this validation.
-
Tissue Procurement and Fixation:
-
Brain tissue is collected at autopsy with a short postmortem interval.
-
The brain is fixed in 10% neutral buffered formalin for an extended period.
-
-
Tissue Processing and Sectioning:
-
Fixed tissue is processed, embedded in paraffin, and sectioned at a thickness of 5-10 µm.
-
-
Immunohistochemistry (IHC) for Phosphorylated Tau:
-
Antigen Retrieval: Sections are pre-treated to unmask the target epitopes, often using heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for hyperphosphorylated tau. The monoclonal antibody AT8 is commonly used as it recognizes tau phosphorylated at Ser202 and Thr205, which is characteristic of NFTs.[6]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the location of the target protein.
-
-
Quantitative Analysis:
-
Stained slides are digitized using a high-resolution slide scanner.
-
Image analysis software is used to quantify the tau burden, often expressed as the percentage of the area occupied by positive staining within a specific region of interest.
-
Visualizing the Workflow and Pathological Correlation
To better understand the relationship between in-vivo imaging and postmortem analysis, the following diagrams illustrate the experimental workflow and the conceptual link between Flortaucipir binding and tau pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. 18F-flortaucipir PET to autopsy comparisons in Alzheimer’s disease and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Second-Generation Tau PET Tracers: Dynamic Range and Off-Target Binding
For Researchers, Scientists, and Drug Development Professionals
The advent of tau positron emission tomography (PET) imaging has revolutionized the in vivo study of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. The transition from first to second-generation tau tracers has been marked by significant improvements in binding affinity and a reduction in off-target binding. This guide provides a comparative overview of the dynamic range and off-target binding profiles of prominent second-generation tau PET tracers, including [¹⁸F]MK-6240, [¹⁸F]RO948, and [¹⁸F]PI-2620, with comparisons to the first-generation tracer [¹⁸F]flortaucipir where relevant. The information presented is collated from peer-reviewed studies to aid researchers in the selection of the most appropriate tracer for their specific research or clinical trial needs.
Quantitative Comparison of Tau PET Tracer Performance
The selection of a tau PET tracer is often guided by its dynamic range, which reflects the ability to detect a wide range of tau pathology from early to late stages, and its off-target binding profile, which can confound the accurate quantification of tau deposits. The following tables summarize key quantitative data from head-to-head and comparative studies of second-generation tau PET tracers.
Table 1: Dynamic Range Comparison of Second-Generation Tau PET Tracers
The dynamic range of a tracer is a critical factor for its utility in both longitudinal monitoring and detecting subtle changes in tau pathology. A larger dynamic range, often indicated by a wider range of Standardized Uptake Value Ratios (SUVRs) or a steeper slope in head-to-head comparisons, allows for better differentiation between varying levels of tau burden.
| Tracer Comparison | Key Findings on Dynamic Range | Study Reference |
| [¹⁸F]MK-6240 vs. [¹⁸F]GTP1 | [¹⁸F]MK-6240 demonstrated a significantly larger dynamic range of SUVRs compared to [¹⁸F]GTP1, with regression slopes ranging from 2.32 to 4.46.[1][2] | O'Donohue et al. (2025) |
| [¹⁸F]PI-2620 vs. [¹⁸F]GTP1 | [¹⁸F]PI-2620 showed a slightly larger dynamic range than [¹⁸F]GTP1 across most brain regions, with regression slopes between 1.28 and 1.51.[1] | O'Donohue et al. (2025) |
| [¹⁸F]PI-2620 vs. [¹⁸F]RO948 | These two tracers exhibited a similar SUVR dynamic range in Braak regions, with the slopes of the linear relationship being close to 1.[3] | Tonietto et al. (2024) |
| [¹⁸F]MK-6240 vs. [¹⁸F]flortaucipir | A 2021 comparison study indicated that [¹⁸F]MK-6240 has a greater dynamic range in SUVR estimates than [¹⁸F]flortaucipir.[4] | Johnson et al. (2021) |
Table 2: Off-Target Binding Profiles of Second-Generation Tau PET Tracers
Off-target binding can lead to misinterpretation of PET images and inaccurate quantification of tau pathology. Second-generation tracers have been developed to minimize the off-target binding seen with first-generation agents.
| Tracer | Primary Off-Target Binding Sites | Key Characteristics and Comparisons |
| [¹⁸F]MK-6240 | Meninges, sinuses, neuromelanin-containing cells.[4] | Off-target meningeal binding may spill into adjacent cortical areas.[4] Shows no displaceable binding in subcortical or non-AD brain regions in in-vitro studies.[4] |
| [¹⁸F]RO948 | Skull/meninges.[3] | Exhibits significantly less off-target binding in the choroid plexus, basal ganglia, and thalamus compared to [¹⁸F]flortaucipir. |
| [¹⁸F]PI-2620 | Vascular structures (e.g., cavernous sinus), choroid plexus.[3] | Shows higher SUVRs in vascular structures compared to [¹⁸F]RO948.[3] |
| [¹⁸F]GTP1 | Choroid plexus.[1][2] | The signal in the choroid plexus may be related to binding to melanocytes or tau pathology within the choroid plexus itself.[2] |
Experimental Methodologies
The data presented in this guide are derived from studies employing rigorous experimental protocols. While full, step-by-step protocols are often proprietary or not fully detailed in publications, the following outlines the general methodologies used in the comparative assessment of tau PET tracers.
In Vivo PET Imaging and Analysis
1. Participant Recruitment: Studies typically recruit a cohort of participants including cognitively normal individuals and patients at various stages of Alzheimer's disease (e.g., mild cognitive impairment, AD dementia).
2. Radiotracer Administration and PET Acquisition:
-
A bolus injection of the specified ¹⁸F-labeled tau PET tracer is administered intravenously.
-
Dynamic or static PET imaging is performed on a PET/CT or PET/MR scanner.
-
Acquisition times vary depending on the tracer's kinetics. For example:
3. Image Processing and Analysis:
-
PET images are reconstructed and corrected for attenuation, scatter, and motion.
-
Anatomical MRI scans (T1-weighted) are acquired for each participant and are co-registered with the PET images.
-
Regions of Interest (ROIs), often corresponding to Braak stages of tau pathology, are delineated on the individual's MRI.
-
A reference region, typically a region with minimal expected tau pathology such as the cerebellar gray matter, is used for normalization.
-
Standardized Uptake Value Ratios (SUVRs) are calculated for each ROI by dividing the mean uptake in the target ROI by the mean uptake in the reference region.
Caption: General workflow for in vivo tau PET imaging studies.
In Vitro Binding Assays
1. Tissue Preparation: Postmortem human brain tissue from individuals with confirmed Alzheimer's disease and healthy controls is used. Brain regions with varying levels of tau pathology are dissected and homogenized.
2. Radioligand Binding Assay:
-
Brain homogenates are incubated with increasing concentrations of the radiolabeled tau tracer ([³H]-labeled version) to determine saturation binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Binding affinity (Kd) and maximum binding capacity (Bmax) are determined by Scatchard analysis of the saturation binding data.
3. Autoradiography:
-
Cryosections of brain tissue are incubated with the radiolabeled tracer.
-
The sections are then apposed to a phosphor imaging plate or film to visualize the distribution of tracer binding.
-
Competition studies, where sections are co-incubated with the radiotracer and a non-labeled competitor, are used to assess binding specificity.
Caption: Simplified workflow for in vitro radioligand binding assays.
Logical Relationships in Tracer Selection
The choice of a tau PET tracer involves a trade-off between various factors. The ideal tracer would have a high dynamic range and no off-target binding. The following diagram illustrates the key considerations and their relationships.
References
- 1. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]MK-6240 and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort | springermedizin.de [springermedizin.de]
- 4. neurologylive.com [neurologylive.com]
- 5. escholarship.org [escholarship.org]
A Head-to-Head Look at Flortaucipir PET's Longitudinal Reproducibility for Tau Pathology Assessment
A detailed comparison of Flortaucipir ([18F]AV-1451) with other prominent tau PET tracers, focusing on the consistency of measurements over time. This guide is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate tools for longitudinal studies of Alzheimer's disease and other tauopathies.
The ability to reliably measure changes in tau protein deposition in the brain is critical for tracking disease progression and evaluating the efficacy of novel therapies. Flortaucipir, a widely used PET radiotracer, has been instrumental in this effort. This guide provides a comprehensive overview of the longitudinal reproducibility of Flortaucipir PET measurements and compares its performance with other next-generation tau tracers, including [18F]MK-6240 and [18F]RO-948.
Quantitative Reproducibility: A Comparative Analysis
The longitudinal performance of a PET tracer is determined by its test-retest reproducibility, which indicates the level of variation in measurements taken at different times in the same subject. Lower variability signifies higher reliability. The following tables summarize the test-retest variability for Flortaucipir and its comparators.
Table 1: Test-Retest Variability of Flortaucipir PET SUVR Measurements
| Analysis Method | Brain Region | Percent Change (Mean ± SD) | Intraclass Correlation Coefficient (ICC) |
| SUVR (80-100 min) | Posterior Neocortical VOI | 2.22% | > 0.92 |
| SUVR (80-100 min) | MUBADA VOI | 1.84% | > 0.92 |
| SUVR (80-100 min) | Frontal VOI | 1.46% | > 0.92 |
| SUVR (80-100 min) | Temporal VOI | 1.98% | > 0.92 |
| SUVR (80-100 min) | Parietal VOI | 2.28% | > 0.92 |
| SUVR (80-100 min) | Occipital VOI | 3.27% | > 0.92 |
SUVR: Standardized Uptake Value Ratio; VOI: Volume of Interest; MUBADA: Multiblock Barycentric Discriminant Analysis. Data sourced from a study by Devous et al. (2018).[1]
Table 2: Comparative Test-Retest Variability of Tau PET Tracers
| Tracer | Analysis Method | Test-Retest Variability (%) | Key Findings |
| Flortaucipir ([18F]AV-1451) | SUVR | ~3% | Good reproducibility, though some off-target binding has been noted.[2] |
| [18F]MK-6240 | SUVR (90-120 min) | ~6% | Higher dynamic range than Flortaucipir, potentially advantageous for detecting early tau and small longitudinal changes.[2][3] |
| [18F]PI-2620 | SUVR (30-60 min) | 3.5% | |
| [18F]PI-2620 | SUVR (45-75 min) | 4.3% |
This table presents a summary of findings from multiple sources. Direct head-to-head longitudinal reproducibility data is still emerging.
A direct comparison study between [18F]flortaucipir and [18F]MK-6240 in the same subjects revealed that while both tracers can quantify tau pathology, [18F]MK-6240 exhibited an approximately two-fold higher dynamic range of SUVRs in target regions.[4] This suggests that [18F]MK-6240 may be more sensitive to subtle changes in tau burden over time, a crucial aspect for therapeutic trials.[3] However, it's important to note that another study reported a slightly higher test-retest variability for [18F]MK-6240 (~6%) compared to Flortaucipir (~3%).[2]
Experimental Protocols
The following section details the methodologies employed in key studies assessing the longitudinal reproducibility of Flortaucipir PET.
Flortaucipir Test-Retest Reproducibility Study
-
Participants: The study included 21 subjects: 5 healthy controls, 6 with mild cognitive impairment (MCI), and 10 with Alzheimer's disease (AD).[1]
-
Imaging Protocol:
-
Data Analysis:
Head-to-Head Comparison: Flortaucipir vs. [18F]MK-6240
A study directly comparing Flortaucipir and [18F]MK-6240 provided valuable insights into their relative performance.
-
Participants: Fifteen elderly subjects with varying clinical diagnoses and cognitive statuses.[4]
-
Imaging Protocol:
-
Each participant underwent both a Flortaucipir and an [18F]MK-6240 PET scan within a 2-month period.[4]
-
-
Data Analysis:
Key Considerations for Researchers
-
Off-Target Binding: Flortaucipir has shown some off-target binding in the striatum and choroid plexus, which could potentially confound results in certain regions. [18F]MK-6240 appears to have less off-target binding in these areas but may show some in the meninges.[4] A head-to-head comparison with [18F]RO948 also indicated lower intracerebral off-target binding for [18F]RO948 compared to Flortaucipir.[6]
-
Dynamic Range: The higher dynamic range of [18F]MK-6240 may be advantageous for studies aiming to detect small changes in tau pathology over time or in early stages of the disease.[3]
-
Tracer Kinetics: Kinetic modeling has shown that the SUVR for [18F]RO948 reaches a plateau during the scanning interval, while Flortaucipir SUVR may continue to increase.[7] This suggests that SUVR estimates with [18F]RO948 may have less time-dependent bias.[6]
The Future of Longitudinal Tau Imaging
The "HEAD study," a large-scale, multicenter, longitudinal head-to-head comparison of four tau PET tracers (Flortaucipir, MK-6240, RO948, and PI-2620), is currently underway. The results of this study will be pivotal in establishing standardized methods for tau PET and will provide a more definitive comparison of the longitudinal performance of these tracers.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 [inis.iaea.org]
Cross-Validation of Flortaucipir PET Imaging Across Diverse Research Cohorts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flortaucipir ([18F]AV-1451) positron emission tomography (PET) has emerged as a critical tool in the in vivo assessment of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies. The reliability and consistency of Flortaucipir PET results across different research cohorts are paramount for its use in multicenter clinical trials and diverse patient populations. This guide provides a comparative overview of Flortaucipir's performance, validated across various research settings, and in head-to-head comparisons with alternative tau PET tracers.
Performance of Flortaucipir Across Multiple Cohorts
A significant multicenter study has demonstrated the robust diagnostic accuracy of Flortaucipir PET in differentiating Alzheimer's disease from other neurodegenerative disorders. This study, encompassing a large and diverse patient population, provides strong evidence for the cross-cohort validity of Flortaucipir as a diagnostic tool. In a study involving 719 participants, Flortaucipir PET showed high accuracy in distinguishing AD dementia from other neurodegenerative conditions.[1] The temporal meta-region of interest (ROI) demonstrated an accuracy of 90.3%, with a sensitivity of 89.9% and a specificity of 90.6%.[1] These findings underscore the tracer's reliable performance across different clinical settings.
Further validation of Flortaucipir's utility across cohorts comes from studies establishing and testing standardized uptake value ratio (SUVR) cutoffs. One study successfully developed data-driven SUVR cutoffs for tau positivity using the Alzheimer's Disease Neuroimaging Initiative (ADNI) cohort and then validated these cutoffs in an independent cohort from the Geneva Memory Clinic.[2][3] This successful validation demonstrates that Flortaucipir SUVR measures can be reliably interpreted across different research populations.
The establishment of international consensus guidelines for the use of Flortaucipir PET in AD further supports its standardized application and the comparability of results across studies.[4][5] These guidelines provide a framework for consistent patient preparation, image acquisition, processing, and interpretation, which is essential for multicenter research and clinical trials.
Head-to-Head Comparison with Alternative Tau PET Tracers
Flortaucipir has been compared with other tau PET tracers, providing valuable insights into its relative performance.
Flortaucipir vs. [18F]RO948: A head-to-head comparison revealed that while both tracers showed comparable retention in neocortical regions, [18F]RO948 exhibited higher retention in the entorhinal cortex and lower off-target binding in the basal ganglia, thalamus, and choroid plexus. Kinetic modeling also suggested that SUVR estimates with [18F]RO948 may be less susceptible to time-dependent bias compared to Flortaucipir.
Flortaucipir vs. [18F]-Florzolotau: In a comparison with the second-generation tau tracer [18F]-Florzolotau, the latter demonstrated higher diagnostic accuracy for AD dementia.[6] While Flortaucipir showed good performance, [18F]-Florzolotau exhibited a higher area under the curve (AUC) in receiver operating characteristic (ROC) analysis.[6]
The following table summarizes the quantitative data from these comparative studies.
| Tracer Comparison | Key Finding | Quantitative Data |
| Flortaucipir vs. Other Neurodegenerative Disorders | High diagnostic accuracy for AD. | Temporal meta-ROI: Accuracy = 90.3%, Sensitivity = 89.9%, Specificity = 90.6%[1] |
| Flortaucipir SUVR Cutoff Validation | Data-driven cutoffs validated in an independent cohort. | High agreement between GMM-based cutoffs and visual reads (ICC=0.91)[2][3] |
| Flortaucipir vs. [18F]RO948 | [18F]RO948 showed higher entorhinal retention and lower off-target binding. | N/A |
| Flortaucipir vs. [18F]-Florzolotau | [18F]-Florzolotau demonstrated higher diagnostic accuracy for AD. | [18F]-Florzolotau AUC: 0.96-0.98; [18F]-Flortaucipir AUC: 0.78-0.87[6] |
Experimental Protocols
Standardized protocols are crucial for ensuring the comparability of Flortaucipir PET imaging results across different research cohorts. The following outlines a typical experimental workflow.
Experimental workflow for a typical Flortaucipir PET study.
Key Methodological Details:
-
Participant Cohorts: Studies typically include cognitively unimpaired individuals, patients with mild cognitive impairment (MCI), and patients with a clinical diagnosis of Alzheimer's disease or other neurodegenerative disorders. Amyloid status is often determined using amyloid PET or cerebrospinal fluid (CSF) analysis.
-
Image Acquisition: A standardized dose of approximately 370 MBq (10 mCi) of Flortaucipir is administered intravenously. Following an uptake period of 80 to 100 minutes, a 20-minute PET scan of the brain is acquired.
-
Image Processing: Acquired PET data undergo a series of processing steps including motion correction, coregistration with a structural MRI, and spatial normalization.
-
Quantitative Analysis: The most common method for quantification is the calculation of the Standardized Uptake Value Ratio (SUVR). This involves normalizing the tracer uptake in a region of interest to a reference region with low expected tau pathology, typically the inferior cerebellar gray matter.
Signaling Pathways and Logical Relationships
The interpretation of Flortaucipir PET results is based on the known progression of tau pathology in Alzheimer's disease, often described by the Braak staging system. The following diagram illustrates the logical relationship between tau pathology progression and the corresponding Flortaucipir PET signal.
Progression of tau pathology and corresponding Flortaucipir PET signal.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. Unsupervised [18F]Flortaucipir cutoffs for tau positivity and staging in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adni.loni.usc.edu [adni.loni.usc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Flortaucipir Binding in Non-Alzheimer's Tauopathies: PSP and CBD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flortaucipir ([¹⁸F]AV-1451) and second-generation tau PET tracers for imaging 4-repeat (4R) tauopathies, specifically Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD). The following sections detail the binding characteristics, experimental protocols, and comparative performance of these tracers, supported by experimental data.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and densities of Flortaucipir and second-generation tau PET tracers for tau aggregates in PSP and CBD. It is important to note that direct head-to-head comparisons with identical methodologies are not always available, and data has been compiled from various sources.
Table 1: In Vitro Binding Characteristics of Tau PET Tracers in PSP and CBD Brain Tissue
| Tracer | Tauopathy | Brain Region | K_d_ (nM) | B_max_ (fmol/mg tissue) | Citation |
| ³H-PI2620 | PSP | Frontal Cortex | 0.2 - 0.7 | Lower than CBD | [1][2] |
| CBD | Frontal Cortex | 0.2 - 0.7 | Higher than PSP, Lower than AD | [1][2] | |
| Flortaucipir | PSP/CBD | Various | Low Affinity | Not consistently reported | [3] |
| MK-6240 | PSP/CBD | Various | Low Affinity | No detectable binding | [3] |
K_d_ (dissociation constant) represents the concentration of radioligand at which half of the receptors are occupied at equilibrium; a lower K_d_ indicates higher binding affinity. B_max_ (maximum binding site density) reflects the total number of binding sites in the tissue.
Table 2: Computational Binding Free Energy of Tau PET Tracers to CBD Tau Fibrils
| Tracer | Binding Site on CBD Tau Fibril | Binding Free Energy (kcal/mol) | Citation |
| PI2620 | Core Site (c1) | -34.9 | [4] |
| Core Site (c2) | -38.4 | [4] | |
| MK-6240 | Core Site (c1) | -20.0 | [4] |
| Core Site (c2) | -42.4 | [4] |
Binding free energy is a measure of the strength of the interaction between the tracer and the tau fibril. A more negative value indicates a stronger binding affinity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Flortaucipir and the second-generation tracer [¹⁸F]PI-2620 in the context of PSP and CBD research.
Flortaucipir PET Imaging Protocol for PSP and CBD
This protocol is based on clinical trials investigating Flortaucipir in non-Alzheimer's tauopathies.
-
Radiotracer Administration:
-
An intravenous (IV) bolus injection of approximately 370 MBq (10 mCi) of [¹⁸F]Flortaucipir is administered.
-
-
PET Scan Acquisition:
-
PET imaging is typically performed 80-100 minutes post-injection.
-
Data is acquired for a duration of 20 minutes.
-
-
Image Processing and Analysis:
-
Images are reconstructed and corrected for motion.
-
Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region, typically the cerebellar gray matter.
-
Key regions of interest for PSP and CBD include the globus pallidus, putamen, subthalamic nucleus, midbrain, and dentate nucleus.
-
[¹⁸F]PI-2620 PET Imaging Protocol for PSP
This protocol is derived from studies evaluating the efficacy of [¹⁸F]PI-2620 in imaging 4R tauopathies.
-
Radiotracer Administration:
-
An intravenous (IV) bolus injection of [¹⁸F]PI-2620 is administered. The exact dosage may vary between studies.
-
-
PET Scan Acquisition:
-
Dynamic PET scanning is often performed for 60 minutes post-injection.
-
Some studies have shown that shorter acquisition windows (e.g., 20-40 minutes post-injection) can provide reliable data.
-
-
Image Processing and Analysis:
-
Distribution Volume Ratios (DVRs) are calculated using kinetic modeling with the cerebellar gray matter as the reference region.
-
Alternatively, SUVRs can be calculated from static images acquired at a specific time window (e.g., 20-40 minutes).
-
Regions of interest are similar to those for Flortaucipir, with a focus on subcortical structures.
-
[¹⁸F]MK-6240 Imaging in PSP and CBD
In vitro and in vivo studies have demonstrated that [¹⁸F]MK-6240 has low to no significant binding to the 4R tau aggregates found in PSP and CBD.[3] Therefore, a specific, optimized PET imaging protocol for these conditions is not well-established, as the tracer is primarily used for imaging paired helical filament tau in Alzheimer's disease.
Comparative Performance and Discussion
Flortaucipir ([¹⁸F]AV-1451): As a first-generation tau PET tracer, Flortaucipir was primarily developed to detect the paired helical filaments (PHFs) of tau found in Alzheimer's disease. Its utility in imaging the straight filaments of 4R tau characteristic of PSP and CBD is limited.[5] While some studies have shown elevated Flortaucipir uptake in subcortical regions of PSP patients compared to controls, this binding is often weak and can be confounded by significant off-target binding in areas like the basal ganglia and choroid plexus.
Second-Generation Tracers ([¹⁸F]PI-2620 and [¹⁸F]MK-6240):
-
[¹⁸F]PI-2620: This second-generation tracer has demonstrated a higher affinity and specificity for 4R tau isoforms compared to Flortaucipir.[1][2] In vitro studies show that ³H-PI2620 binds to tau aggregates in both PSP and CBD brain tissue with high affinity.[1][2] Clinical studies have confirmed that [¹⁸F]PI-2620 can effectively differentiate PSP patients from healthy controls, showing a binding pattern consistent with the known distribution of tau pathology in this disease.
-
[¹⁸F]MK-6240: In contrast to [¹⁸F]PI-2620, [¹⁸F]MK-6240 exhibits high specificity for PHF-tau and has shown little to no specific binding to the tau pathology in PSP and CBD in postmortem brain tissue.[3] This makes it a valuable tool for differentiating Alzheimer's disease from these 4R tauopathies but limits its use for quantifying tau burden within PSP and CBD.
Visualizations
Experimental Workflow: Comparative Tau PET Imaging in a Clinical Trial
Caption: Workflow for a clinical trial comparing different tau PET tracers.
Logical Relationship: Tracer Binding Specificity
Caption: Binding specificity of tau PET tracers for different tau isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer's disease, corticobasal degeneration and progressive supranuclear palsy brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Visual Versus Quantitative Assessment of Flortaucipir PET Scans
A Guide for Researchers and Drug Development Professionals
Flortaucipir ([18F]AV-1451) positron emission tomography (PET) is a critical tool for in-vivo visualization and quantification of aggregated tau neurofibrillary tangles (NFTs), a core neuropathological hallmark of Alzheimer's disease (AD). The interpretation of Flortaucipir scans is primarily conducted through two approaches: qualitative visual assessment and quantitative analysis. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate assessment strategy for their needs.
Methodology and Experimental Protocols
The methodologies for visual and quantitative assessment of Flortaucipir PET scans, while aiming for the same goal of identifying and staging tau pathology, differ significantly in their approach.
Visual Assessment Protocol
Visual interpretation of Flortaucipir PET scans is the more common approach in clinical settings.[1][2] It relies on the expertise of trained readers to identify patterns of tracer uptake that are characteristic of AD pathology.
A typical visual assessment protocol involves the following steps:
-
Image Preparation: Flortaucipir PET images are co-registered with a patient's magnetic resonance imaging (MRI) scan to provide anatomical context.[3]
-
Reader Training: Readers undergo training to recognize the characteristic patterns of tau deposition according to established schemes, most commonly the Braak staging system.
-
Blinded Interpretation: To minimize bias, scans are evaluated by multiple independent readers who are blinded to all clinical information about the subjects.[1][4]
-
Staging and Classification: Readers visually classify the scans based on the spatial distribution and intensity of the tracer uptake, often categorizing them into Braak stages or as "positive" or "negative" for AD-related tau pathology.[1][4] A scan is typically considered positive if there is contiguous radiotracer uptake greater than a certain threshold compared to cerebellar uptake in specific brain regions like the posterolateral temporal, occipital, or parietal/precuneus areas.[5]
Quantitative Assessment Protocol
Quantitative analysis provides an objective measure of Flortaucipir uptake, which is particularly valuable in research and clinical trials for tracking disease progression and treatment response.
The standard quantitative assessment protocol includes:
-
Image Acquisition and Processing: Dynamic PET scans are performed after the injection of Flortaucipir.[6][7] The resulting data is reconstructed into a series of images over time.
-
Region of Interest (ROI) Definition: Anatomical ROIs are delineated on the co-registered MRI. These ROIs correspond to brain regions known to be affected by tau pathology in AD.
-
Tracer Uptake Quantification: The most common quantitative measure is the Standardized Uptake Value Ratio (SUVR).[1][4] This is calculated by dividing the mean tracer uptake in a target ROI by the mean uptake in a reference region, typically the cerebellar gray matter, which is considered to have minimal specific tau binding.[7]
-
Parametric Imaging: More advanced methods can generate parametric images that represent voxel-wise estimates of binding potential (BPND) or other kinetic parameters, providing a more detailed and accurate quantification of specific tracer binding.[6][7] Methods like Receptor Parametric Mapping (RPM) and Spectral Analysis (SA) have been shown to provide quantitatively accurate images.[6]
Comparative Data
Multiple studies have directly compared the performance of visual and quantitative assessments of Flortaucipir scans. The following tables summarize key findings from this research.
| Performance Metric | Visual Assessment | Quantitative Assessment (SUVR) | Source |
| Inter-Rater Reliability (Cohen's Kappa) | Good (k > 0.68) | Not Applicable | [1][2] |
| Agreement with Amyloid Status (AUC) | > 0.85 | > 0.85 | [1][2][4] |
| Discrimination of Amyloid-Positive MCI/Dementia (AUC) | > 0.80 | > 0.80 | [1][2][4] |
| Agreement between Visual and SUVR-based Tau Status (Cohen's Kappa) | k = 0.67 | Not Applicable | [1][2][4] |
| Prognostic Performance | Finding | Source |
| Prediction of Cognitive Decline | Both visual and quantitative assessments showing tau positivity were significantly associated with a faster cognitive decline. | [1][2][4] |
Workflow for Flortaucipir Scan Assessment
The following diagram illustrates the typical workflow for both visual and quantitative assessment of Flortaucipir PET scans.
Discussion and Conclusion
Both visual and quantitative assessment methods for Flortaucipir PET scans have demonstrated high reliability and diagnostic accuracy.
Visual assessment is a robust and reliable method suitable for clinical practice.[1][2] Studies have shown good inter-rater agreement, even among readers with varying levels of expertise.[1] This method effectively discriminates between amyloid-positive and negative individuals and can predict cognitive decline.[1][2][4] However, it is inherently subjective and may be less sensitive to subtle longitudinal changes.
Quantitative assessment , particularly using SUVR, provides an objective and continuous measure of tau burden. This approach is highly valuable for research and clinical trials where precise measurement of change over time is crucial. Advanced quantitative methods can offer even more accurate estimations of specific tracer binding.[6] While highly reproducible, quantitative methods require specialized software and expertise for image processing and analysis.
Recent studies have also focused on developing novel visual read methods that can stratify patients based on quantitative tau levels, bridging the gap between the two approaches.[8][9]
References
- 1. A comparison of visual assessment and semi-quantification for the diagnostic and prognostic use of [18F]flortaucipir PET in a memory clinic cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. A comparison of visual assessment and semi-quantification for the diagnostic and prognostic use of [18F]flortaucipir PET in a memory clinic cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing Tau PET Visual Interpretation with Tau PET Quantification, Cerebrospinal Fluid Biomarkers, and Longitudinal Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parametric methods for [18F]flortaucipir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Associations between quantitative [18F]flortaucipir tau PET and atrophy across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Safe Disposal of Flortaucipir (¹⁸F): A Guide for Laboratory Professionals
Flortaucipir (¹⁸F) is a radioactive diagnostic agent utilized in Positron Emission Tomography (PET) imaging to visualize tau neurofibrillary tangles in the brain.[1][2][3] Proper management of its disposal is critical to ensure the safety of laboratory personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of Flortaucipir (¹⁸F), adhering to standard laboratory safety protocols for radioactive and chemical waste.
Key Safety and Hazard Information
Flortaucipir (¹⁸F) presents a dual hazard as both a radioactive material and a flammable liquid.[4] The active component, Fluorine-18, has a radioactive half-life of approximately 110 minutes.[5] The solution also contains ethanol, contributing to its flammability.[5]
| Hazard Classification | Description | Precautionary Statements |
| Radioactive Material | Emits positron radiation. Exposure is associated with a dose-dependent increased risk of cancer. | Handle with appropriate safety measures to minimize radiation exposure. Use effective shielding and wear personal protective equipment.[4][6] |
| Flammable Liquid | The presence of ethanol makes the solution a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Take precautionary measures against static discharge.[4] |
| Health Hazards | May cause temporary skin or eye irritation. Ingestion can lead to central nervous system effects. | Avoid contact with skin and eyes. Do not ingest. In case of exposure or if you feel unwell, seek medical attention and contact radiation safety personnel.[4] |
Experimental Protocol: Spill Management
In the event of a Flortaucipir (¹⁸F) spill, immediate and precise action is required to contain the contamination and mitigate exposure. The following protocol outlines the necessary steps.
Methodology:
-
Immediate Evacuation and Notification:
-
Alert all personnel in the immediate vicinity of the spill.
-
Evacuate the affected area to prevent further exposure.
-
Notify the facility's Radiation Safety Officer (RSO) and the laboratory supervisor at once.
-
-
Control of Ignition Sources:
-
Remove all sources of ignition from the area, including shutting down any nearby electrical equipment if it is safe to do so.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE before re-entering the spill area. This must include:
-
Disposable waterproof gloves
-
Protective clothing (lab coat)
-
Eye protection (safety glasses or goggles)
-
A respirator if there is a risk of inhaling vapors.[4]
-
-
-
Spill Containment and Cleanup:
-
Cleanup operations should only be performed under the supervision of a qualified specialist.[4]
-
Use non-sparking tools for all cleanup procedures.[4]
-
Absorb the spill using an inert material such as dry sand or earth.[4]
-
Carefully place the absorbent material into a designated chemical waste container.
-
-
Decontamination and Survey:
-
Decontaminate the spill area according to the facility's radiation safety procedures.
-
Once cleanup is complete, the RSO or a qualified technician must conduct a radiation survey of the area to ensure decontamination is effective.
-
-
Waste Disposal:
-
The sealed chemical waste container holding the absorbed spill material must be clearly labeled as "Radioactive" and "Flammable" waste.
-
Dispose of the container in accordance with all local, regional, national, and international regulations for radioactive and chemical waste.[4]
-
Logical Workflow for Flortaucipir Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Flortaucipir (¹⁸F) waste in a laboratory setting.
Caption: Workflow for the safe disposal of Flortaucipir.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flortaucipir f 18 (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. A review of the flortaucipir literature for positron emission tomography imaging of tau neurofibrillary tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.lilly.com [ehs.lilly.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Tauvid (Flortaucipir F 1 Injection, for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Essential Safety and Logistical Information for Handling Flortaucipir (¹⁸F)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operational procedures, and disposal of Flortaucipir (¹⁸F), a radioactive diagnostic agent used for Positron Emission Tomography (PET) imaging. Adherence to these protocols is essential to minimize radiation exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Flortaucipir (¹⁸F), which is administered under the brand name TAUVID™, the use of appropriate personal protective equipment is mandatory to minimize radiation exposure.[1] All personnel must be qualified by training and experience to handle radioactive materials.[1][2]
Core PPE Requirements:
-
Gloves: Waterproof gloves are required.[1] While specific glove material and thickness are not detailed in the available documentation for Flortaucipir, it is best practice for handling ¹⁸F radiopharmaceuticals to use double-gloving with nitrile or latex gloves.
-
Lab Coat: A standard lab coat should be worn to protect against splashes.
-
Eye Protection: Safety glasses or goggles should be worn to protect the eyes from splashes of the radioactive solution.
Radiation Shielding:
-
Syringe Shields: Use syringe shields when preparing and handling TAUVID.[1]
-
Effective Shielding: Employ effective shielding to minimize radiation exposure.[1] The use of 8 cm of lead (Pb) can decrease radiation transmission by a factor of approximately 10,000.[1]
-
L-Block Shields: These are essential for providing a shielded workspace during the handling and preparation of radiopharmaceuticals.
-
Dose Calibrator Shields: Use shielding around dose calibrators to protect against radiation exposure during the measurement of radioactivity.
Operational Plans for Handling Flortaucipir (¹⁸F)
Aseptic technique and radiation shielding must be used during the preparation and administration of Flortaucipir (¹⁸F).[1]
Preparation and Handling Protocol:
-
Designated Area: All handling of Flortaucipir (¹⁸F) must be conducted in a designated and properly shielded radiochemistry hood or hot cell.
-
Visual Inspection: Before administration, visually inspect the radiopharmaceutical solution for any particulate matter or discoloration.[1]
-
Dosage: The recommended amount of radioactivity for administration is 370 MBq (10 mCi), administered as an intravenous bolus injection in a total volume of 10 mL or less.[1]
-
Minimizing Exposure: Adhere to the principles of ALARA (As Low As Reasonably Achievable) to minimize radiation dose. This includes minimizing the time spent handling the radioactive material, maximizing the distance from the source, and using appropriate shielding.
Disposal Plan
Radioactive waste from ¹⁸F-labeled compounds should be handled and disposed of according to local and national regulations for radioactive materials.
Disposal Protocol:
-
Segregation: All waste contaminated with Flortaucipir (¹⁸F), including syringes, vials, gloves, and any absorbent materials, must be segregated into designated and clearly labeled radioactive waste containers.
-
Shielded Waste Containers: Use shielded containers for the collection and short-term storage of radioactive waste.
-
Decay-in-Storage: Fluorine-18 has a relatively short half-life of approximately 110 minutes. Waste should be stored in a secure, shielded location for a sufficient period to allow for radioactive decay to background levels. A general rule of thumb is to store for at least 10 half-lives (approximately 18.3 hours for ¹⁸F) before disposal as regular waste, contingent upon verification with a radiation survey meter.
Quantitative Data for Handling ¹⁸F Radiopharmaceuticals
While specific quantitative data for Flortaucipir is not available, the following table provides general guidelines for handling ¹⁸F-labeled radiopharmaceuticals.
| Parameter | Guideline / Recommendation | Source |
| Half-Life of ¹⁸F | ~110 minutes | General Knowledge |
| Primary Emission | Positrons (annihilating to produce two 511 keV gamma photons) | General Knowledge |
| Recommended Shielding | 8 cm of Lead (Pb) for a ~10,000-fold reduction in exposure | [1] |
| Glove Type | Waterproof gloves (Nitrile or Latex recommended) | [1] |
| Decay-in-Storage Time | Minimum of 10 half-lives (~18.3 hours) | General Practice |
Experimental Workflow for Safe Handling of Flortaucipir
Caption: Workflow for the safe handling and disposal of Flortaucipir (¹⁸F).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
